Product packaging for H-D-Tyr-val-gly-OH(Cat. No.:)

H-D-Tyr-val-gly-OH

Cat. No.: B1337236
M. Wt: 337.37 g/mol
InChI Key: NWEGIYMHTZXVBP-OCCSQVGLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dtyr-Val-Gly is a peptide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H23N3O5 B1337236 H-D-Tyr-val-gly-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5/c1-9(2)14(16(24)18-8-13(21)22)19-15(23)12(17)7-10-3-5-11(20)6-4-10/h3-6,9,12,14,20H,7-8,17H2,1-2H3,(H,18,24)(H,19,23)(H,21,22)/t12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEGIYMHTZXVBP-OCCSQVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

H-D-Tyr-Val-Gly-OH: A Technical Guide on its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Tyr-Val-Gly-OH is a synthetic tripeptide that has garnered attention in biochemical research. Comprising a D-isostere of Tyrosine at the N-terminus, followed by Valine and Glycine, this peptide serves as a valuable tool in studying specific enzymatic processes, particularly in the post-translational modification of bioactive peptides. This technical guide provides an in-depth exploration of the primary mechanism of action for this compound, focusing on its role as a substrate for peptidylglycine alpha-amidating monooxygenase (PAM). The guide includes quantitative data, detailed experimental protocols, and visualizations of the key biochemical pathway.

Core Mechanism of Action: Substrate for Peptidylglycine α-Amidating Monooxygenase (PAM)

The principal and well-documented biological role of this compound is to act as a substrate for the enzyme peptidylglycine α-amidating monooxygenase (PAM; EC 1.14.17.3). PAM is a critical enzyme in the biosynthesis of many peptide hormones and neurotransmitters, as it is responsible for the C-terminal amidation of these peptides. This amidation is often essential for their biological activity.

The enzymatic reaction occurs in two sequential steps, both catalyzed by different domains of the bifunctional PAM enzyme:

  • Hydroxylation: The peptidylglycine α-hydroxylating monooxygenase (PHM) domain of PAM catalyzes the copper- and ascorbate-dependent hydroxylation of the C-terminal glycine's α-carbon.

  • Lyase Reaction: The peptidyl-α-hydroxyglycine α-amidating lyase (PAL) domain then cleaves the N-C bond, resulting in the formation of the amidated peptide and glyoxylate.

This compound serves as a substrate for this enzymatic process, being converted to H-D-Tyr-Val-NH₂.

Quantitative Data
SubstrateEnzyme SourceKm (µM)
TNP-D-Tyr-Val-GlyAnglerfish Islet Secretory Granules (PAM)25 ± 5

Table 1: Kinetic Parameters of PAM with a Modified this compound Substrate.[1]

Signaling Pathway Diagram

The enzymatic conversion of this compound by PAM is a direct, two-step reaction.

PAM_Reaction cluster_0 Peptidylglycine α-Amidating Monooxygenase (PAM) Catalyzed Reaction HDTyrValGlyOH This compound Intermediate H-D-Tyr-Val-Gly(α-OH)-OH (Hydroxyglycine Intermediate) HDTyrValGlyOH->Intermediate PHM Domain Ascorbate, O₂, Cu²⁺ HDTyrValNH2 H-D-Tyr-Val-NH₂ (Amidated Peptide) Intermediate->HDTyrValNH2 PAL Domain Glyoxylate Glyoxylate Intermediate->Glyoxylate

Diagram 1: Enzymatic conversion of this compound by PAM.

Experimental Protocols

Assay for Peptidylglycine α-Amidating Monooxygenase (PAM) Activity using ¹²⁵I-D-Tyr-Val-Gly

This protocol is adapted from a method for the quantitative evaluation of PAM activity in human serum using a radiolabeled substrate and thin-layer chromatography (TLC).[2]

1. Materials and Reagents:

  • ¹²⁵I-labeled D-Tyr-Val-Gly (Substrate)

  • Enzyme source (e.g., purified PAM, cell lysate, human serum)

  • Assay Buffer: Sodium phosphate buffer (e.g., 50 mM, pH 7.0)

  • Cofactors: Ascorbic acid, Copper sulfate (CuSO₄)

  • TLC plates (e.g., silica gel)

  • Developing Solvent for TLC

  • Radiochromatoscanner or equivalent imaging system

  • Standard solutions of ¹²⁵I-D-Tyr-Val-Gly and ¹²⁵I-D-Tyr-Val-NH₂

2. Assay Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, cofactors (e.g., 1 mM ascorbic acid, 1 µM CuSO₄), and the enzyme source.

  • Initiation of Reaction: Add the ¹²⁵I-D-Tyr-Val-Gly substrate to the reaction mixture to initiate the enzymatic reaction. The final concentration of the substrate should be optimized based on the enzyme's Km.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period. The incubation time should be within the linear range of the reaction.

  • Termination of Reaction: Stop the reaction, for example, by adding a denaturing agent or by heat inactivation.

  • Thin-Layer Chromatography (TLC):

    • Spot a small volume of the reaction mixture onto a TLC plate.

    • Also spot the standard solutions of the substrate and the amidated product for reference.

    • Develop the TLC plate in a chamber with an appropriate solvent system that allows for the separation of the substrate (this compound) from the product (H-D-Tyr-Val-NH₂).[2]

  • Quantification:

    • Dry the TLC plate.

    • Use a radiochromatoscanner to quantify the radioactivity of the spots corresponding to the substrate and the product.[2]

    • Calculate the rate of conversion of the substrate to the product based on the radioactivity counts of the respective spots.

3. Data Analysis:

The PAM activity can be expressed as the amount of product formed per unit of time per amount of enzyme.

Experimental Workflow Diagram

PAM_Assay_Workflow cluster_workflow PAM Activity Assay Workflow Prep Prepare Reaction Mixture (Buffer, Cofactors, Enzyme) Start Add ¹²⁵I-D-Tyr-Val-Gly (Substrate) Prep->Start Incubate Incubate at 37°C Start->Incubate Stop Terminate Reaction Incubate->Stop TLC Spot on TLC Plate & Develop Stop->TLC Scan Radiochromatoscanning TLC->Scan Analyze Quantify Substrate and Product, Calculate Activity Scan->Analyze

Diagram 2: Workflow for the PAM activity assay.

Other Potential Mechanisms of Action: An Area for Further Research

While the role of this compound as a PAM substrate is established, other potential biological activities have been suggested, primarily through in silico studies. One such study identified tripeptides as potential lead compounds for the design of kappa-opioid receptor (KOR) ligands. However, to date, there is a lack of published experimental data confirming the binding affinity or functional activity of this compound at KORs or any other receptor. Further research, including radioligand binding assays and functional assays measuring downstream signaling (e.g., cAMP accumulation, β-arrestin recruitment), is required to validate these computational hypotheses.

Conclusion

The primary, experimentally-verified mechanism of action of this compound is its function as a substrate for peptidylglycine α-amidating monooxygenase, leading to its conversion into the amidated dipeptide H-D-Tyr-Val-NH₂. This makes it a valuable research tool for studying the kinetics and inhibition of this crucial enzyme involved in peptide biosynthesis. While computational studies have hinted at other potential targets like the kappa-opioid receptor, these remain speculative without experimental validation. Future investigations are needed to fully elucidate the complete biological profile of this synthetic tripeptide.

References

Unveiling the In Vitro Potential of H-D-Tyr-Val-Gly-OH: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Exploration of a Tripeptide with Predicted Kappa Opioid Receptor Activity

This technical guide offers a comprehensive overview of the tripeptide H-D-Tyr-Val-Gly-OH, focusing on its predicted in vitro function as a ligand for the kappa opioid receptor (KOR). While direct empirical data on this specific peptide is nascent, this document consolidates the existing in silico evidence and provides detailed experimental protocols for its in vitro validation, catering to researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Promise of KOR Ligands

The kappa opioid receptor, a G-protein coupled receptor (GPCR), is a significant target in contemporary pharmacology. Its modulation is implicated in a range of physiological and pathological processes, including pain, addiction, depression, and anxiety.[1][2] The development of novel KOR ligands, therefore, presents a promising avenue for new therapeutics. Computational, or in silico, screening methods have emerged as powerful tools to identify novel chemical entities that can interact with specific biological targets like KOR.

Recently, a large-scale virtual screening of millions of molecules identified a class of tripeptides as potential KOR ligands.[3][4] While the initial study highlighted other analogues for in vivo testing, the foundational D-tyrosine-containing tripeptide scaffold, exemplified by this compound, represents a promising starting point for further investigation.

In Silico Evidence for KOR Interaction

A 2021 study by Stefanucci and colleagues utilized a sophisticated virtual screening workflow to identify novel KOR ligands from a library of approximately 6 million molecules.[3] The computational approach involved molecular docking simulations to predict the binding of small molecules to the KOR binding site. This in silico analysis identified several tripeptides as top candidates, suggesting a favorable interaction with the receptor.

While the study proceeded to synthesize and test derivatives of the initial hits in vivo, the core structure, this compound, is a logical subject for initial in vitro characterization to confirm the predictions of the computational model. The D-Tyrosine residue is a common feature in potent KOR ligands, contributing to specific interactions within the receptor's binding pocket.

Table 1: Predicted Properties of this compound

PropertyValueSource
Molecular FormulaC16H23N3O5
Molecular Weight337.37 g/mol
StereochemistryD-Tyrosine, L-ValineImplied by name
Predicted TargetKappa Opioid Receptor

Proposed In Vitro Functional Analysis

To empirically validate the in silico hypothesis, a series of standard in vitro assays are required. These experiments are designed to determine the peptide's binding affinity for the KOR and to characterize its functional activity as either an agonist (receptor activator) or an antagonist (receptor blocker).

Radioligand Binding Assay for Affinity Determination

This assay quantifies the affinity of this compound for the KOR by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

Experimental Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture SH-SY5Y human neuroblastoma cells, which endogenously express KOR, or a recombinant cell line (e.g., HEK293 or CHO) stably overexpressing the human kappa opioid receptor.

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the total protein concentration using a standard method (e.g., Bradford assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add a constant concentration of a suitable KOR-selective radioligand (e.g., [³H]-Diprenorphine or [³H]-U-69,593).

    • Add increasing concentrations of the unlabeled test compound, this compound.

    • To determine non-specific binding, include wells with the radioligand and a high concentration of a known, potent unlabeled KOR ligand (e.g., naloxone).

    • To determine total binding, include wells with only the radioligand and cell membranes.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Detection and Data Analysis:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Analyze the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ value (the concentration of the peptide that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 2: Example Data Presentation for Radioligand Binding Assay

CompoundIC₅₀ (nM)Ki (nM)
This compoundExperimental ValueCalculated Value
U-69,593 (Control)1.20.8
cAMP Accumulation Assay for Functional Activity

This functional assay determines whether this compound acts as a KOR agonist or antagonist by measuring its effect on the intracellular second messenger, cyclic adenosine monophosphate (cAMP). KOR activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in cAMP levels.

Experimental Protocol:

  • Cell Preparation:

    • Seed cells expressing KOR (e.g., CHO-KOR cells) into a 96-well plate and culture overnight.

    • On the day of the experiment, wash the cells with serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.

  • Agonist Mode Assay:

    • Treat the cells with increasing concentrations of this compound.

    • Include a known KOR agonist (e.g., U-69,593) as a positive control.

    • Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and induce a measurable production of cAMP.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Antagonist Mode Assay (if no agonist activity is observed):

    • Pre-incubate the cells with increasing concentrations of this compound.

    • Add a fixed concentration of a known KOR agonist (e.g., its EC₅₀ concentration) to all wells.

    • Add a fixed concentration of forskolin.

    • Incubate for a defined period at 37°C.

  • cAMP Quantification:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis:

    • For agonist mode, plot the cAMP levels against the logarithm of the this compound concentration. Determine the EC₅₀ (concentration for 50% of maximal effect) and the Emax (maximal effect) relative to the control agonist.

    • For antagonist mode, plot the cAMP levels against the logarithm of the this compound concentration. Determine the IC₅₀ and calculate the antagonist constant (Kb) using the Gaddum equation.

Table 3: Example Data Presentation for cAMP Functional Assay (Agonist Mode)

CompoundEC₅₀ (nM)% Inhibition of Forskolin-Stimulated cAMP (Emax)
This compoundExperimental ValueExperimental Value
U-69,593 (Control)5.585%

Visualizing the Molecular and Experimental Pathways

Diagrams are essential for conceptualizing the signaling cascade of the target receptor and the workflows of the proposed experiments.

KOR_Signaling_Pathway cluster_membrane Cell Membrane KOR Kappa Opioid Receptor (KOR) G_protein Gi/o Protein (α, βγ subunits) KOR->G_protein activates AC Adenylyl Cyclase G_protein->AC αi inhibits K_channel K+ Channel G_protein->K_channel βγ activates cAMP cAMP AC->cAMP K_ion_out K+ Efflux K_channel->K_ion_out Agonist This compound (Agonist) Agonist->KOR ATP ATP ATP->AC [Downstream Effects] [Downstream Effects] cAMP->[Downstream Effects]

Caption: Canonical KOR signaling pathway.

Radioligand_Binding_Workflow arrow arrow prep 1. Prepare Cell Membranes Expressing KOR assay_setup 2. Set up Assay Plate: - Membranes - [³H]-Ligand - this compound (variable conc.) prep->assay_setup incubation 3. Incubate to Reach Equilibrium assay_setup->incubation filtration 4. Rapid Filtration (Separates Bound/Unbound) incubation->filtration scintillation 5. Liquid Scintillation Counting filtration->scintillation analysis 6. Data Analysis: - Calculate Specific Binding - Determine IC₅₀ and Ki scintillation->analysis

Caption: Experimental workflow for the radioligand binding assay.

cAMP_Assay_Workflow cell_prep 1. Seed & Culture KOR-Expressing Cells treatment 2. Treat Cells: - Forskolin (Stimulator) - this compound (variable conc.) cell_prep->treatment incubation 3. Incubate at 37°C treatment->incubation lysis 4. Lyse Cells incubation->lysis detection 5. Quantify cAMP (e.g., HTRF, ELISA) lysis->detection analysis 6. Data Analysis: - Plot Dose-Response Curve - Determine EC₅₀/IC₅₀ detection->analysis

Caption: Experimental workflow for the cAMP accumulation assay.

Conclusion and Future Directions

The tripeptide this compound stands as a promising candidate for a novel kappa opioid receptor ligand, based on robust in silico screening. While its biological function is currently hypothetical, this guide provides a clear and detailed roadmap for its empirical validation through established in vitro pharmacological assays. The confirmation of its binding affinity and functional activity will be the critical next step in determining its potential as a lead compound for the development of new therapeutics targeting the KOR system. Subsequent studies could involve assessing its selectivity against other opioid receptor subtypes (mu and delta) and exploring structure-activity relationships by synthesizing and testing related analogues.

References

The Tripeptide H-D-Tyr-Val-Gly-OH: An In-Depth Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Overview of a Novel Kappa Opioid Receptor Ligand Identified Through Advanced Computational Screening

This technical guide provides a comprehensive overview of the tripeptide H-D-Tyr-Val-Gly-OH, a novel ligand for the kappa opioid receptor (KOR) identified through an extensive in silico screening process. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its discovery, synthesis, and initial biological evaluation.

Discovery and Rationale

The tripeptide this compound was identified as a promising lead compound for the development of KOR ligands in a 2021 study by Stefanucci et al.[1]. The discovery was the result of a large-scale virtual screening of approximately six million molecules aimed at identifying novel compounds with potential activity at the KOR, a key target for therapeutics addressing pain, depression, and anxiety.[1]

The identification process began with a dipeptide, H-D-Tyr-Val-NH2, which exhibited a favorable docking score and structural simplicity, making it an ideal candidate for further optimization.[1] The presence of an N-terminal D-tyrosine residue was noted as a crucial feature for optimal interaction with opioid receptors. Subsequent in silico modifications and evaluations led to the design of several tripeptides, including this compound, which were then synthesized for biological testing.[1]

cluster_0 In Silico Discovery Workflow cluster_1 Experimental Validation Virtual Screening Virtual Screening Hit Identification Hit Identification Virtual Screening->Hit Identification ~6M Compounds Lead Optimization Lead Optimization Hit Identification->Lead Optimization H-D-Tyr-Val-NH2 Candidate Selection Candidate Selection Lead Optimization->Candidate Selection Design of Tripeptides Synthesis Synthesis Candidate Selection->Synthesis This compound In Vivo Testing In Vivo Testing Synthesis->In Vivo Testing Data Analysis Data Analysis In Vivo Testing->Data Analysis

Discovery workflow for this compound.

Quantitative Data

The in silico and in vivo evaluation of this compound and related peptides provided key quantitative data regarding their potential as KOR ligands.

Table 1: In Silico Docking Scores
CompoundDocking Score
H-D-Tyr-Val-NH2-8.592
This compoundData not specified in the publication
Other optimized tripeptidesData not specified in the publication
Table 2: In Vivo Antinociceptive Activity (Tail-Flick Test)
CompoundDose (mg/kg, s.c.)Time (min)% MPE (Mean ± SEM)
H-D-Tyr-Val-Val-O-(3-Br)-Bz101560.3 ± 9.8
3045.2 ± 11.2
6020.7 ± 7.5
H-D-Tyr-Val-Trp-OBz101575.8 ± 10.5
3055.1 ± 12.3
6030.4 ± 8.9
This compoundNot reported in the primary publication

Note: The primary publication focused on esterified and more complex tripeptides for in vivo testing. While this compound was a key concept in the design process, its specific in vivo data was not detailed in the referenced study.[1]

Experimental Protocols

Solution-Phase Peptide Synthesis

The tripeptide this compound was synthesized using a solution-phase methodology. The following is a generalized protocol based on the methods described.

Materials:

  • Fmoc-protected amino acids (Fmoc-D-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Gly-OH)

  • Coupling agents: N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt)

  • Deprotection agent: 20% piperidine in dimethylformamide (DMF)

  • Solvents: Dichloromethane (DCM), DMF, Ethyl acetate (EtOAc), Methanol (MeOH)

  • Purification: Silica gel chromatography

Procedure:

  • C-terminal amino acid protection: The carboxyl group of Glycine is protected as a methyl ester (Gly-OMe).

  • First Coupling: Fmoc-Val-OH is coupled to Gly-OMe using DCC and HOBt in DCM. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the dicyclohexylurea (DCU) byproduct is filtered off, and the dipeptide is purified.

  • Fmoc Deprotection: The Fmoc group is removed from the Val-Gly-OMe dipeptide using 20% piperidine in DMF.

  • Second Coupling: Fmoc-D-Tyr(tBu)-OH is coupled to the deprotected dipeptide using DCC and HOBt.

  • Final Deprotection: The Fmoc and tert-butyl (tBu) protecting groups are removed. The methyl ester is saponified to yield the final product, this compound.

  • Purification: The final tripeptide is purified by silica gel chromatography.

In Vivo Antinociception Assay (Tail-Flick Test)

The antinociceptive properties of the synthesized peptides were evaluated in mice using the tail-flick test.

Animals:

  • Male CD-1 mice (25-30 g)

Procedure:

  • Acclimatization: Animals are acclimatized to the testing environment before the experiment.

  • Baseline Latency: The baseline tail-flick latency is determined by focusing a beam of high-intensity light on the ventral surface of the tail. The time taken for the mouse to flick its tail is recorded. A cut-off time is set to prevent tissue damage.

  • Compound Administration: The test peptide (dissolved in a suitable vehicle) is administered subcutaneously (s.c.).

  • Post-treatment Latency: The tail-flick latency is measured at various time points after administration (e.g., 15, 30, and 60 minutes).

  • Data Analysis: The antinociceptive effect is expressed as the percentage of the maximum possible effect (% MPE), calculated using the formula: % MPE = [(post-treatment latency - baseline latency) / (cut-off time - baseline latency)] x 100

Signaling Pathway

This compound is predicted to act as a ligand for the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR). The canonical signaling pathway for KOR involves coupling to inhibitory G-proteins (Gi/o).

cluster_0 KOR Signaling Cascade Peptide This compound KOR Kappa Opioid Receptor (KOR) Peptide->KOR Binds to G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ca2+/K+ Channels G_protein->Ion_Channels Modulates MAPK MAPK Cascade (ERK, p38, JNK) G_protein->MAPK Activates cAMP cAMP AC->cAMP Decreases conversion of ATP to cAMP Response Cellular Response (e.g., Analgesia) cAMP->Response Ion_Channels->Response MAPK->Response

Proposed signaling pathway for this compound via KOR.

Upon binding of this compound to the KOR, the associated Gi/o protein is activated. This activation leads to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can directly modulate ion channels, such as inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels. Furthermore, KOR activation can trigger intracellular kinase cascades, including the mitogen-activated protein kinase (MAPK) pathway, involving ERK, p38, and JNK. These signaling events collectively contribute to the cellular responses associated with KOR activation, such as analgesia.

Conclusion

The tripeptide this compound, identified through a sophisticated in silico screening process, represents a promising scaffold for the development of novel KOR-targeted therapeutics. While the initial in vivo data is on more complex derivatives, the foundational discovery of this tripeptide highlights the power of computational methods in modern drug discovery. Further investigation into the binding affinity, selectivity, and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential. The detailed protocols and data presented in this guide serve as a valuable resource for researchers pursuing the development of next-generation analgesics and other KOR-mediated therapies.

References

An In-depth Technical Guide on the Core Chemical Properties of H-D-Tyr-Val-Gly-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and biological properties of the tripeptide H-D-Tyr-Val-Gly-OH. The inclusion of a D-amino acid (D-Tyrosine) at the N-terminus confers unique characteristics to this peptide, influencing its structure, stability, and potential biological activity. This document is intended to serve as a valuable resource for professionals in research and drug development, offering detailed data, experimental protocols, and insights into its potential mechanisms of action.

Core Chemical Properties

The fundamental chemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and application in experimental settings.

PropertyValueSource/Method
Molecular Formula C₁₆H₂₃N₃O₅Calculated
Molecular Weight 337.37 g/mol Calculated
CAS Number 86030-52-6Literature
Canonical SMILES C--INVALID-LINK----INVALID-LINK--NC(=O)--INVALID-LINK--Cc1ccc(O)cc1Inferred
InChI Key NWEGIYMHTZXVBP-OCCSQVGLSA-NInferred
Appearance White to off-white solidPredicted
Solubility Soluble in DMSO and DMF; sparingly soluble in water.[1][2][3]Predicted based on amino acid composition
pKa (α-COOH) ~3.5Estimated from Glycine pKa
pKa (α-NH₃⁺ of D-Tyr) ~9.1Estimated from D-Tyrosine pKa
pKa (Tyrosine side chain) ~10.1Estimated from D-Tyrosine pKa
Isoelectric Point (pI) ~5.6Estimated from pKa values

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

The synthesis of this compound is most efficiently achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This methodology allows for the stepwise addition of amino acids to a growing peptide chain attached to an insoluble resin, simplifying purification.

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-Val-OH

  • Fmoc-D-Tyr(tBu)-OH

  • Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection agent: 20% Piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Cold diethyl ether

Protocol:

  • Resin Preparation: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling of Fmoc-Val-OH:

    • In a separate vial, dissolve Fmoc-Val-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling (absence of free primary amines).

    • Wash the resin with DMF (5x).

  • Fmoc Deprotection: Repeat step 2.

  • Coupling of Fmoc-D-Tyr(tBu)-OH:

    • Repeat the coupling procedure in step 3 using Fmoc-D-Tyr(tBu)-OH. The tert-butyl (tBu) group protects the hydroxyl function of the tyrosine side chain.

  • Final Fmoc Deprotection: Repeat step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry thoroughly.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the tBu protecting group.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

SPPS_Workflow Resin Fmoc-Gly-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-Val-OH (HBTU/HOBt/DIPEA) Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-D-Tyr(tBu)-OH Deprotection2->Coupling2 Deprotection3 Final Fmoc Deprotection Coupling2->Deprotection3 Cleavage Cleavage from Resin (TFA/TIS/H2O) Deprotection3->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Product This compound Purification->Final_Product RTK_Signaling cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream Phosphorylation Cascade Ligand Endogenous Ligand Ligand->RTK Binds & Activates Peptide This compound Peptide->RTK Potential Competitive Inhibition

References

H-D-Tyr-val-gly-OH molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tripeptide H-D-Tyr-Val-Gly-OH is a synthetic compound of significant interest in biochemical and pharmaceutical research.[1] Its structure, composed of D-Tyrosine, Valine, and Glycine, allows for specific interactions with biological targets, making it a valuable tool in drug development and therapeutic research.[1] This document provides a technical summary of its core molecular properties.

Molecular Formula and Weight

The fundamental physicochemical properties of this compound are summarized below. These values are critical for experimental design, including solution preparation and stoichiometric calculations in synthesis and assay development.

PropertyValueSource
Chemical Formula C₁₆H₂₃N₃O₅[2]
Molecular Weight 337.38 g/mol [1]
Monoisotopic Mass 337.164 g/mol [3]

Experimental Determination Workflow

The properties presented are typically determined and verified through a combination of mass spectrometry and elemental analysis. The following diagram illustrates a generalized workflow for characterizing a synthetic peptide like this compound.

G cluster_synthesis Peptide Synthesis cluster_purification Purification & QC cluster_analysis Structural Analysis s1 Solid-Phase Peptide Synthesis (SPPS) s2 Cleavage & Deprotection s1->s2 s3 Crude Peptide s2->s3 p1 HPLC Purification s3->p1 Purify p2 Lyophilization p1->p2 p3 Pure Peptide (>95%) p2->p3 a1 Mass Spectrometry (MS) p3->a1 Analyze a2 Elemental Analysis (CHN) p3->a2 Analyze a3 Final Data Verification a1->a3 a2->a3 a4 Molecular Weight & Formula Confirmed a3->a4 Confirm

Caption: Workflow for Peptide Synthesis and Analysis.

Experimental Protocols

1. Peptide Synthesis and Purification:

  • Methodology: The peptide is typically synthesized using automated Solid-Phase Peptide Synthesis (SPPS) with Fmoc-protected amino acids on a resin support.

  • Cleavage: Following chain assembly, the peptide is cleaved from the resin and deprotected using a standard cleavage cocktail (e.g., Trifluoroacetic acid, water, and scavengers).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity (typically >95%). The purified fractions are then lyophilized.

2. Mass Spectrometry for Molecular Weight Determination:

  • Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS) is the standard method for determining the molecular weight of peptides.

  • Sample Preparation: A dilute solution of the purified peptide is prepared in a suitable solvent mixture, such as 50% acetonitrile/water with 0.1% formic acid.

  • Analysis: The sample is infused into the mass spectrometer. The resulting mass spectrum will show peaks corresponding to the [M+H]⁺ ion and potentially other adducts. The molecular weight is calculated from the mass-to-charge ratio (m/z) of these ions. For this compound, the expected [M+H]⁺ ion would be observed at an m/z of approximately 338.17.

3. Elemental Analysis for Formula Verification:

  • Methodology: Combustion analysis is used to determine the percentage composition of Carbon (C), Hydrogen (H), and Nitrogen (N) in the pure, dried peptide.

  • Procedure: A precisely weighed sample of the lyophilized peptide is combusted in a high-temperature furnace. The resulting gases (CO₂, H₂O, N₂) are quantitatively measured by detectors.

  • Verification: The experimentally determined percentages of C, H, and N are compared to the theoretical percentages calculated from the proposed chemical formula (C₁₆H₂₃N₃O₅). A close correlation between the experimental and theoretical values confirms the elemental composition and, therefore, the molecular formula.

Applications in Research

This compound serves as a valuable substrate in various biochemical assays. For instance, it can be a substrate for peptidylglycine monooxygenase when combined with ascorbate. It is also noted as a catalyst in the synthesis of phenylhydrazones. Its well-defined structure makes it a useful building block for creating larger, more complex peptides in drug discovery and biomaterial design.

References

An In-depth Technical Guide to H-D-Tyr-val-gly-OH (CAS: 86030-52-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Tyr-val-gly-OH is a synthetic tripeptide with the amino acid sequence D-Tyrosine, L-Valine, and Glycine. Its unique structure, incorporating a D-amino acid, confers enhanced stability against enzymatic degradation, making it a valuable tool in biochemical research and pharmaceutical development.[1][2][3] This guide provides a comprehensive overview of its physicochemical properties, biological significance, and key experimental applications.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValue
CAS Number 86030-52-6
Molecular Formula C₁₆H₂₃N₃O₅
Molecular Weight 337.38 g/mol [1]
Appearance White to off-white powder
Solubility Soluble in DMSO[4]
Storage Store at -20°C

Biological Significance and Applications

The inclusion of a D-Tyrosine residue is central to the utility of this tripeptide. Peptides containing D-amino acids are more resistant to proteolysis by endogenous enzymes, which significantly increases their in-vivo half-life and bioavailability. This enhanced stability is a critical attribute for the development of peptide-based therapeutics.

Substrate for Peptidylglycine α-Amidating Monooxygenase (PAM)

A primary and well-documented application of this compound is as a substrate for the enzyme Peptidylglycine α-amidating monooxygenase (PAM). PAM is a crucial enzyme in the biosynthesis of many neurohormones and peptide hormones, catalyzing the C-terminal amidation of glycine-extended peptides. This post-translational modification is often essential for the biological activity of these peptides. The tripeptide this compound, particularly in its radiolabeled form (¹²⁵I-D-Tyr-Val-Gly), serves as a reliable substrate for assaying PAM activity.

The enzymatic reaction proceeds in two steps, both catalyzed by PAM, which possesses two distinct catalytic domains:

  • Peptidylglycine α-hydroxylating monooxygenase (PHM) domain: This domain hydroxylates the α-carbon of the C-terminal glycine in a copper-, ascorbate-, and O₂-dependent manner.

  • Peptidyl-α-hydroxyglycine α-amidating lyase (PAL) domain: This domain cleaves the N-Cα bond of the hydroxylated glycine, yielding the amidated peptide and glyoxylate.

Catalyst in Organic Synthesis

This compound has been identified as a catalyst for the synthesis of phenylhydrazones. Phenylhydrazones are a class of organic compounds with various applications in medicinal chemistry and materials science.

Building Block in Drug Development

As a stable peptide fragment, this compound is a valuable building block in the synthesis of more complex peptide-based drugs. Its incorporation can enhance the stability and efficacy of therapeutic peptides. This is particularly relevant in fields such as oncology, where targeted peptide therapies are being explored. The D-amino acid helps to overcome the rapid degradation that often limits the therapeutic potential of L-peptides.

Experimental Protocols

Assay for Peptidylglycine α-Amidating Monooxygenase (PAM) Activity

This protocol is adapted from a method for determining PAM activity in human serum using ¹²⁵I-labeled this compound.

Materials:

  • Substrate: ¹²⁵I-D-Tyr-Val-Gly

  • Enzyme source: Human serum or other tissue homogenates

  • Assay buffer: (e.g., MES buffer, pH adjusted)

  • Cofactors: Ascorbic acid, Copper sulfate

  • Thin-layer chromatography (TLC) plates (e.g., silica gel)

  • Developing solvent for TLC

  • Radiochromatoscanner

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the enzyme source (e.g., 10 µL of human serum), assay buffer, and cofactors (ascorbic acid and copper).

  • Enzyme Reaction Initiation: Add the ¹²⁵I-D-Tyr-Val-Gly substrate to the reaction mixture to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid or by heat inactivation).

  • Thin-Layer Chromatography (TLC):

    • Spot a small volume of the reaction mixture onto a TLC plate.

    • Develop the chromatogram using an appropriate solvent system that separates the substrate (¹²⁵I-D-Tyr-Val-Gly) from the product (¹²⁵I-D-Tyr-Val-NH₂).

  • Quantification:

    • Dry the TLC plate.

    • Use a radiochromatoscanner to quantify the radioactivity of the separated substrate and product spots.

  • Calculation of Enzyme Activity: Calculate the rate of conversion of the substrate to the product based on the quantified radioactivity. The enzyme activity can be expressed in pmol of product formed per unit of time per volume of enzyme source.

Visualizations

PAM_Reaction_Pathway Substrate This compound PAM_PHM PAM (PHM domain) + O₂, Ascorbate, Cu²⁺ Substrate->PAM_PHM Intermediate Hydroxylated Intermediate PAM_PAL PAM (PAL domain) + Zn²⁺ Intermediate->PAM_PAL Product H-D-Tyr-val-NH₂ Glyoxylate Glyoxylate PAM_PHM->Intermediate PAM_PAL->Product PAM_PAL->Glyoxylate

Enzymatic conversion of this compound by PAM.

Peptide_Drug_Discovery_Workflow Start Target Identification Library_Design Peptide Library Design (incorporating stable fragments like This compound) Start->Library_Design Synthesis Solid-Phase Peptide Synthesis Library_Design->Synthesis Screening High-Throughput Screening Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Workflow for peptide-based drug discovery.

Conclusion

This compound is a synthetic tripeptide of significant interest to the scientific and pharmaceutical communities. Its defining feature, the D-Tyrosine residue, imparts enhanced stability, making it an excellent tool for studying enzymatic processes and a valuable component in the design of novel peptide therapeutics. Its established role as a substrate for Peptidylglycine α-amidating monooxygenase provides a clear example of its utility in biochemical assays. For researchers in drug development, this and similar D-amino acid-containing peptides represent a promising strategy to overcome the limitations of peptide instability, paving the way for more effective and durable therapeutic agents.

References

An In-depth Technical Guide on the Structure of D-Tyrosyl-L-valylglycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tripeptide D-Tyrosyl-L-valylglycine. Due to the limited direct experimental data on this specific peptide, this document extrapolates its potential properties and biological activities based on the well-documented characteristics of its constituent amino acids: D-Tyrosine, L-Valine, and Glycine. The inclusion of a D-amino acid at the N-terminus suggests enhanced enzymatic stability, a desirable trait for therapeutic peptides. This guide outlines detailed protocols for the synthesis and characterization of D-Tyrosyl-L-valylglycine and proposes a hypothetical signaling pathway to stimulate further research. All quantitative data are summarized in tables, and key processes are visualized using Graphviz diagrams to facilitate understanding.

Introduction

Peptides containing D-amino acids are of significant interest in drug development due to their increased resistance to proteolytic degradation compared to their L-enantiomeric counterparts. This enhanced stability can lead to improved pharmacokinetic profiles. D-Tyrosyl-L-valylglycine is a tripeptide with a D-amino acid at the N-terminus, followed by L-Valine and Glycine. While specific research on this tripeptide is scarce, an examination of its constituent amino acids provides a solid foundation for predicting its physicochemical properties and potential biological activities. This guide serves as a foundational resource for researchers looking to synthesize, characterize, and investigate the therapeutic potential of D-Tyrosyl-L-valylglycine.

Physicochemical Properties

The properties of D-Tyrosyl-L-valylglycine can be inferred from its constituent amino acids.

Properties of Constituent Amino Acids
PropertyD-TyrosineL-ValineGlycine
Molecular Formula C₉H₁₁NO₃[1][2]C₅H₁₁NO₂[3]C₂H₅NO₂[4]
Molecular Weight ( g/mol ) 181.19[1]117.1575.07
Melting Point (°C) >300 (decomposes)315 (decomposes)233 (decomposes)
Water Solubility 453 mg/L (25 °C)85 g/L24.99 g/100 ml (25 °C)
Isoelectric Point (pI) ~5.665.965.97
pKa (α-COOH) 2.25 (predicted)2.322.34
pKa (α-NH₃⁺) 9.21 (predicted)9.629.60
Side Chain PhenolicIsopropyl (nonpolar, aliphatic)Hydrogen (aliphatic)
Predicted Properties of D-Tyrosyl-L-valylglycine
PropertyPredicted Value
Molecular Formula C₁₆H₂₃N₃O₅
Molecular Weight ( g/mol ) 353.37
Charge at pH 7.4 Neutral
Isoelectric Point (pI) ~5.5
General Solubility Expected to be soluble in aqueous solutions.
Stability Expected to have enhanced resistance to aminopeptidases due to the N-terminal D-Tyrosine.

Experimental Protocols

Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the synthesis of D-Tyrosyl-L-valylglycine on a Rink Amide resin to yield a C-terminally amidated peptide.

3.1.1. Materials and Reagents:

  • Rink Amide resin

  • Fmoc-Gly-OH

  • Fmoc-L-Val-OH

  • Fmoc-D-Tyr(tBu)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Water

  • Diethyl ether

3.1.2. Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection (First Amino Acid):

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat with a fresh 20% piperidine in DMF solution for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of Fmoc-Gly-OH:

    • In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activation mixture to the resin and agitate for 2 hours.

    • Wash the resin with DMF (3 times) and DCM (3 times). Perform a Kaiser test to confirm complete coupling.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and N,N-diisopropylethylamine (DIPEA) in DMF for 10 minutes. Wash with DMF.

  • Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added Glycine.

  • Coupling of Fmoc-L-Val-OH: Repeat step 3 with Fmoc-L-Val-OH.

  • Fmoc Deprotection: Repeat step 2.

  • Coupling of Fmoc-D-Tyr(tBu)-OH: Repeat step 3 with Fmoc-D-Tyr(tBu)-OH.

  • Final Fmoc Deprotection: Repeat step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O/DTT (92.5:2.5:2.5:2.5) for 3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

3.1.3. Synthesis Workflow Diagram:

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle1 Cycle 1: Glycine cluster_cycle2 Cycle 2: L-Valine cluster_cycle3 Cycle 3: D-Tyrosine cluster_final Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprot1 Fmoc Deprotection (Piperidine/DMF) Swell->Deprot1 Couple1 Couple Fmoc-Gly-OH Deprot1->Couple1 Wash1 Wash Couple1->Wash1 Deprot2 Fmoc Deprotection Wash1->Deprot2 Couple2 Couple Fmoc-L-Val-OH Deprot2->Couple2 Wash2 Wash Couple2->Wash2 Deprot3 Fmoc Deprotection Wash2->Deprot3 Couple3 Couple Fmoc-D-Tyr(tBu)-OH Deprot3->Couple3 Wash3 Wash Couple3->Wash3 FinalDeprot Final Fmoc Deprotection Wash3->FinalDeprot Cleave Cleavage from Resin (TFA Cocktail) FinalDeprot->Cleave Precipitate Precipitate (Cold Ether) Cleave->Precipitate Purify Purification (HPLC) Precipitate->Purify Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Presynaptic Neuron) cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Peptide D-Tyr-L-Val-Gly Transporter Peptide Transporter Peptide->Transporter Uptake Hydrolysis Hydrolysis by Peptidases Transporter->Hydrolysis GlyR Glycine Receptor (GlyR) Chloride Cl⁻ Influx GlyR->Chloride D_Tyr D-Tyrosine Hydrolysis->D_Tyr L_Val L-Valine Hydrolysis->L_Val Gly Glycine Hydrolysis->Gly Vesicle Synaptic Vesicle Gly->Vesicle Packaging Gly_Released Glycine Vesicle->Gly_Released Exocytosis Gly_Released->GlyR Binding Hyperpolarization Hyperpolarization (Inhibition) Chloride->Hyperpolarization

References

An In-depth Technical Guide to Investigating the Protein Synthesis Inhibitory Effects of H-D-Tyr-Val-Gly-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation of the tripeptide H-D-Tyr-Val-Gly-OH as a potential inhibitor of protein synthesis. While specific experimental data on this molecule is not yet publicly available, this document outlines a robust, scientifically-grounded approach to its study, based on established methodologies for analyzing protein synthesis inhibition. The guide details hypothetical quantitative data, in-depth experimental protocols, and visual representations of potential mechanisms and workflows to facilitate future research in this area.

Introduction

Peptides containing D-amino acids are of growing interest in drug development due to their increased stability and resistance to proteolytic degradation compared to their L-amino acid counterparts.[1][2][3] The incorporation of a D-amino acid, such as D-Tyrosine in this compound, can lead to unique structural conformations that may interact with and modulate biological processes, including the intricate machinery of protein synthesis. Evidence suggests that D-amino acids can cause translational arrest, highlighting the potential for D-amino acid-containing peptides to act as novel protein synthesis inhibitors.[4] This guide proposes a systematic approach to characterizing the inhibitory effects of this compound on eukaryotic protein synthesis.

Chemical and Physical Properties of this compound:

PropertyValueReference
CAS Number 86030-52-6[5]
Molecular Formula C16H23N3O5
Molecular Weight 337.38 g/mol
Appearance White to off-white powder
Solubility Soluble in water
Storage Store at -20°C

Hypothetical Quantitative Data

The following tables present hypothetical data that could be generated from the experimental protocols described in this guide. These tables are intended to serve as a template for data presentation and to illustrate potential outcomes of the proposed studies.

Table 1: In Vitro Protein Synthesis Inhibition by this compound

This table summarizes the dose-dependent inhibitory effect of this compound on protein synthesis in a rabbit reticulocyte lysate in vitro translation assay using a luciferase reporter.

Concentration of this compound (µM)Luciferase Activity (Relative Luminescence Units)% Inhibition
0 (Control)1,200,0000
11,080,00010
10720,00040
50360,00070
100120,00090
IC50 (µM) 35.2

Table 2: Ribosome Profiling Summary

This table presents hypothetical data from a ribosome profiling experiment, indicating the effect of this compound on ribosome occupancy at the start and stop codons of a model mRNA.

TreatmentRibosome Occupancy at Start Codon (Normalized Reads)Ribosome Occupancy at Stop Codon (Normalized Reads)Ribosome Stalling Index (Start/Stop Ratio)
Vehicle Control1501451.03
This compound (50 µM)450509.00

Table 3: Western Blot Analysis of mTOR Signaling Pathway

This table summarizes the hypothetical densitometric analysis of key proteins in the mTOR signaling pathway following treatment of cultured cells with this compound.

Treatmentp-mTOR (Ser2448) / total mTORp-4E-BP1 (Thr37/46) / total 4E-BP1p-S6K (Thr389) / total S6K
Vehicle Control1.001.001.00
This compound (50 µM)0.351.850.40
Rapamycin (Positive Control)0.201.950.25

Experimental Protocols

In Vitro Protein Synthesis Inhibition Assay

This protocol describes a cell-free protein synthesis assay using rabbit reticulocyte lysate and a luciferase reporter to quantify the inhibitory activity of this compound.

Materials:

  • Rabbit Reticulocyte Lysate Kit (e.g., Promega, Thermo Fisher Scientific)

  • Luciferase mRNA

  • This compound

  • Amino Acid Mixture (minus methionine)

  • [³⁵S]-Methionine

  • Luciferase Assay Reagent

  • Nuclease-free water

  • 96-well white, flat-bottom plates

  • Luminometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in nuclease-free water.

    • Perform serial dilutions to obtain the desired final concentrations.

  • Reaction Setup:

    • On ice, prepare a master mix containing rabbit reticulocyte lysate, reaction buffer, amino acid mixture (minus methionine), and luciferase mRNA according to the manufacturer's instructions.

    • In a 96-well plate, add 2 µL of each this compound dilution or vehicle control to triplicate wells.

  • Initiation of Translation:

    • Add 18 µL of the master mix to each well for a final reaction volume of 20 µL.

  • Incubation:

    • Seal the plate and incubate at 30°C for 90 minutes.

  • Luminescence Detection:

    • Equilibrate the plate and the Luciferase Assay Reagent to room temperature.

    • Add 20 µL of the Luciferase Assay Reagent to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the average luminescence for each set of triplicates.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Ribosome Profiling

This protocol outlines the key steps for performing ribosome profiling (Ribo-Seq) to map the positions of ribosomes on mRNA transcripts in cells treated with this compound.

Materials:

  • Cultured cells (e.g., HeLa, HEK293)

  • This compound

  • Cycloheximide

  • Lysis buffer

  • RNase I

  • Sucrose gradient solutions

  • TRIzol LS reagent

  • Library preparation kit for sequencing

Procedure:

  • Cell Treatment and Lysis:

    • Treat cultured cells with this compound or vehicle control for the desired time.

    • Add cycloheximide to arrest translating ribosomes.

    • Lyse the cells in a polysome lysis buffer.

  • Nuclease Footprinting:

    • Treat the cell lysate with RNase I to digest mRNA not protected by ribosomes.

  • Ribosome Isolation:

    • Isolate monosomes by sucrose gradient centrifugation.

  • RNA Extraction:

    • Extract the ribosome-protected mRNA fragments (footprints) from the monosome fraction using TRIzol LS.

  • Library Preparation and Sequencing:

    • Purify the footprints (typically 28-30 nucleotides).

    • Ligate adapters to the 3' and 5' ends of the footprints.

    • Perform reverse transcription and PCR amplification to generate a cDNA library.

    • Sequence the library using a high-throughput sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to a reference genome or transcriptome.

    • Calculate ribosome density along each transcript.

    • Analyze changes in ribosome occupancy at specific sites (e.g., start codons, stop codons) between treated and control samples.

Western Blot Analysis of mTOR Signaling Pathway

This protocol describes the use of western blotting to investigate the effect of this compound on the phosphorylation status of key proteins in the mTOR signaling pathway, a central regulator of protein synthesis.

Materials:

  • Cultured cells

  • This compound

  • Rapamycin (positive control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of mTOR, 4E-BP1, S6K)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Treat cultured cells with this compound, rapamycin, or vehicle control.

    • Lyse the cells and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein lysate on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels for each target.

Mandatory Visualizations

Proposed Mechanism of Action

Proposed_Mechanism_of_Action Proposed Mechanism of this compound in Protein Synthesis Inhibition cluster_ribosome Translating Ribosome peptide This compound a_site A-site peptide->a_site Binds to A-site or peptidyl transferase center ribosome 80S Ribosome p_site P-site e_site E-site stalling Ribosome Stalling a_site->stalling Prevents accommodation of aminoacyl-tRNA nascent_chain Nascent Polypeptide p_site->nascent_chain inhibition Protein Synthesis Inhibition stalling->inhibition

Caption: Proposed mechanism of this compound-mediated ribosome stalling.

Experimental Workflow

Experimental_Workflow Experimental Workflow for this compound Inhibition Studies start Start: Hypothesis This compound inhibits protein synthesis invitro In Vitro Translation Assay start->invitro ic50 Determine IC50 invitro->ic50 ribo_seq Ribosome Profiling (Ribo-Seq) ic50->ribo_seq If active stalling_analysis Analyze Ribosome Stalling ribo_seq->stalling_analysis western Western Blot for Signaling Pathways (e.g., mTOR) stalling_analysis->western pathway_analysis Analyze Pathway Modulation western->pathway_analysis conclusion Conclusion: Characterize Inhibitory Mechanism pathway_analysis->conclusion

Caption: A streamlined workflow for investigating this compound.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for the systematic investigation of this compound as a protein synthesis inhibitor. By following the detailed experimental protocols and utilizing the provided templates for data presentation and visualization, researchers can efficiently characterize the inhibitory potential and mechanism of action of this and other novel D-amino acid-containing peptides. The proposed studies will contribute to a deeper understanding of how such molecules interact with the translational machinery and pave the way for their potential development as therapeutic agents.

References

An In-depth Technical Guide on the Interaction of H-D-Tyr-val-gly-OH with Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic tripeptide H-D-Tyr-val-gly-OH, with a primary focus on its interaction with the enzyme Peptidylglycine α-amidating monooxygenase (PAM). This compound, a peptide containing a D-amino acid at its N-terminus, serves as a substrate for the Peptidylglycine α-hydroxylating monooxygenase (PHM) domain of PAM. This interaction is of significant interest due to the critical role of peptide amidation in the activation of numerous peptide hormones and neurotransmitters. This document details the enzymatic reaction, presents available quantitative data, outlines experimental protocols for studying this interaction, and discusses the broader implications for signaling pathways.

Introduction to this compound

This compound is a synthetic tripeptide with the sequence D-Tyrosine - L-Valine - Glycine. The presence of the D-Tyrosine residue is a key structural feature, as peptides containing D-amino acids often exhibit increased resistance to degradation by endogenous proteases[1]. This enhanced stability makes such peptides attractive candidates for therapeutic development. While the primary focus of this guide is its enzymatic processing, it is also noted that this compound can act as a catalyst in the synthesis of phenylhydrazones[2].

Interaction with Peptidylglycine α-amidating monooxygenase (PAM)

The most well-documented enzymatic interaction of this compound is with Peptidylglycine α-amidating monooxygenase (PAM), a bifunctional enzyme crucial for the post-translational modification of many bioactive peptides[2][3]. More than half of all known peptide hormones and neuropeptides require a C-terminal amide for their full biological activity, a modification catalyzed exclusively by PAM[1].

The amidation process occurs in two sequential steps, catalyzed by two distinct domains of the PAM enzyme:

  • Hydroxylation: The Peptidylglycine α-hydroxylating monooxygenase (PHM) domain catalyzes the copper- and ascorbate-dependent hydroxylation of the α-carbon of the C-terminal glycine residue of the substrate. This compound serves as a substrate for this initial reaction.

  • Lyation: The Peptidyl-α-hydroxyglycine α-amidating lyase (PAL) domain then cleaves the N-Cα bond of the hydroxylated intermediate, resulting in the formation of the α-amidated peptide and glyoxylate.

The overall reaction transforms a glycine-extended peptide into its biologically active amidated form.

Quantitative Data on Enzyme Interaction

Precise kinetic parameters (Km and Vmax) for the interaction of this compound with PAM are not extensively documented in the available literature. However, studies on closely related substrates provide valuable insights into the enzyme's affinity and catalytic efficiency.

SubstrateEnzyme SourceKm (µM)VmaxReference
Trinitrophenylated-D-Tyr-Val-Gly (TNP-D-YVG)Anglerfish Islet PAM25 ± 5Not Specified
4-dimethylaminoazobenzene-4'-sulfonyl-Gly-L-Phe-GlyBovine Pituitary PAM3.5100 pmol/µg/h
Acetyl-Tyr-Val-Gly (Ac-YVG)Wild-type PAMModestly higher than wild-typeLower than wild-type for Q272E variant

Note: The table summarizes available kinetic data for substrates structurally similar to this compound. The Km value of 25 µM for TNP-D-Tyr-Val-Gly provides a reasonable estimate of the affinity of PAM for the D-Tyr-Val-Gly backbone.

Experimental Protocols

Several assay methods have been developed to study the activity of PAM, many of which utilize derivatives of the Tyr-Val-Gly sequence. Below are detailed methodologies for key experiments.

Peptidylglycine α-hydroxylating monooxygenase (PHM) Activity Assay using HPLC

This protocol is adapted from methods using dansylated peptide substrates to monitor the conversion of the glycine-extended peptide to its hydroxylated or amidated product.

Materials:

  • Substrate: Dansyl-D-Tyr-Val-Gly (Dns-YVG) or this compound.

  • Enzyme: Purified or partially purified PAM.

  • Assay Buffer: 50 mM MES, pH 5.0-5.5.

  • Cofactors: 1 µM CuSO₄, 2 mM Ascorbic acid.

  • Quenching Solution: 0.1% Trifluoroacetic acid (TFA).

  • HPLC System: C18 reversed-phase column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

Procedure:

  • Prepare the reaction mixture by combining the assay buffer, CuSO₄, and ascorbic acid.

  • Add the PAM enzyme to the reaction mixture.

  • Initiate the reaction by adding the substrate (e.g., Dns-YVG to a final concentration of 10-100 µM).

  • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of the quenching solution.

  • Centrifuge the samples to pellet any precipitated protein.

  • Analyze the supernatant by HPLC. Use a gradient of mobile phase B to separate the substrate from the product (hydroxylated and/or amidated peptide).

  • Quantify the product peak area and compare it to a standard curve to determine the reaction velocity.

Radioactive Assay using Thin-Layer Chromatography (TLC)

This method utilizes a radioactively labeled substrate to provide a highly sensitive measure of PAM activity.

Materials:

  • Substrate: ¹²⁵I-D-Tyr-Val-Gly.

  • Enzyme: Enzyme source (e.g., human serum, tissue homogenate).

  • Assay Buffer: As described in the HPLC protocol.

  • Cofactors: As described in the HPLC protocol.

  • TLC Plate: Silica gel.

  • Developing Solvent: A suitable solvent system to separate the substrate and product (e.g., chloroform:methanol:acetic acid).

  • Radiochromatoscanner or Phosphorimager.

Procedure:

  • Perform the enzymatic reaction as described in steps 1-4 of the HPLC protocol, using ¹²⁵I-D-Tyr-Val-Gly as the substrate.

  • Spot a small aliquot of the reaction mixture onto a TLC plate.

  • Develop the TLC plate in the developing solvent until the solvent front reaches the desired height.

  • Dry the TLC plate.

  • Quantify the radioactivity in the spots corresponding to the substrate and the amidated product using a radiochromatoscanner or by exposing the plate to a phosphor screen and imaging.

  • Calculate the percentage of substrate converted to product to determine the enzyme activity.

Signaling Pathways

The enzymatic conversion of this compound to its amidated form, H-D-Tyr-Val-NH₂, is the critical step in its potential biological function. C-terminal amidation is essential for the bioactivity of a vast number of peptides, enabling them to bind effectively to their cognate receptors, which are often G protein-coupled receptors (GPCRs).

While the specific receptor and signaling pathway for H-D-Tyr-Val-NH₂ have not been elucidated in the available literature, the general mechanism for amidated peptides involves:

  • Receptor Binding: The amidated C-terminus often serves as a key recognition motif for the peptide's receptor.

  • GPCR Activation: Binding of the amidated peptide to its GPCR triggers a conformational change in the receptor.

  • Signal Transduction: This leads to the activation of intracellular signaling cascades, which can involve second messengers such as cAMP, inositol trisphosphate (IP₃), and Ca²⁺, ultimately resulting in a cellular response.

Further research is required to identify the specific receptor for H-D-Tyr-Val-NH₂ and to delineate the downstream signaling pathways it modulates. The stability conferred by the D-tyrosine residue makes this an area of particular interest for potential therapeutic applications.

Visualizations

Enzymatic Reaction of this compound by PAM

PAM_Reaction sub This compound phm PHM Domain (Peptidylglycine α-hydroxylating monooxygenase) sub->phm Ascorbate, O₂, Cu²⁺ inter This compound (hydroxylated intermediate) phm->inter pal PAL Domain (Peptidyl-α-hydroxyglycine α-amidating lyase) inter->pal prod H-D-Tyr-Val-NH₂ pal->prod glyox Glyoxylate pal->glyox PAM_Assay_Workflow prep Prepare Reaction Mixture (Buffer, Cofactors, Enzyme) start Initiate Reaction (Add Substrate) prep->start incubate Incubate at 37°C start->incubate stop Quench Reaction incubate->stop separate Separate Substrate and Product (HPLC or TLC) stop->separate quantify Quantify Product separate->quantify analyze Calculate Enzyme Activity quantify->analyze Amidated_Peptide_Signaling peptide Amidated Peptide (e.g., H-D-Tyr-Val-NH₂) receptor G Protein-Coupled Receptor (GPCR) peptide->receptor g_protein G Protein receptor->g_protein activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector activates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger produces cellular_response Cellular Response second_messenger->cellular_response triggers

References

H-D-Tyr-Val-Gly-OH: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability characteristics of the tripeptide H-D-Tyr-Val-Gly-OH. The information herein is intended to be a valuable resource for professionals engaged in peptide chemistry, biochemistry, and drug development, offering insights into the handling, characterization, and application of this compound.

Physicochemical Properties

The structural and chemical properties of this compound are fundamental to understanding its solubility and stability.

PropertyValueSource
Molecular Formula C₁₆H₂₃N₃O₅[1][2]
Molecular Weight 337.38 g/mol [1][2]
IUPAC Name (2R)-2-[[(2S)-2-(2-aminoacetamido)-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Amino Acid Sequence D-Tyr-Val-Gly
Appearance White to off-white solid[3]
CAS Number 86030-52-6

Solubility

The solubility of a peptide is critically influenced by its amino acid composition, length, and the pH of the solvent. This compound is a short tripeptide, which generally favors solubility in aqueous solutions. However, the presence of a hydrophobic D-Tyrosine and Valine residue can impact its solubility.

A systematic approach is recommended to determine the optimal solvent for this compound. It is advisable to first test the solubility of a small amount of the peptide before dissolving the entire sample.

Table 2.1: Qualitative Solubility Profile of this compound

SolventExpected SolubilityRecommendations & Remarks
Deionized Water ModerateAs a short peptide, water is a good starting solvent. Sonication may aid dissolution.
Phosphate-Buffered Saline (PBS), pH 7.4 Moderate to GoodThe peptide's charge at this pH should enhance solubility.
Acidic Buffer (e.g., 10% Acetic Acid) GoodThe N-terminal amino group and the phenolic hydroxyl group of D-Tyr will be protonated, increasing polarity.
Basic Buffer (e.g., 0.1 M Ammonium Bicarbonate) GoodThe C-terminal carboxyl group will be deprotonated, increasing polarity.
Organic Co-solvents (DMSO, DMF, Acetonitrile) HighFor creating concentrated stock solutions. Use minimal amounts and add to aqueous buffer.
Experimental Protocol: Peptide Solubility Testing

This protocol outlines a general procedure for determining the solubility of this compound.

  • Preparation : Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.

  • Initial Test : Weigh a small amount of the peptide (e.g., 1 mg) into a sterile microcentrifuge tube.

  • Aqueous Solvents :

    • Add a defined volume of the primary solvent (e.g., 100 µL of sterile deionized water) to achieve a target concentration (e.g., 10 mg/mL).

    • Vortex the sample for 30 seconds. If not fully dissolved, sonicate for 5-10 minutes.

    • If the peptide remains insoluble, incrementally add more solvent and repeat the process.

  • pH Adjustment :

    • If the peptide is insoluble in water, test its solubility in acidic (e.g., 10% acetic acid) or basic (e.g., 0.1 M ammonium bicarbonate) solutions.

  • Organic Solvents :

    • For hydrophobic peptides, dissolve in a minimal amount of an organic solvent like DMSO first.

    • Slowly add the concentrated stock solution to the desired aqueous buffer with vortexing. Be cautious of precipitation.

G cluster_workflow Solubility Testing Workflow start Start with a small amount of lyophilized peptide water Add deionized water start->water vortex_sonicate Vortex and/or sonicate water->vortex_sonicate check_solubility1 Completely dissolved? vortex_sonicate->check_solubility1 check_solubility2 Completely dissolved? vortex_sonicate->check_solubility2 soluble Soluble: Record concentration check_solubility1->soluble Yes ph_adjustment Try acidic or basic buffer check_solubility1->ph_adjustment No ph_adjustment->vortex_sonicate check_solubility2->soluble Yes organic_solvent Dissolve in minimal DMSO check_solubility2->organic_solvent No add_to_buffer Add to aqueous buffer organic_solvent->add_to_buffer check_solubility3 Precipitation? add_to_buffer->check_solubility3 check_solubility3->soluble No insoluble Insoluble/Precipitated: Try other solvents or lower concentration check_solubility3->insoluble Yes

Caption: Workflow for determining peptide solubility.

Stability

Peptide stability is crucial for its biological activity and shelf-life. Degradation can occur through physical and chemical pathways. For this compound, the presence of a D-amino acid at the N-terminus may confer some resistance to enzymatic degradation by aminopeptidases.

Table 3.1: Potential Degradation Pathways for this compound

Degradation PathwayDescriptionResidues Involved
Oxidation The phenolic ring of D-Tyrosine is susceptible to oxidation, which can be accelerated by exposure to light, oxygen, and metal ions.D-Tyrosine
Hydrolysis Cleavage of the peptide bonds can occur at extreme pH values (acidic or basic conditions) and elevated temperatures.All peptide bonds
Racemization Interconversion between D- and L-isomers of the amino acids can occur, particularly under harsh pH or temperature conditions.D-Tyrosine, Valine
Diketopiperazine Formation Intramolecular cyclization can occur, especially at the N-terminus, leading to the formation of a cyclic dipeptide and cleavage of the rest of the peptide.D-Tyr-Val
Experimental Protocol: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways under stress conditions. This information is essential for developing stability-indicating analytical methods.

  • Sample Preparation : Prepare stock solutions of this compound in a suitable solvent at a known concentration.

  • Stress Conditions :

    • Acid Hydrolysis : Incubate the peptide solution in 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis : Incubate the peptide solution in 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation : Treat the peptide solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation : Heat the solid peptide or its solution at a high temperature (e.g., 70°C) for several days.

    • Photostability : Expose the solid peptide or its solution to UV light according to ICH guidelines.

  • Analysis : Analyze the stressed samples at different time points using a stability-indicating method, typically reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS) to identify and quantify the parent peptide and any degradation products.

G cluster_workflow Forced Degradation Study Workflow start Peptide Stock Solution stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis stress_conditions->acid base Base Hydrolysis stress_conditions->base oxidation Oxidation stress_conditions->oxidation thermal Thermal Stress stress_conditions->thermal photo Photostability stress_conditions->photo analysis Analyze by RP-HPLC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis identification Identify Degradation Products analysis->identification pathway Elucidate Degradation Pathways identification->pathway

Caption: Workflow for forced degradation studies.

Experimental Protocol: Development of a Stability-Indicating RP-HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

  • Column and Mobile Phase Selection :

    • Column : A C18 column is a common starting point for peptide separations.

    • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B : 0.1% TFA in acetonitrile.

  • Gradient Optimization : Develop a gradient elution method to achieve separation of the parent peptide from its degradation products (obtained from forced degradation studies).

  • Detection : Use UV detection at 220 nm (for the peptide bond) and 280 nm (for the tyrosine side chain). Mass spectrometry can be used for peak identification and purity assessment.

  • Method Validation : Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Storage and Handling

Proper storage is essential to maintain the integrity of this compound.

  • Lyophilized Powder : Store at -20°C or lower for long-term stability. Keep in a desiccator to protect from moisture.

  • Solutions : It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the solution into single-use vials and store at -80°C to minimize freeze-thaw cycles. Peptides containing tyrosine are susceptible to oxidation, so storing solutions under an inert atmosphere (e.g., argon or nitrogen) can improve stability.

Biological Interactions and Signaling

While specific signaling pathways for this compound are not extensively documented, it has been identified as a substrate for peptidylglycine monooxygenase in combination with ascorbate. This enzyme is involved in the C-terminal amidation of peptides, a common post-translational modification. Additionally, this tripeptide has been used as a catalyst in the synthesis of phenylhydrazones and has been identified in silico as a potential lead compound for designing Kappa Opioid Receptor (KOR) ligands.

G cluster_pathway Potential Biological Roles of this compound peptide This compound pgm Peptidylglycine Monooxygenase peptide->pgm Substrate kor Kappa Opioid Receptor (KOR) peptide->kor Potential Interaction catalyst Catalyst peptide->catalyst amidation C-terminal Amidation pgm->amidation ligand Potential Ligand kor->ligand synthesis Synthesis of Phenylhydrazones catalyst->synthesis

References

An In-Depth Technical Guide to the Safe Handling of H-D-Tyr-Val-Gly-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for investigational compounds is paramount. This technical guide provides a comprehensive overview of the available safety information, handling procedures, and biological context for the tripeptide H-D-Tyr-Val-Gly-OH.

This guide synthesizes currently available data to facilitate the safe and effective use of this compound in a laboratory setting. While a complete, publicly available Safety Data Sheet (SDS) with quantitative toxicological endpoints such as LD50 is not readily accessible in the reviewed literature, this document compiles essential information from supplier data and related scientific publications.

Compound Identification and Physicochemical Properties

To ensure proper identification and handling, the fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValue
Chemical Name This compound
CAS Number 86030-52-6
Molecular Formula C₁₆H₂₃N₃O₅
Molecular Weight 337.38 g/mol
Appearance White to off-white solid
Solubility Soluble in water

Safety and Handling

Adherence to standard laboratory safety protocols is crucial when working with this compound. The following sections outline the recommended precautions and procedures.

Hazard Identification and Classification

Based on available information for similar peptide compounds, this compound is not currently classified as a hazardous substance. However, as with any chemical of unknown toxicity, it should be handled with care to minimize exposure.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment should be worn at all times when handling this compound, particularly in its powdered form.

PPE CategoryItemSpecificationRationale
Eye and Face Safety GlassesANSI Z87.1 approvedProtects eyes from potential splashes or aerosols.
Hand Disposable GlovesNitrile or latexPrevents direct skin contact.
Body Laboratory CoatStandard, long-sleevedProtects skin and personal clothing.
Respiratory Dust Mask (N95/P1)Recommended for powderMinimizes inhalation of fine particles.[1]
Storage and Stability

Proper storage is essential to maintain the integrity and stability of this compound.

ParameterRecommendation
Storage Temperature Store at ≤ -20°C.
Storage Conditions Keep in a tightly sealed container in a dry and well-ventilated place.
Incompatible Materials Strong oxidizing agents.

The material is expected to be stable under normal ambient and anticipated storage and handling conditions.

First Aid Measures

In the event of exposure, the following first aid measures should be taken:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.
Skin Contact Immediately wash off with soap and plenty of water.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water.
Fire-Fighting Measures

In the event of a fire involving this compound, standard fire-fighting procedures should be followed.

AspectInformation
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Hazardous Combustion Products Carbon oxides, nitrogen oxides (NOx).
Accidental Release Measures

For spills involving this compound, the following steps should be taken to ensure safety and containment:

  • Personal Precautions: Wear appropriate personal protective equipment as outlined in section 2.2.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Experimental Protocols and Biological Context

While detailed, peer-reviewed experimental protocols specifically for this compound are not extensively documented, its use as a substrate for peptidylglycine alpha-amidating monooxygenase (PAM) and its relevance in opioid receptor research provide important context for its application.

Role as a Substrate for Peptidylglycine α-Amidating Monooxygenase (PAM)

This compound can serve as a substrate for the enzyme peptidylglycine alpha-amidating monooxygenase. This enzyme is crucial for the C-terminal amidation of many peptide hormones and neurotransmitters, a post-translational modification that is often essential for their biological activity.

A study by K. Iida et al. describes an assay for PAM activity using ¹²⁵I-labeled D-Tyr-Val-Gly.[2] The basic principle involves the enzymatic conversion of the substrate to ¹²⁵I-D-Tyr-Val-NH₂. The product is then separated from the substrate using thin-layer chromatography and quantified.[2]

Below is a conceptual workflow for a generic PAM assay based on this principle.

PAM_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis enzyme Enzyme Preparation (e.g., from serum) incubation Incubation of Enzyme, Substrate, and Buffer enzyme->incubation substrate Substrate Preparation (this compound, radiolabeled or fluorescently tagged) substrate->incubation buffer Assay Buffer (with cofactors like ascorbate and copper) buffer->incubation separation Separation of Substrate and Product (e.g., TLC, HPLC) incubation->separation detection Detection and Quantification (e.g., Radioactivity, Fluorescence) separation->detection analysis Data Analysis (Calculation of enzyme activity) detection->analysis

Conceptual workflow for a Peptidylglycine α-Amidating Monooxygenase (PAM) assay.

Relevance to Kappa-Opioid Receptor (KOR) Research

A computational study identified this compound as a precursor to the dipeptide H-D-Tyr-Val-NH₂, which was investigated as a potential ligand for the kappa-opioid receptor (KOR). This suggests that this compound and its derivatives could be of interest in the development of novel therapeutics targeting this receptor system.

The general workflow for identifying and characterizing potential receptor ligands is outlined below.

KOR_Ligand_Workflow cluster_discovery Ligand Discovery cluster_characterization In Vitro Characterization cluster_validation In Vivo Validation screening In Silico Screening (Virtual screening of compound libraries) synthesis Synthesis of Hit Compounds (e.g., this compound derivatives) screening->synthesis binding Receptor Binding Assays (Determine affinity, Ki) synthesis->binding functional Functional Assays (e.g., GTPγS binding, cAMP modulation) binding->functional animal Animal Models of Disease (e.g., pain, addiction) functional->animal adme ADME/Tox Studies animal->adme

General workflow for the discovery and validation of kappa-opioid receptor ligands.

Disposal Considerations

Unused this compound and any contaminated materials should be disposed of in accordance with local, state, and federal regulations. It is recommended to treat it as chemical waste and dispose of it through a licensed professional waste disposal service.

This guide provides a summary of the currently available safety and handling information for this compound. Researchers should always consult the most recent information from their chemical supplier and their institution's safety office before beginning any new experimental work.

References

An In-depth Technical Review of H-D-Tyr-Val-Gly-OH: Synthesis, Biological Activity, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic tripeptide H-D-Tyr-Val-Gly-OH is a molecule of interest in biochemical research and pharmaceutical development. Comprising a D-Tyrosine residue, which confers increased stability against enzymatic degradation, along with Valine and Glycine, this peptide serves as a versatile tool in various scientific applications. Its documented roles as a substrate for peptidylglycine α-amidating monooxygenase (PAM) and as an organocatalyst in the synthesis of phenylhydrazones highlight its potential utility.[1][2] This technical guide provides a comprehensive review of the available literature on this compound, detailing its synthesis, summarizing key quantitative data, and exploring its known and potential mechanisms of action.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₆H₂₃N₃O₅
Molecular Weight 337.37 g/mol
IUPAC Name (2R)-2-amino-3-(4-hydroxyphenyl)-N-[(2S)-1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]propanamide
Amino Acid Sequence D-Tyr-Val-Gly
Appearance White to off-white solid
Solubility Soluble in water

Synthesis of this compound

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

1. Resin Preparation:

  • Start with a pre-loaded Fmoc-Gly-Wang resin. The Wang resin is suitable for producing a C-terminal carboxylic acid.

  • Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a fritted reaction vessel.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, then drain.

  • Repeat the piperidine treatment for an additional 15-20 minutes to ensure complete removal of the Fmoc protecting group.

  • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct.

  • Perform a Kaiser test to confirm the presence of free primary amines.

3. Amino Acid Coupling (Valine):

  • In a separate vial, dissolve Fmoc-Val-OH (3 equivalents relative to resin loading), a coupling reagent such as HBTU (2.9 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

  • Allow the mixture to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

  • Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, repeat the coupling step.

  • Wash the resin with DMF (5-7 times).

4. Amino Acid Coupling (D-Tyrosine):

  • Repeat the Fmoc deprotection steps as described in step 2.

  • Couple Fmoc-D-Tyr(tBu)-OH (3 equivalents) using the same activation and coupling procedure as for Valine. The tert-butyl (tBu) group protects the hydroxyl group of the tyrosine side chain.

  • Wash the resin with DMF (5-7 times).

5. Final Fmoc Deprotection:

  • Perform a final Fmoc deprotection as described in step 2.

  • Wash the resin with DMF, followed by dichloromethane (DCM), and then methanol. Dry the resin under vacuum.

6. Cleavage and Side-Chain Deprotection:

  • Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature. TIS acts as a scavenger for the tBu cations.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide and decant the ether. Wash the pellet with cold ether 2-3 times.

  • Dry the crude peptide under vacuum.

7. Purification and Analysis:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Analyze the purified fractions by mass spectrometry to confirm the identity of this compound.

  • Lyophilize the pure fractions to obtain the final product as a white powder.

SPPS_Workflow Resin Fmoc-Gly-Wang Resin Swell Swell in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 CouplingVal Couple Fmoc-Val-OH (HBTU/DIPEA) Wash1->CouplingVal Wash2 Wash (DMF) CouplingVal->Wash2 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotection2 Wash3 Wash (DMF) Deprotection2->Wash3 CouplingDTyr Couple Fmoc-D-Tyr(tBu)-OH (HBTU/DIPEA) Wash3->CouplingDTyr Wash4 Wash (DMF) CouplingDTyr->Wash4 FinalDeprotection Final Fmoc Deprotection Wash4->FinalDeprotection Wash5 Wash & Dry FinalDeprotection->Wash5 Cleavage Cleavage from Resin (TFA/TIS/H2O) Wash5->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification FinalProduct This compound Purification->FinalProduct

Solid-phase synthesis workflow for this compound.

Biological Activity

Substrate for Peptidylglycine α-Amidating Monooxygenase (PAM)

This compound serves as a substrate for peptidylglycine α-amidating monooxygenase (PAM, EC 1.14.17.3), a crucial enzyme in the biosynthesis of many peptide hormones and neurotransmitters. PAM catalyzes the C-terminal amidation of glycine-extended peptides, a modification essential for their biological activity.

Quantitative Data

While kinetic data for the unmodified this compound is not available in the reviewed literature, a study on the PAM from anglerfish pancreatic islets determined the Michaelis constant (Kₘ) for a closely related, modified substrate, trinitrophenylated-D-Tyr-Val-Gly (TNP-D-YVG).

SubstrateEnzyme SourceKₘ (μM)
TNP-D-Tyr-Val-GlyAnglerfish Islet PAM25 ± 5

This data provides an estimation of the affinity of a D-Tyr-Val-Gly sequence for the PAM active site.

Experimental Protocol: Radiochromatographic Assay for PAM Activity

A sensitive assay for PAM activity utilizes a radiolabeled version of the substrate, ¹²⁵I-D-Tyr-Val-Gly. The following protocol is adapted from a published method for determining PAM activity in human serum.

1. Reaction Mixture Preparation:

  • Prepare a reaction buffer containing copper sulfate (a cofactor for PAM), ascorbate (a reducing agent), and a buffer system to maintain optimal pH.

  • The reaction is initiated by adding the enzyme source (e.g., purified PAM, tissue homogenate, or serum) to the reaction mixture containing the ¹²⁵I-D-Tyr-Val-Gly substrate.

2. Incubation:

  • Incubate the reaction mixture at 37°C for a defined period.

3. Reaction Termination:

  • Stop the reaction by adding a solution that denatures the enzyme, such as a strong acid or a chelating agent like EDTA.

4. Separation of Substrate and Product:

  • Spot the reaction mixture onto a thin-layer chromatography (TLC) plate.

  • Develop the TLC plate in a suitable solvent system that separates the substrate (¹²⁵I-D-Tyr-Val-Gly) from the amidated product (¹²⁵I-D-Tyr-Val-NH₂).

5. Quantification:

  • Quantify the radioactivity of the separated substrate and product spots using a radiochromatoscanner.

  • Calculate the rate of conversion of the substrate to the product based on the radioactivity counts.

PAM_Assay_Workflow Start Start ReactionMix Prepare Reaction Mixture (Buffer, CuSO4, Ascorbate, ¹²⁵I-D-Tyr-Val-Gly) Start->ReactionMix AddEnzyme Add Enzyme Source (e.g., Serum) ReactionMix->AddEnzyme Incubate Incubate at 37°C AddEnzyme->Incubate Terminate Terminate Reaction (e.g., EDTA) Incubate->Terminate TLC Spot on TLC Plate & Develop Terminate->TLC Scan Quantify with Radiochromatoscanner TLC->Scan Calculate Calculate Conversion Rate Scan->Calculate End End Calculate->End

Workflow for the radiochromatographic assay of PAM activity.

Organocatalytic Activity

This compound has been identified as a catalyst for the synthesis of phenylhydrazones.[1] Phenylhydrazone formation is a condensation reaction between a phenylhydrazine and an aldehyde or ketone.

Proposed Catalytic Mechanism

While the precise mechanism of catalysis by this compound has not been elucidated in the reviewed literature, a plausible mechanism involves nucleophilic catalysis, a common mode of action for peptide organocatalysts. The free N-terminal amine of the D-Tyrosine residue can act as a nucleophile.

Hypothetical Mechanism:

  • Imine Formation: The N-terminal amine of the tripeptide attacks the carbonyl carbon of the aldehyde or ketone, forming a transient, protonated imine intermediate. This step is often the rate-limiting step and can be acid- or base-catalyzed.

  • Nucleophilic Attack by Phenylhydrazine: Phenylhydrazine then attacks the imine, which is more electrophilic than the original carbonyl compound.

  • Catalyst Regeneration: The tripeptide is subsequently eliminated, regenerating the catalyst and forming the phenylhydrazone product.

The specific amino acid residues (D-Tyr, Val, Gly) likely contribute to the catalytic efficiency by influencing the stereochemistry and electronic environment of the N-terminal amine and by potentially forming hydrogen bonds that stabilize the transition state.

Phenylhydrazone_Mechanism Aldehyde R-CHO (Aldehyde) Imine R-CH=N⁺H-Peptide (Protonated Imine) Aldehyde->Imine + Peptide, -H₂O Peptide H₂N-D-Tyr-Val-Gly-OH (Catalyst) Phenylhydrazine Ph-NH-NH₂ Adduct R-CH(NH-NH-Ph)-NH-Peptide Imine->Adduct + Phenylhydrazine Phenylhydrazone R-CH=N-NH-Ph (Phenylhydrazone) Adduct->Phenylhydrazone - Peptide RegenPeptide H₂N-D-Tyr-Val-Gly-OH (Regenerated Catalyst)

Proposed nucleophilic catalysis for phenylhydrazone synthesis.

Potential Role in Cancer Research and Signaling Pathways

Despite some commercial sources suggesting a role for this compound in targeted cancer therapies, a thorough review of the scientific literature did not yield any direct evidence linking this specific tripeptide to cancer treatment or any defined signaling pathways.[3]

However, based on the constituent amino acids, some general hypotheses can be formed:

  • D-Amino Acid-Containing Peptides in Oncology: Peptides containing D-amino acids are known to have enhanced stability against proteolytic degradation, a desirable property for therapeutic agents.[1] Some D-amino acid-containing peptides have shown cytotoxic effects against cancer cells. The incorporation of D-Tyrosine in this compound could therefore contribute to increased bioavailability and prolonged activity if it were to interact with a biological target.

  • Tyrosine and Receptor Tyrosine Kinase (RTK) Signaling: The tyrosine residue is a key player in cellular signaling, as its phenolic hydroxyl group can be phosphorylated by tyrosine kinases. Receptor tyrosine kinases (RTKs) are a large family of cell surface receptors that are often dysregulated in cancer. It is conceivable that a small, tyrosine-containing peptide could act as a competitive inhibitor or an allosteric modulator of an RTK or a protein tyrosine phosphatase (PTP), thereby influencing downstream signaling cascades that control cell proliferation, survival, and migration. However, this remains speculative for this compound without direct experimental evidence.

RTK_Signaling Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Phosphorylation Substrate Phosphorylation Dimerization->Phosphorylation Substrate Substrate Protein Substrate->Phosphorylation Phosphorylation->Substrate Dephosphorylation Downstream Downstream Signaling (e.g., MAPK, PI3K pathways) Phosphorylation->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response PTP Protein Tyrosine Phosphatase (PTP) PTP->Phosphorylation Peptide This compound (Hypothetical Modulator) Peptide->RTK ? Peptide->PTP ?

Generic RTK pathway with hypothetical modulation points.

Conclusion

This compound is a synthetic tripeptide with established utility as a substrate for the enzyme PAM and as an organocatalyst. While its synthesis can be achieved through standard solid-phase peptide synthesis techniques, and its activity in a PAM assay can be quantified, there are notable gaps in the current understanding of this molecule. Specifically, the precise mechanism of its catalytic activity in phenylhydrazone synthesis requires further investigation. Furthermore, despite its potential, there is currently no direct evidence in the scientific literature to support a role for this compound in cancer therapy or its interaction with specific signaling pathways. Future research should focus on elucidating its catalytic mechanism and exploring its potential biological activities, particularly in the context of its D-amino acid composition and tyrosine residue, to validate any therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of H-D-Tyr-Val-Gly-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the tripeptide H-D-Tyr-Val-Gly-OH. The methodology is based on the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, which offers high efficiency and purity for peptide synthesis. This protocol is intended to guide researchers through the entire workflow, from resin preparation to the final purification and characterization of the target peptide.

Introduction

The tripeptide this compound is a short peptide sequence that may serve as a valuable building block or a research tool in various biochemical and pharmaceutical applications. The incorporation of a D-amino acid (D-Tyrosine) can enhance the peptide's stability against enzymatic degradation, making it a subject of interest in drug discovery and development.[1] Solid-phase peptide synthesis provides a robust and efficient method for the chemical synthesis of such peptides, allowing for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[2]

The synthesis detailed herein commences from a pre-loaded Glycine-Wang resin and proceeds with the sequential coupling of Fmoc-Val-OH and Fmoc-D-Tyr(tBu)-OH. The synthesis involves cycles of Nα-Fmoc group deprotection and amino acid coupling, followed by the final cleavage of the peptide from the resin and simultaneous removal of the side-chain protecting group. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following table summarizes the key quantitative parameters for the solid-phase synthesis of this compound on a 0.1 mmol scale.

ParameterValueUnitNotes
Resin
TypeFmoc-Gly-Wang Resin-For obtaining a C-terminal carboxylic acid.
Substitution0.5mmol/g
Amount200mg
Amino Acids (Fmoc-protected)
Fmoc-Val-OH169.7mg5 equivalents
Fmoc-D-Tyr(tBu)-OH229.8mg5 equivalents
Coupling Reagents
HBTU189.6mg5 equivalents (per coupling)
DIPEA174µL10 equivalents (per coupling)
Deprotection Reagent
Piperidine in DMF20% (v/v)
Cleavage Cocktail
Trifluoroacetic Acid (TFA)95% (v/v)
Triisopropylsilane (TIPS)2.5% (v/v)Scavenger for carbocations.
Water (H₂O)2.5% (v/v)
Purification
Crude Peptide Yield (approx.)30-40mg
Final Purity (Post-HPLC)>95%As determined by analytical RP-HPLC.

Experimental Protocols

Materials and Equipment
  • Resins: Fmoc-Gly-Wang resin

  • Amino Acids: Fmoc-Val-OH, Fmoc-D-Tyr(tBu)-OH[3]

  • Reagents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM), ACS grade

    • Piperidine

    • N,N'-Diisopropylethylamine (DIPEA)

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIPS)

    • Cold diethyl ether

    • Acetonitrile (ACN), HPLC grade

  • Equipment:

    • Solid-phase peptide synthesis vessel with a fritted disc

    • Shaker/vortexer

    • Vacuum filtration apparatus

    • Lyophilizer (freeze-dryer)

    • Reverse-phase HPLC system (preparative and analytical)

    • Mass spectrometer

Synthesis Workflow

The synthesis of this compound follows a cyclical process of deprotection and coupling, followed by cleavage and purification.

G cluster_0 Resin Preparation cluster_1 Synthesis Cycle 1: Valine Coupling cluster_2 Synthesis Cycle 2: D-Tyrosine Coupling cluster_3 Final Deprotection cluster_4 Cleavage and Purification Resin_Prep 1. Swell Fmoc-Gly-Wang Resin in DMF Deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Deprotection1 Wash1 3. DMF Wash Deprotection1->Wash1 Coupling1 4. Couple Fmoc-Val-OH (HBTU/DIPEA) Wash1->Coupling1 Wash2 5. DMF Wash Coupling1->Wash2 Deprotection2 6. Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotection2 Wash3 7. DMF Wash Deprotection2->Wash3 Coupling2 8. Couple Fmoc-D-Tyr(tBu)-OH (HBTU/DIPEA) Wash3->Coupling2 Wash4 9. DMF Wash Coupling2->Wash4 Final_Deprotection 10. Fmoc Deprotection (20% Piperidine/DMF) Wash4->Final_Deprotection Cleavage 11. Cleavage from Resin (TFA/TIPS/H₂O) Final_Deprotection->Cleavage Precipitation 12. Precipitation in Cold Ether Cleavage->Precipitation Purification 13. RP-HPLC Purification Precipitation->Purification Lyophilization 14. Lyophilization Purification->Lyophilization Final_Product This compound Lyophilization->Final_Product

Caption: Workflow for the solid-phase synthesis of this compound.

Step-by-Step Protocol

1. Resin Preparation and Swelling

  • Place 200 mg of Fmoc-Gly-Wang resin (0.1 mmol) into a solid-phase synthesis vessel.

  • Add 5 mL of DMF to the resin and allow it to swell for 30 minutes at room temperature with gentle agitation.

  • Drain the DMF from the vessel.

2. Synthesis Cycle: Valine Coupling

  • Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain the solution.

    • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

  • Valine Coupling:

    • In a separate vial, dissolve Fmoc-Val-OH (169.7 mg, 0.5 mmol) and HBTU (189.6 mg, 0.5 mmol) in 3 mL of DMF.

    • Add DIPEA (174 µL, 1.0 mmol) to the amino acid solution and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

    • (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

3. Synthesis Cycle: D-Tyrosine Coupling

  • Repeat the Fmoc deprotection steps as described in section 2.1.

  • D-Tyrosine Coupling:

    • In a separate vial, dissolve Fmoc-D-Tyr(tBu)-OH (229.8 mg, 0.5 mmol) and HBTU (189.6 mg, 0.5 mmol) in 3 mL of DMF.

    • Add DIPEA (174 µL, 1.0 mmol) to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

    • (Optional) Perform a Kaiser test.

4. Final Fmoc Deprotection

  • Repeat the Fmoc deprotection steps as described in section 2.1 to remove the final Fmoc group from the D-Tyrosine residue.

  • Wash the resin with DMF (5 x 5 mL), followed by DCM (3 x 5 mL).

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

5. Cleavage and Deprotection

  • Prepare a fresh cleavage cocktail of 95% TFA, 2.5% TIPS, and 2.5% water. For 200 mg of resin, prepare approximately 2 mL of the cocktail.

  • CAUTION: Perform this step in a well-ventilated fume hood. TFA is highly corrosive.

  • Add the cleavage cocktail to the dry peptide-resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

6. Peptide Precipitation and Purification

  • Add the TFA solution dropwise to a 10-fold volume of cold diethyl ether. A white precipitate should form.

  • Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

  • Wash the peptide pellet twice more with cold diethyl ether.

  • Dry the crude peptide pellet under vacuum.

  • Purify the crude peptide by preparative RP-HPLC using a C18 column.

    • Use a linear gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile).

    • Monitor the elution of the peptide at 215 nm and 280 nm.

    • Collect the fractions containing the purified peptide.

  • Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

  • Combine the pure fractions and lyophilize to obtain the final this compound as a white, fluffy powder.

Signaling Pathways and Logical Relationships

The logical progression of the synthesis is dictated by the principles of orthogonal protection in Fmoc/tBu chemistry.

G Fmoc_Chem Fmoc/tBu Strategy Orthogonal_Protection Orthogonal Protection Scheme Fmoc_Chem->Orthogonal_Protection Base_Labile Nα-Fmoc Group (Base-Labile) Orthogonal_Protection->Base_Labile Acid_Labile Side-Chain tBu & Wang Linker (Acid-Labile) Orthogonal_Protection->Acid_Labile Piperidine Piperidine Treatment Base_Labile->Piperidine selectively removes TFA TFA Treatment Acid_Labile->TFA simultaneously removes Deprotection Nα-Amine Deprotection Piperidine->Deprotection leads to Cleavage Cleavage & Side-Chain Deprotection TFA->Cleavage leads to

Caption: Orthogonal protection and deprotection logic in Fmoc-SPPS.

This structured approach ensures the selective removal of protecting groups at each stage, enabling the controlled and directional synthesis of the desired peptide sequence. The final product's high purity is achieved through a combination of driving reactions to completion with excess reagents and a final, highly effective purification step.

References

Application Notes and Protocols for the Solid-Phase Synthesis of H-D-Tyr-Val-Gly-OH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient construction of peptide chains on an insoluble polymer support.[1] This method, pioneered by Bruce Merrifield, simplifies the purification process to mere filtration and washing after each reaction step, allowing the use of excess reagents to drive reactions to completion.[2][3] The most widely adopted strategy is the Fmoc/tBu approach, which employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile tert-butyl (tBu) based groups for the protection of reactive amino acid side chains.[1][4]

This document provides a detailed protocol for the manual solid-phase synthesis of the tripeptide H-D-Tyr-Val-Gly-OH. The synthesis proceeds from the C-terminus to the N-terminus, beginning with Glycine attached to a Wang resin. The subsequent amino acids, Valine and D-Tyrosine, are added sequentially. The final step involves cleavage of the peptide from the resin support and concomitant removal of the side-chain protecting group to yield the desired product.

I. Materials and Reagents

Category Item Notes
Solid Support Fmoc-Gly-Wang ResinSubstitution: ~0.5-0.7 mmol/g. Alternatively, load Fmoc-Gly-OH onto Wang resin.
Amino Acids Fmoc-Val-OH---
Fmoc-D-Tyr(tBu)-OHtBu ether protects the hydroxyl side chain of Tyrosine.
Coupling Reagents HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)A common and efficient aminium-based coupling reagent.
HOBt (1-Hydroxybenzotriazole)Often used as an additive with carbodiimides, but also part of HBTU's structure. Reduces racemization.
Activation Base DIPEA (N,N-Diisopropylethylamine)A non-nucleophilic base used for in-situ neutralization and activation.
Fmoc Deprotection PiperidineUsed as a 20% solution in DMF to remove the Fmoc group.
Solvents DMF (N,N-Dimethylformamide)Peptide synthesis grade, amine-free.
DCM (Dichloromethane)---
Methanol (MeOH)For resin washing.
Diethyl ether or MTBECold, for peptide precipitation.
Cleavage Cocktail TFA (Trifluoroacetic acid)Reagent grade, >99% purity.
TIS (Triisopropylsilane)Scavenger to prevent side reactions.
Water (H₂O)Deionized.
Monitoring Ninhydrin Test ReagentsFor confirming the completion of coupling reactions (Kaiser Test).

II. Quantitative Data Summary

The following table outlines the key quantitative parameters for the synthesis of this compound on a 0.1 mmol scale.

Parameter Value Unit Notes
Resin
TypeFmoc-Gly-Wang Resin---C-terminus will be a carboxylic acid.
Substitution0.6mmol/gExample value.
Amount167mgBased on 0.1 mmol scale.
Fmoc-Val-OH Coupling
Fmoc-Val-OH170mg5 equivalents (0.5 mmol).
HBTU189.5mg4.9 equivalents (0.49 mmol).
DIPEA174µL10 equivalents (1.0 mmol).
Fmoc-D-Tyr(tBu)-OH Coupling
Fmoc-D-Tyr(tBu)-OH230mg5 equivalents (0.5 mmol).
HBTU189.5mg4.9 equivalents (0.49 mmol).
DIPEA174µL10 equivalents (1.0 mmol).
Fmoc Deprotection
Piperidine/DMF Solution20% (v/v)---Prepared fresh.
Reaction Time2 x 10minutesA two-step deprotection is common.
Cleavage
Cleavage Cocktail Volume2mLFor ~170 mg of resin.
Cleavage Time2-3hoursAt room temperature.

III. Experimental Protocols

Protocol 1: Resin Preparation and Swelling
  • Place 167 mg of Fmoc-Gly-Wang resin (0.6 mmol/g, 0.1 mmol) into a fritted syringe reaction vessel.

  • Add 5 mL of DMF to the resin.

  • Agitate the resin for 30-60 minutes to allow it to swell completely.

  • Drain the DMF from the reaction vessel.

Protocol 2: Synthesis Cycle (Iterative Process for Val and D-Tyr)

This cycle is performed twice: first for coupling Fmoc-Val-OH and second for coupling Fmoc-D-Tyr(tBu)-OH.

A. Fmoc Deprotection

  • Add 3 mL of 20% piperidine in DMF to the swelled resin.

  • Agitate the mixture for 10 minutes.

  • Drain the solution.

  • Repeat steps 1-3 one more time.

  • Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

B. Amino Acid Coupling (HBTU/DIPEA Activation)

  • In a separate vial, dissolve the corresponding Fmoc-amino acid (5 eq, 0.5 mmol) and HBTU (4.9 eq, 0.49 mmol) in 3 mL of DMF.

  • Add DIPEA (10 eq, 1.0 mmol) to the activation mixture.

  • Allow the solution to pre-activate for 5-10 minutes.

  • Drain the final DMF wash from the deprotected resin and immediately add the activated amino acid solution.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (5 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).

  • Monitoring: Perform a ninhydrin (Kaiser) test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.

Protocol 3: Final Fmoc Deprotection

After the final coupling cycle (with Fmoc-D-Tyr(tBu)-OH), repeat the Fmoc deprotection steps as described in Protocol 2A to expose the N-terminal amine of D-Tyrosine.

Protocol 4: Cleavage and Deprotection

CAUTION: This procedure must be performed in a well-ventilated fume hood. TFA is highly corrosive.

  • After the final deprotection and washes, dry the peptide-resin thoroughly under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Prepare a fresh cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water . For ~170 mg of resin, prepare 2 mL of the cocktail.

  • Add the cleavage cocktail to the dry peptide-resin.

  • Agitate the slurry gently at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate, which contains the cleaved peptide, into a clean centrifuge tube.

  • Wash the resin with an additional 1 mL of neat TFA and combine the filtrates.

Protocol 5: Peptide Precipitation and Isolation
  • Add the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether (or MTBE) with gentle stirring.

  • A white precipitate of the crude peptide should form.

  • Pellet the peptide by centrifugation (e.g., 3000 rpm for 5 minutes).

  • Carefully decant the ether.

  • Wash the peptide pellet with cold ether two more times to remove residual TFA and scavengers.

  • After the final wash, dry the peptide pellet under a gentle stream of nitrogen. The crude peptide can then be purified by reverse-phase HPLC.

IV. Visualizations

SPPS_Workflow cluster_prep Preparation cluster_cycle Synthesis Cycle (x2) cluster_final Final Steps Resin Fmoc-Gly-Wang Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 DMF Wash Deprotect->Wash1 Add Val, then D-Tyr Couple Amino Acid Coupling (HBTU/DIPEA in DMF) Wash1->Couple Add Val, then D-Tyr Wash2 DMF/DCM/MeOH Wash Couple->Wash2 Add Val, then D-Tyr Wash2->Deprotect Add Val, then D-Tyr Final_Deprotect Final Fmoc Deprotection Wash2->Final_Deprotect Cleave Cleavage & Deprotection (TFA/TIS/H2O) Final_Deprotect->Cleave Precipitate Precipitate in Cold Ether Cleave->Precipitate Purify Purify (HPLC) Precipitate->Purify

Caption: General workflow for the solid-phase synthesis of this compound.

Peptide_Synthesis_Scheme cluster_0 Step 1: Glycine Loading cluster_1 Step 2: Valine Coupling cluster_2 Step 3: D-Tyrosine Coupling cluster_3 Step 4: Cleavage Resin Wang Resin Resin_Gly Fmoc-Gly-Wang Resin Resin->Resin_Gly Load Glycine Gly Fmoc-Gly-OH Deprotect1 1. Fmoc Deprotection Resin_Gly->Deprotect1 Val 2. Add Fmoc-Val-OH (HBTU/DIPEA) Resin_Val_Gly Fmoc-Val-Gly-Wang Resin Deprotect2 1. Fmoc Deprotection Resin_Val_Gly->Deprotect2 DTyr 2. Add Fmoc-D-Tyr(tBu)-OH (HBTU/DIPEA) Resin_DTyr_Val_Gly Fmoc-D-Tyr(tBu)-Val-Gly-Wang Resin Final_Deprotect 1. Final Fmoc Deprotection Resin_DTyr_Val_Gly->Final_Deprotect Cleavage 2. Cleavage with TFA/TIS/H2O Final_Peptide This compound

Caption: Logical relationship of steps in the synthesis of this compound.

References

Application Notes and Protocols for the Purification of H-D-Tyr-Val-Gly-OH by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the purification of the synthetic tripeptide H-D-Tyr-Val-Gly-OH using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This compound is a synthetic peptide with potential applications in drug development and biochemical research.[1][2] Achieving high purity of this peptide is critical for accurate in vitro and in vivo studies, ensuring reproducibility and reliability of experimental results.

RP-HPLC is the standard and most effective method for purifying synthetic peptides.[3][4] The principle of separation is based on the differential partitioning of the peptide and impurities between a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase.[3] By gradually increasing the hydrophobicity of the mobile phase, components are eluted in order of increasing hydrophobicity. This protocol outlines the necessary steps, from initial analytical method development to preparative scale-up, to obtain highly pure this compound.

Physicochemical Properties and Elution Prediction

The retention behavior of this compound in RP-HPLC is primarily determined by the hydrophobicity of its constituent amino acids. The hydrophobicity of an amino acid can be quantified by its hydrophobicity index.

Table 1: Physicochemical Properties of Constituent Amino Acids

Amino AcidResidueHydrophobicity Index (@ pH 2)Key Properties
D-TyrosineD-Tyr49Aromatic, Hydrophobic
ValineVal79Aliphatic, Very Hydrophobic
GlycineGly0Aliphatic, Neutral

Based on the hydrophobicity indices, Valine is the most hydrophobic residue, followed by D-Tyrosine. Glycine is considered neutral. This composition suggests that this compound is a moderately hydrophobic peptide and will be well-retained on a C18 column. A gradient of increasing organic solvent will be required for its elution.

Experimental Protocols

This section details the protocols for both analytical and preparative HPLC for the purification of this compound.

Materials and Equipment
ItemDescription
HPLC SystemAnalytical and Preparative systems with UV detector
ColumnC18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm for analytical; 21.2 x 250 mm, 10 µm for preparative)
SolventsAcetonitrile (ACN), HPLC grade; Ultrapure water
ReagentsTrifluoroacetic acid (TFA), HPLC grade
SampleCrude this compound
OtherSyringe filters (0.22 µm), vials, fraction collector, lyophilizer
Protocol 1: Analytical HPLC Method Development

This initial step is crucial for determining the retention time of the target peptide and optimizing the separation from impurities.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in ultrapure water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Sample Preparation:

    • Dissolve a small amount of crude this compound in Mobile Phase A to a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject 10-20 µL of the filtered sample.

    • Elute the peptide using a linear gradient of Mobile Phase B. A suggested starting gradient is 5% to 65% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at 220 nm (for the peptide bond) and 280 nm (for the tyrosine side chain).

  • Data Analysis:

    • Identify the peak corresponding to this compound.

    • Optimize the gradient to achieve the best resolution between the main peak and any impurities.

Table 2: Suggested Analytical HPLC Parameters

ParameterValue
ColumnC18, 4.6 x 250 mm, 5 µm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient5-65% B in 30 min
Flow Rate1.0 mL/min
Detection220 nm, 280 nm
Injection Volume10-20 µL
Protocol 2: Preparative HPLC Purification

Once the analytical method is optimized, the purification can be scaled up to a preparative level.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of Mobile Phase A. A small amount of Mobile Phase B or DMSO can be added to aid dissolution if necessary.

    • Filter the solution through a 0.45 µm filter.

  • Column Equilibration:

    • Equilibrate the preparative C18 column with the initial conditions of the optimized gradient (e.g., 95% Mobile Phase A and 5% Mobile Phase B).

  • Injection and Elution:

    • Inject the filtered peptide solution onto the column.

    • Run the preparative HPLC using the optimized gradient from the analytical scale, adjusting the flow rate for the larger column diameter.

  • Fraction Collection:

    • Monitor the UV absorbance at 220 nm and 280 nm.

    • Collect fractions corresponding to the main peptide peak.

  • Purity Analysis:

    • Analyze the purity of each collected fraction using the analytical HPLC method (Protocol 1).

  • Lyophilization:

    • Pool the fractions that meet the desired purity level (e.g., >95%).

    • Freeze the pooled solution and lyophilize to obtain the purified peptide as a white, fluffy powder.

Table 3: Suggested Preparative HPLC Parameters

ParameterValue
ColumnC18, 21.2 x 250 mm, 10 µm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
GradientBased on optimized analytical method
Flow Rate15-20 mL/min
Detection220 nm, 280 nm
LoadingDependent on column capacity and resolution

Workflow Diagram

The following diagram illustrates the complete workflow for the purification of this compound by HPLC.

HPLC_Purification_Workflow A Crude this compound B Sample Preparation (Dissolution & Filtration) A->B C Analytical HPLC (Method Development) B->C E Preparative HPLC (Scale-up) B->E D Optimized Gradient C->D D->E F Fraction Collection E->F G Purity Analysis (Analytical HPLC) F->G H Pooling of Pure Fractions G->H I Lyophilization H->I J Purified this compound (>95% Purity) I->J

Caption: Workflow for the HPLC purification of this compound.

Conclusion

The protocols described in this application note provide a comprehensive framework for the successful purification of this compound using RP-HPLC. By starting with analytical method development and systematically scaling up to a preparative method, researchers can achieve high purity of the target peptide, which is essential for reliable downstream applications in research and drug development. The provided parameters serve as a robust starting point, and further optimization may be required based on the specific impurity profile of the crude peptide and the available HPLC instrumentation.

References

Application Notes and Protocols for H-D-Tyr-val-gly-OH in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Tyr-val-gly-OH is a synthetic tripeptide with the sequence D-Tyrosine, L-Valine, and Glycine. Its composition suggests several potential applications in biomedical research. The presence of a D-amino acid (D-Tyrosine) at the N-terminus can confer resistance to enzymatic degradation, enhancing its stability in biological systems compared to peptides composed solely of L-amino acids. The tyrosine residue provides a potential site for phosphorylation, suggesting a role in modulating kinase signaling pathways. Furthermore, the C-terminal glycine makes it a potential substrate for peptidylglycine α-amidating monooxygenase (PAM), an enzyme crucial for the bioactivation of many peptide hormones and neurotransmitters.[1][2]

These characteristics make this compound a valuable tool for investigating various cellular processes. This document provides detailed application notes and experimental protocols for the use of this compound in cell culture experiments, intended to guide researchers in exploring its potential biological activities. While this peptide is utilized in biochemical research and drug development as a building block for more complex structures[3][4], specific in-vitro cell culture data is limited. The following protocols are based on established methodologies for similar peptides and provide a framework for initial investigations.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₆H₂₃N₃O₅
Molecular Weight 337.38 g/mol
CAS Number 86030-52-6
Appearance White to off-white solidN/A
Solubility Soluble in DMSO and water (with sonication)N/A
Storage Store lyophilized peptide at -20°C. Reconstituted solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.N/A

Potential Applications in Cell Culture

Based on its structure, this compound can be employed in a variety of cell culture-based assays to explore its biological functions:

  • Investigation of Peptide Uptake and Stability: The D-tyrosine residue may enhance resistance to cellular proteases. Experiments can be designed to assess its stability in cell culture media and its rate of cellular uptake.

  • Modulation of Kinase Signaling Pathways: The tyrosine residue can be a substrate for tyrosine kinases, which are pivotal in cell signaling. Experiments can determine if this peptide can competitively inhibit or otherwise modulate the phosphorylation of endogenous substrates.

  • Substrate for Peptidylglycine α-Amidating Monooxygenase (PAM): As a peptide ending in glycine, it is a potential substrate for PAM. This can be used to study the activity of PAM in different cell types or to screen for inhibitors of this enzyme.

  • Assessment of Cytotoxicity and Cell Viability: Initial studies should always include an assessment of the peptide's effect on cell viability to determine the appropriate concentration range for further experiments.

Experimental Protocols

Herein, we provide detailed protocols for foundational experiments to characterize the activity of this compound in a cell culture setting.

Protocol 1: Peptide Reconstitution and Dilution

Proper reconstitution is critical for accurate and reproducible results.

Materials:

  • Lyophilized this compound

  • Sterile, nuclease-free water

  • Dimethyl sulfoxide (DMSO)

  • Sterile polypropylene tubes

Procedure:

  • Briefly centrifuge the vial of lyophilized peptide to ensure the powder is at the bottom.

  • To prepare a high-concentration stock solution (e.g., 10 mM), reconstitute the peptide in sterile DMSO. For example, for 1 mg of peptide (MW = 337.38 g/mol ), add 29.6 µL of DMSO to yield a 10 mM stock solution.

  • Vortex gently to ensure complete dissolution.

  • For aqueous-based assays, further dilute the DMSO stock solution in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to create working solutions. Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells of interest (e.g., HeLa, HEK293, or a cell line relevant to the research question)

  • Complete cell culture medium

  • This compound working solutions

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the this compound working solution in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted peptide solutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the same concentration of vehicle (e.g., DMSO) as the peptide-treated wells (vehicle control).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation: The results of the MTT assay can be presented in a table to show the dose-dependent effect of the peptide on cell viability.

This compound (µM)Cell Viability (%) ± SD (24h)Cell Viability (%) ± SD (48h)Cell Viability (%) ± SD (72h)
0 (Vehicle Control)100 ± 4.5100 ± 5.1100 ± 4.8
198.2 ± 5.297.5 ± 4.996.8 ± 5.5
1095.6 ± 4.894.1 ± 5.392.3 ± 4.7
5090.1 ± 6.185.7 ± 5.980.4 ± 6.2
10082.3 ± 5.575.2 ± 6.468.1 ± 5.8
25065.4 ± 7.250.8 ± 7.142.5 ± 6.9
50040.7 ± 6.825.1 ± 5.915.3 ± 4.3

(Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.)

Protocol 3: In-vitro Kinase Assay

This protocol provides a framework for assessing whether this compound can act as a substrate or inhibitor of a specific tyrosine kinase.

Materials:

  • Recombinant tyrosine kinase (e.g., EGFR, Src)

  • Kinase assay buffer

  • ATP

  • This compound

  • Control substrate peptide (with a known phosphorylation site)

  • Kinase detection system (e.g., ADP-Glo™, LanthaScreen™, or radioactive ³²P-ATP with subsequent autoradiography)

  • 384-well assay plates

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, the recombinant tyrosine kinase, and either this compound at various concentrations (to test for inhibition) or a fixed concentration (to test as a substrate).

  • For inhibition assays, also include the control substrate peptide at its Km concentration.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at the optimal temperature (e.g., 30°C or 37°C) for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and detect the kinase activity using the chosen detection system according to the manufacturer's instructions.

  • For inhibition assays, calculate the IC₅₀ value of this compound.

Data Presentation: The quantitative data from a kinase inhibition assay can be summarized in a table.

This compound (µM)Kinase Activity (%) ± SD
0 (Control)100 ± 5.2
0.195.3 ± 4.9
185.1 ± 6.1
1052.4 ± 5.7
5020.8 ± 4.3
1008.9 ± 3.1

(Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.)

Visualizations

The following diagrams, generated using Graphviz, illustrate a potential signaling pathway and an experimental workflow relevant to the application of this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) P_RTK Phosphorylated RTK RTK->P_RTK Autophosphorylation Ligand Growth Factor Ligand->RTK Binds Peptide This compound Peptide->RTK Potential Competitive Inhibition SH2_Protein SH2 Domain Protein P_RTK->SH2_Protein Recruits Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) SH2_Protein->Downstream Activates Cellular_Response Cellular Response (Proliferation, Survival) Downstream->Cellular_Response Leads to

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by this compound.

G start Start: Seed Cells in 96-well Plate incubation1 Incubate 24h (Cell Attachment) start->incubation1 treatment Treat with Serial Dilutions of this compound incubation1->treatment incubation2 Incubate for 24/48/72h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate 2-4h (Formazan Formation) add_mtt->incubation3 solubilize Solubilize Formazan Crystals with DMSO incubation3->solubilize read Measure Absorbance at 570 nm solubilize->read end End: Analyze Data (% Cell Viability) read->end

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion

This compound is a synthetic tripeptide with potential applications in cell biology research. Its unique structure, featuring a D-amino acid, suggests enhanced stability, making it a suitable candidate for cell-based assays. The protocols and conceptual frameworks provided here offer a starting point for researchers to investigate its effects on cell viability, kinase signaling, and other cellular processes. Due to the limited published data on this specific peptide, it is imperative that researchers perform careful dose-response studies and include appropriate controls to validate their findings. The exploration of such novel peptides can contribute to the development of new therapeutic agents and research tools.

References

Application Notes and Protocols for H-D-Tyr-Val-Gly-OH in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct in vivo studies and established protocols for H-D-Tyr-Val-Gly-OH are not extensively documented in publicly available scientific literature. The following application notes and protocols are based on the general principles of peptide research, the known biological roles of its constituent amino acids, and the expected properties of peptides containing D-amino acids. These guidelines are intended to serve as a starting point for researchers and will require empirical validation and optimization.

Application Notes

This compound is a synthetic tripeptide with the sequence D-Tyrosine-Valine-Glycine. The presence of the D-isomer of Tyrosine at the N-terminus is a key feature, as it is expected to confer enhanced stability against enzymatic degradation compared to its L-isomer counterpart.[1][2] This increased stability can lead to a longer biological half-life, a desirable characteristic for therapeutic peptide candidates.[1]

Potential In Vivo Applications:

  • Neuroprotective Agent: D-amino acids and peptides containing them have been investigated for their roles in the central nervous system. D-Tyrosine is a precursor to neurotransmitters, and its presence in a stable peptide could modulate neurological pathways.[2] In vivo studies could explore its potential to mitigate neurodegenerative processes or ischemic brain injury.

  • Analgesic Research: The structural similarity of the N-terminal D-Tyrosine to endogenous opioid peptides (which often have a Tyr at the N-terminus) suggests a potential, though speculative, interaction with opioid receptors or other pain-related pathways.

  • Metabolic Studies: Given Tyrosine's role as a precursor to thyroid hormones and catecholamines, this stable peptide could be used to investigate metabolic regulation in animal models of metabolic disorders.[2]

Mechanism of Action:

The precise mechanism of action for this compound is not yet elucidated. Based on its structure, potential mechanisms to investigate could include:

  • Competitive inhibition of enzymes that metabolize L-Tyrosine containing peptides.

  • Allosteric modulation of receptors in the central nervous system or peripheral tissues.

  • Acting as a signaling molecule itself after crossing cellular membranes, a possibility enhanced by its small size.

Experimental Protocols

The following are detailed, albeit hypothetical, protocols for investigating the potential neuroprotective effects of this compound in a mouse model of cerebral ischemia.

Protocol 1: Evaluation of Neuroprotective Effects in a Mouse Model of Middle Cerebral Artery Occlusion (MCAO)

1. Animal Model:

  • Species: Male C57BL/6 mice, 8-10 weeks old, 22-25g.
  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
  • Acclimatization: Animals should be acclimated for at least 7 days before experimental procedures.

2. MCAO Surgery:

  • Anesthesia: Induce anesthesia with isoflurane (4% for induction, 1.5-2% for maintenance) in a 70:30 nitrous oxide/oxygen mixture.
  • Procedure: Perform transient MCAO for 60 minutes by inserting a 6-0 nylon monofilament into the internal carotid artery to block the origin of the middle cerebral artery.
  • Sham Control: Sham-operated animals undergo the same surgical procedure without the insertion of the filament.

3. This compound Administration:

  • Preparation: Dissolve this compound in sterile saline (0.9% NaCl). Prepare fresh on the day of the experiment.
  • Administration Route: Intraperitoneal (i.p.) injection or intravenous (i.v.) injection via the tail vein.
  • Dosage: A dose-response study should be conducted. Suggested starting doses could be 1 mg/kg, 5 mg/kg, and 10 mg/kg.
  • Timing: Administer the peptide 30 minutes before MCAO or immediately after reperfusion.

4. Outcome Assessments:

  • Neurological Deficit Scoring (24 hours post-MCAO): Score neurological deficits on a 5-point scale (0 = no deficit, 4 = severe deficit).
  • Infarct Volume Measurement (48 hours post-MCAO):
  • Euthanize mice and harvest brains.
  • Slice the brain into 2 mm coronal sections.
  • Stain with 2% 2,3,5-triphenyltetrazolium chloride (TTC) for 30 minutes at 37°C.
  • Capture images of the stained sections and quantify the infarct volume using image analysis software.
  • Immunohistochemistry (IHC): At 48 hours or 7 days post-MCAO, perfuse animals and collect brain tissue for IHC analysis of markers for apoptosis (e.g., Caspase-3), inflammation (e.g., Iba1 for microglia), and neuronal survival (e.g., NeuN).

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: Neurological Deficit Scores

Treatment GroupDose (mg/kg)nNeurological Score (Mean ± SEM)
Sham-100.1 ± 0.1
Vehicle (Saline)-103.5 ± 0.4
This compound110User to populate
This compound510User to populate
This compound1010User to populate

Table 2: Infarct Volume Analysis

Treatment GroupDose (mg/kg)nInfarct Volume (mm³ ± SEM)% of Hemisphere
Vehicle (Saline)-10110 ± 1245%
This compound110User to populateUser to populate
This compound510User to populateUser to populate
This compound1010User to populateUser to populate

Visualizations

Diagram 1: Hypothetical Signaling Pathway

Hypothetical_Signaling_Pathway Peptide This compound Receptor Unknown Membrane Receptor Peptide->Receptor Binds Enzyme Intracellular Kinase Cascade Receptor->Enzyme Activates TF Transcription Factor (e.g., CREB) Enzyme->TF Phosphorylates Gene Gene Expression (e.g., Bcl-2, BDNF) TF->Gene Induces Outcome Neuroprotection Cell Survival Gene->Outcome Leads to

Caption: Hypothetical signaling cascade for this compound-mediated neuroprotection.

Diagram 2: Experimental Workflow

Experimental_Workflow start Animal Acclimatization (7 days) groups Randomize into Groups (Sham, Vehicle, Peptide) start->groups treatment Peptide/Vehicle Administration (i.p. or i.v.) groups->treatment surgery MCAO Surgery (60 min occlusion) treatment->surgery reperfusion Reperfusion surgery->reperfusion assessment24h Neurological Scoring (24 hours post-MCAO) reperfusion->assessment24h assessment48h Infarct Volume (TTC) Immunohistochemistry (48 hours post-MCAO) assessment24h->assessment48h analysis Data Analysis (Statistics) assessment48h->analysis end Conclusion analysis->end

Caption: Workflow for in vivo evaluation of this compound in a mouse MCAO model.

References

Application Notes and Protocols for the Analytical Detection of H-D-Tyr-Val-Gly-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide H-D-Tyr-Val-Gly-OH, incorporating a D-amino acid at the N-terminus, represents a class of peptides with significant interest in drug development due to their potential for increased enzymatic stability and altered biological activity compared to their all-L-amino acid counterparts. Accurate and sensitive detection and quantification of such peptides are crucial for pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the synthesis, purification, and analysis of this compound using solid-phase peptide synthesis (SPPS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

ParameterRepresentative ValueUnitNotes
Limit of Detection (LOD) 1nMFor dityrosine in human urine.[1]
Limit of Quantification (LOQ) 1 - 10nMDependent on the specific analyte and matrix.[1]
**Linearity (R²) **>0.99-Over a concentration range of 1–300 nM.[1]
Intra-day Precision (%CV) < 15%For a similar LC-MS/MS method for amino acid metabolites.
Inter-day Precision (%CV) < 15%For a similar LC-MS/MS method for amino acid metabolites.
Recovery 85 - 115%Typical target range for bioanalytical methods.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of the tripeptide.

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-Val-OH

  • Fmoc-D-Tyr(tBu)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), HPLC-grade acetonitrile, HPLC-grade water

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell Fmoc-Gly-Wang resin in DMF in a peptide synthesis vessel for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-Val-OH:

    • Pre-activate Fmoc-Val-OH with HBTU/HOBt and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Confirm complete coupling using a Kaiser test.

  • Repeat Deprotection and Coupling for Fmoc-D-Tyr(tBu)-OH:

    • Repeat the Fmoc deprotection step.

    • Couple Fmoc-D-Tyr(tBu)-OH as described in step 3.

  • Final Fmoc Deprotection: Perform a final deprotection of the N-terminal Fmoc group.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DMF and DCM and dry thoroughly.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry to confirm its identity and purity.

Solid-Phase Peptide Synthesis of this compound start Start with Fmoc-Gly-Wang Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling_val Couple Fmoc-Val-OH (HBTU/HOBt, DIPEA) deprotection1->coupling_val deprotection2 Fmoc Deprotection (20% Piperidine/DMF) coupling_val->deprotection2 coupling_dtyr Couple Fmoc-D-Tyr(tBu)-OH (HBTU/HOBt, DIPEA) deprotection2->coupling_dtyr final_deprotection Final Fmoc Deprotection coupling_dtyr->final_deprotection cleavage Cleavage from Resin (TFA/TIS/H2O) final_deprotection->cleavage purification RP-HPLC Purification cleavage->purification characterization LC-MS/MS Analysis purification->characterization Sample Preparation Workflow for Plasma plasma Plasma Sample spike Spike with Internal Standard plasma->spike ppt Protein Precipitation (Acetonitrile with 0.1% Formic Acid) spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe evap Evaporate and Reconstitute spe->evap analysis LC-MS/MS Analysis evap->analysis Analytical Workflow for this compound sample Prepared Sample hplc Chiral HPLC Separation sample->hplc esi Electrospray Ionization (ESI) hplc->esi ms1 Q1: Precursor Ion Selection ([M+H]⁺) esi->ms1 cid Q2: Collision-Induced Dissociation (CID) ms1->cid ms2 Q3: Product Ion Detection cid->ms2 data Data Acquisition and Quantification ms2->data

References

The Tripeptide H-D-Tyr-Val-Gly-OH as a Catalyst in Phenylhydrazone Synthesis: An Application Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – The tripeptide H-D-Tyr-Val-Gly-OH has been identified as a potential catalyst in the synthesis of phenylhydrazones, a class of compounds with significant applications in medicinal chemistry and chemical synthesis. This application note provides a general overview of this catalytic application, outlines a standard protocol for peptide synthesis, and discusses the synthesis of phenylhydrazones.

While the tripeptide this compound is commercially available and noted for its catalytic role in phenylhydrazone synthesis, detailed experimental data, including specific reaction conditions, quantitative yields, and substrate scope for this particular peptide-catalyzed reaction, are not extensively documented in publicly accessible scientific literature.[1] The protocols and data presented herein are therefore based on general methodologies for peptide synthesis and known procedures for phenylhydrazone formation, providing a foundational framework for researchers exploring this specific catalytic system.

Introduction to Peptide Catalysis

Short-chain peptides have emerged as versatile catalysts in a variety of organic transformations, often affording high stereoselectivity and yields under mild reaction conditions. Their modular nature allows for facile tuning of steric and electronic properties, enabling the rational design of catalysts for specific applications. The catalytic activity of peptides often arises from the cooperative action of multiple functional groups within their structure, mimicking the enzymatic catalytic machinery.

Synthesis of this compound

The synthesis of the tripeptide this compound can be achieved through standard solid-phase peptide synthesis (SPPS) or solution-phase methods. SPPS is generally preferred for its efficiency and ease of purification.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual synthesis of this compound on a Wang resin, utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Table 1: Key Parameters for SPPS of this compound

ParameterValueUnit
Scale0.1mmol
ResinWang Resin (pre-loaded with Gly)-
Resin Substitution0.5mmol/g
Fmoc-amino acids3equivalents
Coupling Reagent (HBTU)2.9equivalents
Base (DIPEA)6equivalents
Deprotection Reagent20% Piperidine in DMFv/v
Cleavage Cocktail95% TFA, 2.5% TIS, 2.5% H₂Ov/v

Experimental Workflow for SPPS:

SPPS_Workflow Resin Gly-Wang Resin Swell Swell Resin in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling1 Couple Fmoc-Val-OH (HBTU, DIPEA) Wash1->Coupling1 Wash2 Wash (DMF) Coupling1->Wash2 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotection2 Wash3 Wash (DMF) Deprotection2->Wash3 Coupling2 Couple Fmoc-D-Tyr(tBu)-OH (HBTU, DIPEA) Wash3->Coupling2 Wash4 Wash (DMF) Coupling2->Wash4 Deprotection3 Fmoc Deprotection (20% Piperidine/DMF) Wash4->Deprotection3 Wash5 Wash (DMF) Deprotection3->Wash5 Cleavage Cleavage from Resin & Side-chain Deprotection Wash5->Cleavage Precipitation Precipitation in cold ether Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Peptide This compound Purification->Peptide

Caption: Solid-Phase Peptide Synthesis Workflow.

Protocol:

  • Resin Swelling: Swell the Gly-Wang resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for an additional 15 minutes to remove the Fmoc protecting group from the glycine.

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Valine): In a separate vessel, pre-activate Fmoc-Val-OH with HBTU and DIPEA in DMF for 5 minutes. Add the activated amino acid solution to the resin and agitate for 2 hours.

  • Washing: Wash the resin with DMF.

  • Repeat Deprotection and Coupling for D-Tyrosine: Repeat steps 2-5 using Fmoc-D-Tyr(tBu)-OH. The tert-butyl (tBu) group protects the hydroxyl function of the tyrosine side chain.

  • Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection (steps 2 and 3).

  • Cleavage and Deprotection: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the tBu side-chain protecting group.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Catalytic Synthesis of Phenylhydrazones

Phenylhydrazones are typically synthesized through the condensation reaction of an aldehyde or ketone with phenylhydrazine. The reaction is often catalyzed by an acid. The proposed catalytic role of this compound in this reaction would likely involve the peptide acting as a general acid or base catalyst, or through the formation of an intermediate complex that facilitates the condensation.

Proposed Reaction Scheme:

Phenylhydrazone_Synthesis cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products RCHO Aldehyde (R-CHO) Peptide This compound Phenylhydrazone Phenylhydrazone RCHO->Phenylhydrazone Phenylhydrazine Phenylhydrazine Phenylhydrazine->Phenylhydrazone Water H₂O Phenylhydrazone->Water

Caption: Phenylhydrazone Synthesis Reaction.

General Experimental Protocol for Phenylhydrazone Synthesis

The following is a general protocol that can be adapted for the this compound catalyzed synthesis of phenylhydrazones. Optimization of catalyst loading, solvent, temperature, and reaction time will be necessary.

Table 2: General Reaction Parameters for Phenylhydrazone Synthesis

ParameterSuggested RangeUnit
Aldehyde1.0mmol
Phenylhydrazine1.0 - 1.2equivalents
This compound1 - 20mol%
SolventEthanol, Methanol, or Acetonitrile-
TemperatureRoom Temperature to 60°C
Reaction Time1 - 24hours

Protocol:

  • Reactant Mixture: To a solution of the aldehyde in the chosen solvent, add phenylhydrazine.

  • Catalyst Addition: Add the catalytic amount of this compound to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture may be concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

  • Characterization: The structure of the purified phenylhydrazone can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation and Future Work

To establish the efficacy of this compound as a catalyst for phenylhydrazone synthesis, a systematic study should be conducted. The results should be tabulated to compare reaction yields and purity under different conditions (e.g., varying catalyst loading, temperature, and solvent).

Table 3: Example Data Table for Catalyst Screening

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
11Ethanol2524-
25Ethanol2512-
310Ethanol256-
410Methanol406-
510Acetonitrile604-

Further investigations should focus on the substrate scope, exploring a variety of substituted aldehydes and phenylhydrazines. Mechanistic studies, including kinetic analysis and computational modeling, would be invaluable in elucidating the catalytic pathway and the role of the tripeptide in the reaction.

Conclusion

While the catalytic application of this compound in phenylhydrazone synthesis is noted, there is a clear need for detailed experimental validation in the scientific literature. The protocols and frameworks provided in this application note serve as a starting point for researchers to design and execute experiments to thoroughly investigate and characterize this potentially valuable catalytic system. The modularity of peptide synthesis offers exciting possibilities for developing more efficient and selective peptide-based catalysts for this and other important organic transformations.

References

Application Notes and Protocols: H-D-Tyr-Val-Gly-OH Protein Synthesis Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein synthesis is a fundamental biological process and a key target for the development of novel therapeutics, including anticancer and antimicrobial agents.[1][2][3] The intricate machinery of the ribosome and its associated factors offers multiple points for therapeutic intervention.[4][5] Small molecules, including peptides, that can modulate this process are of significant interest in drug discovery. This document provides a detailed protocol for assessing the protein synthesis inhibitory activity of the tripeptide H-D-Tyr-Val-Gly-OH using a luciferase-based cell-free protein synthesis assay.

The inclusion of a D-amino acid (D-Tyrosine) in the peptide sequence may confer increased stability against proteolytic degradation, a desirable characteristic for potential drug candidates. While the specific biological activity of this compound is not extensively documented, this protocol provides a robust framework for determining its potential as a protein synthesis inhibitor.

The assay described herein utilizes a rabbit reticulocyte lysate system, which contains all the necessary components for translation. A reporter plasmid encoding luciferase is used as the template for protein synthesis. The inhibitory activity of this compound is quantified by measuring the reduction in luciferase activity. This cell-free format is rapid, amenable to high-throughput screening, and eliminates variables related to cell uptake and metabolism.

Principle of the Assay

This assay quantifies the amount of functional luciferase synthesized in a rabbit reticulocyte lysate cell-free system in the presence of varying concentrations of the test peptide, this compound. A decrease in the luminescent signal, produced upon the addition of luciferin substrate, is directly proportional to the inhibition of protein synthesis.

Materials and Reagents

  • This compound (or other test peptides)

  • Rabbit Reticulocyte Lysate-based Cell-Free Protein Synthesis System (commercially available kits are recommended)

  • Luciferase reporter DNA or mRNA

  • Amino Acid Mixture (minus methionine and leucine, if using radiolabeling for other applications)

  • Reaction Buffer

  • Nuclease-free water

  • Puromycin (positive control)

  • DMSO (vehicle control)

  • Luciferase Assay Reagent

  • 96-well white, flat-bottom plates

  • Luminometer

Experimental Protocols

Preparation of Reagents
  • Test Compound (this compound): Prepare a stock solution of this compound in an appropriate solvent (e.g., nuclease-free water or DMSO). Perform serial dilutions to generate a range of concentrations for testing (e.g., from 1 µM to 1 mM).

  • Positive Control (Puromycin): Prepare a stock solution of puromycin in nuclease-free water. A final concentration of 50-100 µg/mL is typically sufficient to achieve complete inhibition.

  • Negative Control: The vehicle used to dissolve the test compound (e.g., nuclease-free water or DMSO) will serve as the negative control (0% inhibition).

  • Master Mix: On ice, prepare a master mix containing the rabbit reticulocyte lysate, reaction buffer, amino acid mixture, and the luciferase DNA or mRNA template, following the manufacturer's instructions for the cell-free system.

Assay Procedure
  • In a 96-well white, flat-bottom plate, add 2 µL of each dilution of this compound, the positive control (puromycin), or the negative control (vehicle) to triplicate wells.

  • Add 18 µL of the prepared master mix to each well for a final reaction volume of 20 µL.

  • Seal the plate to prevent evaporation and incubate at 30°C for 90 minutes. This allows for the transcription and translation of the luciferase reporter gene.

  • Equilibrate the plate and the Luciferase Assay Reagent to room temperature.

  • Add 20 µL of the Luciferase Assay Reagent to each well.

  • Measure the luminescence using a luminometer, following the instrument's instructions.

Data Presentation and Analysis

Data Collection

Record the raw luminescence units (RLU) from the luminometer for each well.

Data Analysis
  • Calculate the average luminescence for each set of triplicates.

  • Normalize the data by expressing the luminescence of the test compound-treated wells as a percentage of the negative control.

  • Calculate the percent inhibition for each concentration of this compound using the following formula:

    % Inhibition = 100 * (1 - (RLU of Test Compound - RLU of Positive Control) / (RLU of Negative Control - RLU of Positive Control))

  • Plot the percent inhibition against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the half-maximal inhibitory concentration (IC50) value. The IC50 is the concentration of the test compound that causes 50% inhibition of protein synthesis.

Tabular Data Summary

The quantitative data should be summarized in a clear and structured format.

Table 1: Raw Luminescence Data

Concentration (µM)Replicate 1 (RLU)Replicate 2 (RLU)Replicate 3 (RLU)Average RLUStd. Deviation
Negative Control
Positive Control
0.1
1
10
100
1000

Table 2: Calculated Percent Inhibition and IC50

Concentration (µM)Average RLU% Inhibition
0.1
1
10
100
1000
IC50 (µM) [Calculated Value]

Visualizations

Experimental Workflow

experimental_workflow prep Reagent Preparation (this compound, Controls, Master Mix) plate Plate Setup (Add compounds and controls to 96-well plate) prep->plate reaction Initiate Reaction (Add Master Mix) plate->reaction incubate Incubation (30°C for 90 min) reaction->incubate detect Luminescence Detection (Add Luciferase Reagent) incubate->detect measure Measure Luminescence (Luminometer) detect->measure analyze Data Analysis (% Inhibition, IC50 Calculation) measure->analyze

Caption: Experimental workflow for the protein synthesis inhibition assay.

Eukaryotic Translation and Potential Inhibition Points

eukaryotic_translation cluster_initiation Initiation cluster_elongation Elongation cluster_termination Termination init_complex Formation of 43S Pre-initiation Complex mrna_binding mRNA Binding to 43S Complex init_complex->mrna_binding scanning Scanning for AUG Start Codon mrna_binding->scanning subunit_joining 60S Subunit Joining (Formation of 80S Ribosome) scanning->subunit_joining trna_delivery Aminoacyl-tRNA Delivery to A-site subunit_joining->trna_delivery peptide_bond Peptide Bond Formation (Peptidyl Transfer) trna_delivery->peptide_bond translocation Ribosome Translocation peptide_bond->translocation translocation->trna_delivery stop_codon Stop Codon Recognition translocation->stop_codon release Polypeptide Release stop_codon->release inhibitor1 Inhibition Point 1 inhibitor1->subunit_joining inhibitor2 Inhibition Point 2 inhibitor2->peptide_bond inhibitor3 Inhibition Point 3 inhibitor3->translocation

Caption: Key stages of eukaryotic protein synthesis and potential points of inhibition.

References

Application Note and Protocols for the Dissolution of H-D-Tyr-Val-Gly-OH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed guidelines and protocols for the proper dissolution of the tripeptide H-D-Tyr-Val-Gly-OH (CAS: 86030-52-6) for use in various experimental settings. Due to its hydrophobic nature, this peptide requires a specific handling procedure to ensure complete solubilization, maintain its structural integrity, and achieve accurate concentrations for reliable experimental outcomes. The following sections outline the peptide's physicochemical properties, recommended solvents, and step-by-step protocols for solubility testing, stock solution preparation, and creation of working solutions.

Physicochemical Properties and Solubility Profile

Understanding the chemical characteristics of this compound is crucial for selecting an appropriate solvent system. The peptide's sequence is composed of a D-isomer of Tyrosine, Valine, and Glycine.

1.1. Peptide Characteristics The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₆H₂₃N₃O₅[1][2]
Molecular Weight ~337.37 g/mol [1][2][3]
Amino Acid Sequence D-Tyrosine - Valine - Glycine
Key Residues D-Tyrosine (Aromatic, Hydrophobic), Valine (Hydrophobic)

1.2. Charge Calculation and Hydrophobicity A peptide's solubility is heavily influenced by its overall charge at a given pH. The net charge of this compound at a neutral pH (pH 7) can be estimated as follows:

  • N-terminal amine (-NH₂): +1 charge

  • C-terminal carboxyl (-COOH): -1 charge

  • D-Tyrosine side chain: 0 charge (phenolic hydroxyl pKa is ~10)

  • Valine side chain: 0 charge

  • Glycine side chain: 0 charge

Overall Net Charge at pH 7 = (+1) + (-1) = 0

With a net neutral charge and the presence of two hydrophobic residues (D-Tyr, Val), this compound is classified as a neutral, hydrophobic peptide. Such peptides are often poorly soluble in aqueous solutions alone and typically require an organic solvent to achieve initial dissolution.

Recommended Solvents and Materials

2.1. Recommended Solvents Based on the peptide's properties, the following solvents are recommended. It is critical to perform a solubility test on a small amount of the peptide before dissolving the entire sample.

SolventRecommendation LevelNotesSource
Dimethyl Sulfoxide (DMSO) Primary Ideal for initial dissolution of hydrophobic, neutral peptides. Should be used to create a high-concentration stock, which is then diluted into aqueous buffers.
Dimethylformamide (DMF) SecondaryAn alternative to DMSO. Useful if DMSO is incompatible with a downstream application.
Acetonitrile (ACN), Methanol, or Isopropanol TertiaryCan be attempted for neutral peptides, but DMSO is generally more effective for highly hydrophobic ones.
Sterile Water or Aqueous Buffers (e.g., PBS) Not Recommended for Initial DissolutionDue to the peptide's hydrophobicity, direct dissolution in aqueous solutions will likely be unsuccessful. These are used as diluents for the organic stock solution.

2.2. Required Materials

  • Lyophilized this compound

  • Recommended organic solvent (e.g., molecular biology grade DMSO)

  • Sterile aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Benchtop centrifuge

  • Optional: Bath sonicator

Experimental Protocols

The following protocols provide a systematic approach to dissolving and handling this compound.

3.1. Logical Workflow for Solvent Selection

The choice of solvent is the most critical step. The following diagram illustrates the decision-making process for dissolving a new peptide like this compound.

start Start: Receive Lyophilized Peptide analyze Analyze Peptide Properties (Sequence, Hydrophobicity) start->analyze charge Calculate Net Charge at pH 7 analyze->charge is_charged Is Net Charge > 0 or < 0? charge->is_charged is_neutral Net Charge = 0 (this compound) is_charged->is_neutral No acidic_path Acidic/Basic Buffer is_charged->acidic_path Yes hydrophobic Is Peptide Hydrophobic (>50% hydrophobic residues)? is_neutral->hydrophobic organic Use Organic Solvent (DMSO/DMF) for stock solution hydrophobic->organic Yes aqueous Dilute stock into Aqueous Buffer for working solution organic->aqueous

Caption: Logical workflow for selecting the appropriate solvent system.

3.2. Protocol 1: Small-Scale Solubility Testing

This preliminary step prevents the loss of valuable peptide.

  • Equilibrate: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation.

  • Aliquot: Weigh out a small, accurately measured amount of the peptide (e.g., 1 mg) into a sterile microcentrifuge tube.

  • Test Primary Solvent: Add a minimal volume of DMSO (e.g., 20-30 µL) to the 1 mg of peptide.

  • Mix: Vortex the tube gently for 10-20 seconds. Observe if the peptide fully dissolves, resulting in a clear solution.

  • Test Dilution: If the peptide dissolves in DMSO, slowly add your desired aqueous buffer (e.g., PBS) dropwise while gently mixing. Observe for any signs of precipitation or cloudiness. If the solution becomes turbid, you have reached the solubility limit in that mixed-solvent system.

  • Record: Note the final concentrations and solvent ratios that result in a clear solution.

3.3. Protocol 2: Preparation of a Concentrated Stock Solution

This protocol describes the primary method for preparing a stock solution.

  • Preparation: Before opening, briefly centrifuge the vial of lyophilized peptide at low speed (e.g., 10,000 x g for 1-2 minutes) to pellet all the powder at the bottom of the vial.

  • Solvent Addition: Carefully add the required volume of DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock solution from 1 mg of peptide with MW 337.37, add 29.6 µL of DMSO).

  • Dissolution: Recap the vial and vortex gently until the powder is completely dissolved. The solution should be clear and free of particulates.

  • Aid Dissolution (If Needed): If dissolution is slow, sonicate the vial in a water bath for short intervals (e.g., 3 bursts of 10 seconds), allowing the tube to cool on ice in between to prevent heating.

3.4. Protocol 3: Preparation of Aqueous Working Solutions

This protocol details how to dilute the concentrated organic stock for use in biological experiments.

  • Dispense Buffer: Add the required volume of your sterile aqueous buffer (e.g., cell culture medium, PBS) to a sterile tube.

  • Dilute Stock: While gently vortexing or stirring the aqueous buffer, add the calculated volume of the DMSO stock solution drop-by-drop. This gradual addition is crucial to prevent the peptide from precipitating out of solution.

  • Final Concentration: Ensure the final concentration of DMSO is compatible with your experimental system. For most cell-based assays, the final DMSO concentration should be kept below 0.5-1%.

  • Inspect: The final working solution should be clear. If any cloudiness or precipitate is observed, the peptide may not be soluble at that final concentration.

3.5. Experimental Workflow Diagram

The following diagram provides a visual summary of the entire dissolution and storage process.

start 1. Receive Lyophilized Peptide equilibrate 2. Equilibrate to Room Temp & Centrifuge Vial start->equilibrate add_dmso 3. Add Minimal Volume of DMSO equilibrate->add_dmso dissolve 4. Vortex / Sonicate Gently to Create Concentrated Stock add_dmso->dissolve check_stock 5. Inspect Stock Solution (Should be Clear) dissolve->check_stock prepare_buffer 6. Prepare Aqueous Buffer in a separate tube check_stock->prepare_buffer Clear aliquot 10. Aliquot Remaining Stock check_stock->aliquot dilute 7. Add DMSO Stock Dropwise to Stirring Aqueous Buffer prepare_buffer->dilute check_working 8. Inspect Final Working Solution (Should be Clear) dilute->check_working ready 9. Ready for Experiment check_working->ready Clear store 11. Store Aliquots at -20°C or -80°C aliquot->store

Caption: Step-by-step experimental workflow for peptide reconstitution.

Storage and Handling

Proper storage is essential to maintain the peptide's viability.

  • Lyophilized Powder: Store vials at -20°C or -80°C for long-term stability.

  • Stock Solutions: Once dissolved, it is highly recommended to create single-use aliquots of the stock solution and store them at -20°C or below.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can degrade the peptide and compromise experimental results.

  • Sterility: Always use sterile equipment and work in a clean environment (e.g., a laminar flow hood) to prevent contamination.

References

Application Notes and Protocols: H-D-Tyr-Val-Gly-OH Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Tyr-Val-Gly-OH is a synthetic tripeptide composed of D-Tyrosine, L-Valine, and Glycine. Its structure makes it a valuable tool in various biochemical and pharmaceutical research areas.[1] Notably, it serves as a substrate for peptidylglycine alpha-amidating monooxygenase (PAM), a crucial enzyme in the biosynthesis of many peptide hormones and neurotransmitters.[2] PAM catalyzes the C-terminal amidation of peptides, a post-translational modification that is often essential for their biological activity.[3][4] The D-Tyrosine residue in this compound can be useful for developing protease-resistant analogs or for specific labeling studies.

This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions, as well as an exemplary application in a peptidylglycine alpha-amidating monooxygenase (PAM) activity assay.

Physicochemical Properties and Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
CAS Number 86030-52-6--INVALID-LINK--
Molecular Formula C₁₆H₂₃N₃O₅--INVALID-LINK--
Molecular Weight 337.37 g/mol --INVALID-LINK--
Appearance White to off-white solidGeneral peptide property
Storage (Solid) ≤ -20°C--INVALID-LINK--

Experimental Protocols

Protocol 1: Stock Solution Preparation

Due to the presence of the hydrophobic residues D-Tyrosine and Valine, and an overall neutral charge at physiological pH, this compound is expected to have limited solubility in purely aqueous solutions. A staged approach using an organic solvent is recommended.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, nuclease-free water or desired aqueous buffer (e.g., PBS, Tris)

  • Sterile polypropylene microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Pre-dissolution Steps: Before opening the vial, allow the lyophilized peptide to equilibrate to room temperature in a desiccator. This prevents condensation from forming on the peptide.

  • Solubility Test (Recommended): Before preparing the full stock solution, it is advisable to test the solubility of a small amount of the peptide.

  • Initial Dissolution in Organic Solvent:

    • Carefully weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

    • To prepare a concentrated stock solution (e.g., 10 mM), add the required volume of DMSO. For example, to make a 10 mM stock from 1 mg of peptide (MW 337.37), add 29.64 µL of DMSO.

    • Vortex the tube thoroughly until the peptide is completely dissolved. Gentle warming (up to 37°C) or brief sonication can aid dissolution if necessary.[5]

  • Dilution in Aqueous Buffer (if required):

    • For many cell-based or enzymatic assays, the concentration of DMSO must be kept low (typically <0.5%).

    • Slowly add the DMSO stock solution dropwise to your desired sterile aqueous buffer while vortexing to prevent precipitation.

    • Note: If the peptide precipitates upon addition to the aqueous buffer, you may need to prepare a more dilute stock solution or use a different co-solvent system.

  • Aliquoting and Storage:

    • Aliquot the stock solution into single-use volumes in sterile polypropylene tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the peptide.

    • Store DMSO-based stock solutions at -20°C, where they should be stable for at least a month. For longer-term storage (up to 6 months), -80°C is recommended.

Protocol 2: Application in a Peptidylglycine Alpha-Amidating Monooxygenase (PAM) Activity Assay

This protocol provides a general framework for measuring PAM activity using this compound as a substrate. This assay is based on the separation of the substrate from its amidated product. A radiolabeled version of the peptide (e.g., with ¹²⁵I on the D-Tyrosine) is often used for sensitive detection.

Materials:

  • This compound stock solution

  • Enzyme source (e.g., human serum, tissue homogenate containing PAM)

  • PAM reaction buffer (e.g., 100 mM MES, pH 5.5)

  • Cofactors: Ascorbic acid (2 mM), Copper sulfate (1 µM)

  • Reaction stop solution (e.g., EDTA solution)

  • Thin-Layer Chromatography (TLC) plate (e.g., silica gel)

  • TLC mobile phase (solvent system capable of separating the peptide substrate and product)

  • Detection system (e.g., radiochromatoscanner for radiolabeled peptide, or appropriate staining/visualization method for non-labeled peptide)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture by adding the PAM reaction buffer, ascorbic acid, and copper sulfate.

    • Add the this compound substrate to the desired final concentration.

    • Pre-incubate the mixture at the optimal temperature for PAM activity (e.g., 37°C).

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the enzyme source to the reaction mixture.

  • Incubation:

    • Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 37°C. The incubation time should be within the linear range of the enzyme activity.

  • Termination of Reaction:

    • Stop the reaction by adding the stop solution.

  • Separation of Substrate and Product:

    • Spot a small volume of the reaction mixture onto a TLC plate.

    • Develop the TLC plate using the appropriate mobile phase to separate this compound from the amidated product, H-D-Tyr-Val-NH₂.

  • Detection and Quantification:

    • Detect and quantify the separated substrate and product spots using the chosen detection system.

    • Calculate the percentage of substrate converted to product to determine the PAM activity.

Visualizations

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage & Handling start Start: Lyophilized This compound equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh Peptide equilibrate->weigh dissolve Dissolve in DMSO (Vortex/Sonicate) weigh->dissolve dilute Dilute with Aqueous Buffer (Optional) dissolve->dilute If needed aliquot Aliquot into Single-Use Tubes dissolve->aliquot dilute->aliquot store Store at -20°C (short-term) or -80°C (long-term) aliquot->store

Caption: Workflow for this compound stock solution preparation and storage.

PAM_Assay_Diagram cluster_reaction Enzymatic Reaction cluster_analysis Assay Principle Substrate This compound (Substrate) Enzyme PAM Enzyme + O₂, Ascorbate, Cu²⁺ Substrate->Enzyme TLC Separation by TLC Product H-D-Tyr-Val-NH₂ (Amidated Product) Product->TLC Enzyme->Product Quant Quantification of Substrate & Product TLC->Quant Activity Calculate PAM Activity Quant->Activity

Caption: Principle of the PAM activity assay using this compound.

References

Application Notes and Protocols for H-D-Tyr-Val-Gly-OH in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

H-D-Tyr-Val-Gly-OH is a synthetic tripeptide with potential applications in drug discovery and biochemical research.[1] Its structure, featuring an N-terminal D-Tyrosine residue, suggests enhanced stability and unique biological activities compared to its L-amino acid counterpart.[2] The incorporation of D-amino acids into peptides is a well-established strategy to increase resistance to enzymatic degradation, thereby improving their pharmacokinetic profiles.[3][4] This document provides an overview of the potential applications of this compound, with a focus on its hypothesized role as an opioid receptor modulator, and details experimental protocols to investigate its activity.

Potential Applications in Drug Discovery

The primary hypothesized application of this compound is in the modulation of opioid receptors. This is based on the critical role of the N-terminal tyrosine residue in the binding of endogenous opioid peptides (e.g., enkephalins) to opioid receptors.[5] The Tyr-Gly-Gly-Phe motif is a common feature of these peptides. While this compound has a different sequence, the presence of D-Tyrosine at the N-terminus suggests it may interact with opioid receptors. An in silico study has identified tripeptides as potential lead compounds for the design of Kappa-opioid receptor (KOR) ligands, further supporting this hypothesis.

Key Structural Features and Their Implications:

  • D-Tyrosine (D-Tyr): The presence of this D-amino acid is expected to confer resistance to proteolysis by aminopeptidases, which rapidly cleave the N-terminal tyrosine from endogenous L-peptides. This increased stability can lead to a longer biological half-life and improved bioavailability.

  • Tripeptide Backbone: Di- and tripeptides are attractive candidates for drug development due to their relatively low molecular weight, cost-effectiveness, and potential for oral administration.

  • Free N- and C-termini: The presence of free amino and carboxyl groups can influence the peptide's binding characteristics and solubility.

Hypothesized Mechanism of Action:

It is hypothesized that this compound acts as a ligand for one or more opioid receptor subtypes (μ, δ, or κ). Upon binding, it may act as an agonist, antagonist, or allosteric modulator, initiating or inhibiting downstream signaling pathways. A potential signaling cascade for a G-protein coupled opioid receptor is illustrated below.

G_protein_signaling cluster_membrane Cell Membrane Receptor Opioid Receptor (GPCR) G_protein Gαβγ Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Peptide This compound Peptide->Receptor Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression (e.g., analgesia) CREB->Gene_Expression Regulation

Caption: Hypothesized G-protein signaling pathway for this compound.

Quantitative Data Summary

The following tables present hypothetical quantitative data that could be generated from the experimental protocols described below. These tables are for illustrative purposes to guide data presentation.

Table 1: Opioid Receptor Binding Affinity

CompoundReceptor SubtypeKi (nM) [± SEM]
This compoundMu (μ)150.5 ± 12.3
This compoundDelta (δ)85.2 ± 9.8
This compoundKappa (κ)25.6 ± 3.1
DAMGO (μ-agonist)Mu (μ)1.2 ± 0.2
DPDPE (δ-agonist)Delta (δ)2.5 ± 0.4
U-50488 (κ-agonist)Kappa (κ)5.8 ± 0.7

Table 2: Functional Activity at Kappa Opioid Receptor (cAMP Assay)

CompoundEC50 (nM) [± SEM]Emax (% Inhibition of Forskolin)
This compound45.3 ± 5.278%
U-50488 (κ-agonist)8.1 ± 1.195%

Table 3: In Vitro Metabolic Stability (Human Plasma)

CompoundHalf-life (t½, hours)
This compound> 24
H-L-Tyr-Val-Gly-OH1.5
Leu-enkephalin< 0.1

Experimental Protocols

Detailed methodologies for key experiments to characterize the pharmacological profile of this compound are provided below.

Protocol 1: Radioligand Binding Assay for Opioid Receptors

Objective: To determine the binding affinity (Ki) of this compound for human mu (μ), delta (δ), and kappa (κ) opioid receptors.

Materials:

  • Cell membranes expressing recombinant human μ, δ, or κ opioid receptors.

  • Radioligands: [³H]DAMGO (for μ), [³H]DPDPE (for δ), [³H]U-69593 (for κ).

  • Non-specific binding competitors: Naloxone.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • This compound stock solution (10 mM in DMSO).

  • 96-well microplates.

  • Scintillation counter and vials.

Methodology:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add 50 µL of diluted compound, 50 µL of radioligand (at a concentration near its Kd), and 100 µL of cell membrane suspension.

  • For total binding wells, add 50 µL of assay buffer instead of the compound.

  • For non-specific binding wells, add 50 µL of Naloxone (10 µM final concentration).

  • Incubate the plates at 25°C for 60 minutes with gentle shaking.

  • Terminate the assay by rapid filtration through GF/B filters pre-soaked in assay buffer.

  • Wash the filters three times with ice-cold assay buffer.

  • Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value by non-linear regression analysis.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

binding_assay_workflow A Prepare Serial Dilutions of this compound B Combine Compound, Radioligand, and Receptor Membranes in Plate A->B C Incubate at 25°C for 60 min B->C D Filter and Wash to Separate Bound and Unbound Ligand C->D E Quantify Radioactivity (Scintillation Counting) D->E F Data Analysis: Calculate IC50 and Ki E->F

Caption: Workflow for the radioligand binding assay.

Protocol 2: cAMP Functional Assay

Objective: To determine the functional activity (EC50 and Emax) of this compound at the kappa opioid receptor.

Materials:

  • CHO cells stably expressing the human kappa opioid receptor.

  • Forskolin.

  • This compound stock solution.

  • cAMP assay kit (e.g., HTRF or ELISA-based).

  • Cell culture medium and reagents.

Methodology:

  • Plate the CHO-KOR cells in a 96-well plate and grow to confluence.

  • Replace the medium with serum-free medium and incubate for 1 hour.

  • Prepare serial dilutions of this compound.

  • Add the diluted compound to the cells and incubate for 15 minutes at 37°C.

  • Add forskolin (to stimulate adenylyl cyclase) to all wells except the basal control and incubate for a further 30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Plot the cAMP concentration against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

Protocol 3: In Vitro Plasma Stability Assay

Objective: To assess the metabolic stability of this compound in human plasma.

Materials:

  • Human plasma (with anticoagulant).

  • This compound.

  • LC-MS/MS system.

  • Incubator.

  • Acetonitrile (for protein precipitation).

Methodology:

  • Pre-warm human plasma to 37°C.

  • Spike this compound into the plasma to a final concentration of 1 µM.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma mixture.

  • Immediately add ice-cold acetonitrile to the aliquot to precipitate proteins and stop enzymatic reactions.

  • Centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

  • Plot the percentage of the compound remaining versus time and determine the half-life (t½).

Conclusion

This compound represents a promising starting point for the development of novel therapeutics, particularly in the area of opioid receptor modulation. The presence of a D-amino acid at the N-terminus is a key feature that is likely to enhance its stability, a significant advantage for a peptide-based drug candidate. The protocols outlined in this document provide a framework for the systematic evaluation of its binding affinity, functional activity, and metabolic stability. Further studies, including in vivo models of pain or other relevant conditions, will be necessary to fully elucidate its therapeutic potential.

References

H-D-Tyr-Val-Gly-OH: A Versatile Research Tool in Biochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Tyr-Val-Gly-OH is a synthetic tripeptide composed of D-Tyrosine, L-Valine, and Glycine. Its structure, featuring a D-amino acid at the N-terminus, confers resistance to degradation by some proteases, making it a valuable tool in various biochemical and pharmaceutical research settings. This document provides detailed application notes and experimental protocols for its use as a substrate for the enzyme Peptidylglycine alpha-amidating monooxygenase (PAM), a critical enzyme in the biosynthesis of many peptide hormones and neurotransmitters. Additionally, it addresses its commercially cited but less documented role as a catalyst in organic synthesis.

Application 1: Substrate for Peptidylglycine α-Amidating Monooxygenase (PAM)

Background:

Peptidylglycine alpha-amidating monooxygenase (PAM) is a bifunctional enzyme essential for the post-translational C-terminal amidation of numerous bioactive peptides. This amidation is often crucial for the biological activity of these peptides. PAM catalyzes a two-step reaction: the hydroxylation of the C-terminal glycine residue, followed by the cleavage of the N-Cα bond to produce the amidated peptide and glyoxylate. This compound serves as a well-characterized substrate for studying PAM activity, kinetics, and inhibition.

Signaling Pathway and Experimental Logic:

The use of this compound as a research tool is centered on its role in the peptide amidation pathway. The workflow involves incubating the peptide with a source of PAM enzyme and the necessary co-factors, followed by the detection and quantification of the amidated product, H-D-Tyr-Val-NH₂.

G cluster_0 Peptide Amidation Pathway Propeptide Glycine-Extended Propeptide (e.g., this compound) PAM PAM Enzyme (PHM & PAL domains) Propeptide->PAM Intermediate α-Hydroxylated Intermediate PAM->Intermediate PHM domain Cofactors Ascorbate, Cu²⁺, O₂ Cofactors->PAM Product α-Amidated Peptide (e.g., H-D-Tyr-Val-NH₂) Intermediate->Product PAL domain Glyoxylate Glyoxylate Intermediate->Glyoxylate PAL domain

Figure 1: Peptide amidation pathway catalyzed by PAM.
Quantitative Data

SubstrateEnzyme SourceKm (µM)Reference
TNP-D-Tyr-Val-GlyAnglerfish Islet PAM25 ± 5[1]
Experimental Protocols

Protocol 1: In Vitro PAM Activity Assay using Radiolabeled Substrate

This protocol is adapted from a method for determining PAM activity in biological samples using a radiolabeled substrate.[1]

Objective: To quantify the enzymatic activity of PAM by measuring the conversion of ¹²⁵I-D-Tyr-Val-Gly to ¹²⁵I-D-Tyr-Val-NH₂.

Materials:

  • ¹²⁵I-labeled this compound (custom synthesis and radioiodination required)

  • PAM enzyme source (e.g., purified recombinant PAM, tissue homogenate, or cell lysate)

  • Assay Buffer: 50 mM MES, pH 6.0

  • Cofactor Solution: 2 mM Ascorbic Acid, 2 µM CuSO₄ in Assay Buffer

  • Stop Solution: 0.1 M EDTA

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC Mobile Phase: Chloroform:Methanol:Acetic Acid (e.g., 6:3:1 v/v/v, requires optimization)

  • Radiochromatoscanner or phosphorimager

Workflow Diagram:

G cluster_0 PAM Activity Assay Workflow A Prepare Reaction Mix (Buffer, Cofactors, Enzyme) B Add Substrate (¹²⁵I-D-Tyr-Val-Gly-OH) A->B C Incubate (e.g., 37°C, 1-2 hours) B->C D Stop Reaction (Add EDTA) C->D E Spot on TLC Plate D->E F Develop TLC E->F G Quantify Radioactivity (Substrate vs. Product) F->G G cluster_0 Hypothesized Catalytic Role Reactants Aldehyde/Ketone + Phenylhydrazine Peptide This compound (Catalyst) Reactants->Peptide Intermediate Carbinolamine Intermediate Peptide->Intermediate General Acid-Base Catalysis Product Phenylhydrazone + H₂O Intermediate->Product

References

Application Notes and Protocols for the Mass Spectrometry Analysis of H-D-Tyr-Val-Gly-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of the synthetic tripeptide H-D-Tyr-Val-Gly-OH using Liquid Chromatography coupled with Mass Spectrometry (LC-MS). The protocols outlined below cover sample preparation, LC-MS analysis, and data interpretation, offering a robust framework for the qualitative and quantitative characterization of this peptide.

Introduction

This compound is a tripeptide with potential applications in biochemical and pharmaceutical research. Accurate characterization of its identity, purity, and quantity is crucial for its use in drug development and other scientific investigations. Mass spectrometry, particularly when coupled with high-performance liquid chromatography (HPLC) and electrospray ionization (ESI), is a powerful analytical technique for this purpose. This document details the standardized procedures for the comprehensive analysis of this peptide.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectrometry data. The following protocol is recommended for the preparation of this compound for LC-MS analysis.

Materials:

  • This compound peptide standard

  • LC-MS grade water

  • LC-MS grade acetonitrile (ACN)

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes

  • Pipettes and tips

Protocol:

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the peptide in 1 mL of a 50:50 (v/v) mixture of LC-MS grade water and acetonitrile.

    • Vortex briefly to ensure complete dissolution.

  • Working Solution Preparation (10 µg/mL):

    • Dilute the stock solution 1:100 with a solvent mixture of 95:5 (v/v) water:acetonitrile.

    • Add formic acid to the final working solution to achieve a final concentration of 0.1% (v/v). This aids in the protonation of the peptide for positive ion mode ESI.

    • Vortex the working solution gently to mix. The sample is now ready for injection into the LC-MS system.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following parameters are provided as a general guideline and should be optimized for the specific instrumentation being used. Reversed-phase chromatography is the most common method for peptide separation.[1]

Table 1: Liquid Chromatography Parameters

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 50% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
UV Detection 214 nm and 280 nm (Tyrosine absorbs at 280 nm)

Table 2: Mass Spectrometry Parameters (Positive ESI Mode)

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Gas Temperature 325 °C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi
MS1 Scan Range m/z 100-1000
MS/MS Scan Targeted fragmentation of the [M+H]⁺ ion
Collision Energy Ramped (e.g., 10-40 eV) to generate a rich fragmentation spectrum

Data Presentation and Analysis

The analysis of this compound by mass spectrometry will yield a precursor ion in the MS1 scan and a series of fragment ions in the MS/MS scan. The theoretical monoisotopic mass of the neutral peptide is 337.1641 Da. Therefore, the protonated molecule ([M+H]⁺) is expected at an m/z of 338.1714.

Upon collision-induced dissociation (CID), the peptide backbone fragments primarily at the amide bonds, generating b- and y-ions. The presence of a tyrosine residue can also lead to a characteristic immonium ion and neutral loss of the side chain.

Table 3: Theoretical m/z Values for [M+H]⁺ and Key Fragment Ions of this compound

Ion TypeSequenceTheoretical m/z ([M+H]⁺)
Precursor D-Tyr-Val-Gly338.1714
b-ions
b₁D-Tyr164.0706
b₂D-Tyr-Val263.1390
y-ions
y₁Gly58.0293
y₂Val-Gly157.0972
Immonium Ion
Tyr136.0757
Neutral Loss
[M+H - C₇H₇O]⁺231.0972

Note: The neutral loss corresponds to the loss of the p-hydroxybenzyl group from the tyrosine side chain.

Visualizations

Experimental Workflow

G Figure 1: Experimental Workflow for LC-MS Analysis cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Peptide This compound (Solid) Stock Stock Solution (1 mg/mL) Peptide->Stock Dissolve in 50:50 ACN:H₂O Working Working Solution (10 µg/mL in 0.1% FA) Stock->Working Dilute in 95:5 H₂O:ACN LC Reversed-Phase HPLC Working->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 MS1 Scan (Precursor Ion Detection) ESI->MS1 MS2 MS/MS Scan (Fragmentation) MS1->MS2 Select [M+H]⁺ Spectrum Mass Spectrum MS2->Spectrum Interpretation Identify b-, y-, and Immonium Ions Spectrum->Interpretation Confirmation Sequence Confirmation Interpretation->Confirmation

Caption: Experimental workflow for the LC-MS analysis of this compound.

Fragmentation Pathway

Caption: Fragmentation of this compound showing b- and y-ion cleavage sites.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for the mass spectrometry analysis of this compound. By following these guidelines, researchers, scientists, and drug development professionals can confidently identify and characterize this tripeptide, ensuring the accuracy and reliability of their research and development efforts. The provided theoretical fragmentation data serves as a valuable reference for the interpretation of experimental results.

References

Application Notes and Protocols for the Structural Confirmation of H-D-Tyr-Val-Gly-OH using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of peptides. This document provides detailed application notes and experimental protocols for the confirmation of the primary structure and stereochemistry of the tripeptide H-D-Tyr-Val-Gly-OH. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, are employed to assign all proton and carbon signals and to establish the amino acid sequence and intra-residue spin systems. The protocols outlined herein are designed to be a comprehensive guide for researchers in the fields of peptide chemistry, pharmacology, and drug development.

Introduction

The tripeptide this compound is a small peptide of interest in various research contexts. Accurate confirmation of its covalent structure, including the sequence of amino acid residues and the stereochemistry of the N-terminal tyrosine, is critical for understanding its biological activity and for quality control in synthetic processes. NMR spectroscopy provides a powerful, non-destructive method to achieve this by providing detailed information about the chemical environment and connectivity of each atom in the molecule.[1][2][3]

This application note details the necessary steps for confirming the structure of this compound, from sample preparation to the acquisition and interpretation of a suite of NMR experiments.[4] The workflow is designed to first identify the individual amino acid spin systems and then to link them together to confirm the Tyr-Val-Gly sequence.

Predicted NMR Data

While the precise chemical shifts are dependent on experimental conditions such as solvent, pH, and temperature, the following tables provide the expected ¹H and ¹³C chemical shift ranges for the amino acid residues within the this compound tripeptide.[1]

Table 1: Predicted ¹H Chemical Shifts (ppm) for this compound in D₂O

ResidueHδ (ring)Hε (ring)Amide NH
D-Tyrosine (D-Tyr)~4.5~3.0, ~2.8-~7.1~6.8- (N-terminus)
Valine (Val)~4.2~2.2~1.0 (CH₃)--~8.2
Glycine (Gly)~3.9----~8.4

Table 2: Predicted ¹³C Chemical Shifts (ppm) for this compound in D₂O

ResidueCδ (ring)Cε (ring)Cζ (ring)Carbonyl (C')
D-Tyrosine (D-Tyr)~56~38~129~131~117~157~174
Valine (Val)~61~31~19 (CH₃)---~175
Glycine (Gly)~43-----~172

Experimental Protocols

The following are detailed protocols for the key NMR experiments required for the structural confirmation of this compound.

Sample Preparation
  • Dissolve the Peptide: Dissolve approximately 5-10 mg of this compound in 0.5 mL of deuterium oxide (D₂O, 99.9%). For the observation of exchangeable amide protons, a solvent system of 90% H₂O / 10% D₂O can be utilized.

  • Adjust pH: Adjust the pH of the sample to approximately 4.5. This slows the exchange rate of amide protons with the solvent, allowing for their observation. This can be achieved by adding small aliquots of dilute DCl or NaOD.

  • Transfer to NMR Tube: Carefully transfer the solution to a high-quality 5 mm NMR tube, ensuring a sample height of at least 4.5 cm.

  • Add Reference Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for chemical shift referencing.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) at a constant temperature, typically 298 K.

  • Purpose: To obtain a general overview of the proton signals and to optimize acquisition parameters for 2D experiments.

  • Protocol:

    • Tune and match the probe for ¹H.

    • Acquire a standard 1D ¹H spectrum with water suppression (e.g., using presaturation).

    • Set the spectral width to cover all proton resonances (e.g., 12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Purpose: To identify the number of unique carbon signals and their chemical environments.

  • Protocol:

    • Tune and match the probe for ¹³C.

    • Acquire a standard ¹³C spectrum with proton decoupling.

    • Set the spectral width to cover all carbon resonances (e.g., 200 ppm).

    • A larger number of scans will be required compared to the ¹H experiment due to the lower natural abundance and sensitivity of ¹³C.

  • Purpose: To identify scalar-coupled protons, primarily those separated by two or three bonds. This is crucial for identifying the individual amino acid spin systems.

  • Protocol:

    • Use a standard COSY pulse sequence (e.g., cosygpmf).

    • Set the spectral width in both dimensions to be the same as the 1D ¹H spectrum.

    • Acquire a sufficient number of increments in the indirect dimension (e.g., 256-512) to achieve adequate resolution.

    • Process the data with appropriate window functions (e.g., sine-bell) in both dimensions.

  • Purpose: To correlate each proton with its directly attached carbon atom. This provides a link between the ¹H and ¹³C assignments.

  • Protocol:

    • Use a standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2).

    • Set the spectral width in the ¹H dimension (F2) to be the same as the 1D ¹H spectrum.

    • Set the spectral width in the ¹³C dimension (F1) to cover all expected carbon resonances.

    • Optimize the transfer delay for a one-bond ¹J(CH) coupling of approximately 145 Hz.

    • Acquire a sufficient number of increments in the indirect dimension.

  • Purpose: To identify long-range correlations (2-3 bonds) between protons and carbons. This is key for linking the amino acid residues together by observing correlations across the peptide bonds.

  • Protocol:

    • Use a standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf).

    • Set the spectral widths in the ¹H and ¹³C dimensions similar to the HSQC experiment.

    • Optimize the long-range transfer delay for a coupling constant of approximately 8 Hz.

    • Acquire a sufficient number of scans and increments to detect the weaker long-range correlations.

Data Interpretation and Structure Confirmation

The structural confirmation of this compound is achieved through a systematic analysis of the acquired NMR spectra.

Identification of Amino Acid Spin Systems
  • Glycine (Gly): In the COSY spectrum, the two Hα protons will show a cross-peak to each other. In the HSQC, these two protons will correlate to a single Cα carbon at approximately 43 ppm.

  • Valine (Val): The COSY spectrum will show a correlation between the Hα and Hβ protons. The Hβ proton will, in turn, show correlations to the two Hγ methyl groups. The HSQC will confirm the direct C-H attachments for these groups.

  • D-Tyrosine (D-Tyr): The aromatic Hδ and Hε protons will show a strong COSY correlation. The Hα proton will show a correlation to the two diastereotopic Hβ protons. The Hβ protons will not show a COSY correlation to the aromatic protons.

Sequential Assignment

The HMBC spectrum is crucial for determining the amino acid sequence. The key correlations to look for are the three-bond couplings between the amide proton of one residue and the Cα of the preceding residue, and the two-bond couplings between the amide proton and the carbonyl carbon of its own residue.

  • Val-Gly Linkage: A cross-peak between the amide proton of Glycine and the Cα of Valine will be observed in the HMBC spectrum.

  • Tyr-Val Linkage: A cross-peak between the amide proton of Valine and the Cα of D-Tyrosine will confirm this linkage.

Confirmation of D-Stereochemistry

While standard NMR experiments described here will confirm the sequence, they do not definitively establish the D-stereochemistry of the tyrosine residue. This typically requires more advanced techniques such as chiral derivatization followed by NMR, or comparison of the obtained spectra with those of an authentic standard of L-Tyr-Val-Gly-OH. However, subtle differences in chemical shifts and coupling constants compared to the L-isomer can be indicative.

Visualizations

The following diagrams illustrate the workflow and logic of the NMR-based structural elucidation process.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep Dissolve this compound in D₂O Adjust pH, Add Standard h1 1D ¹H NMR prep->h1 c13 1D ¹³C NMR h1->c13 cosy 2D COSY c13->cosy hsqc 2D HSQC cosy->hsqc hmbc 2D HMBC hsqc->hmbc spin_id Identify Amino Acid Spin Systems hmbc->spin_id seq_assign Sequential Assignment (Tyr-Val-Gly) spin_id->seq_assign struct_confirm Structure Confirmation seq_assign->struct_confirm

Caption: Experimental workflow for the structural elucidation of this compound by NMR.

logical_relationship cosy COSY (¹H-¹H Correlations) spin_systems Intra-Residue Spin Systems (Tyr, Val, Gly) cosy->spin_systems hsqc HSQC (¹H-¹³C One-Bond Correlations) hsqc->spin_systems hmbc HMBC (¹H-¹³C Long-Range Correlations) sequence Inter-Residue Connectivity (Peptide Sequence) hmbc->sequence spin_systems->sequence final_structure Confirmed Structure: This compound sequence->final_structure

Caption: Logical relationships of NMR experiments for structure confirmation.

Conclusion

The combination of 1D and 2D NMR experiments provides a robust and reliable method for the complete structural confirmation of the tripeptide this compound. By following the detailed protocols and data interpretation workflow outlined in these application notes, researchers can confidently assign all proton and carbon resonances and verify the amino acid sequence. This ensures the structural integrity of the peptide, which is a fundamental requirement for any subsequent biological or pharmacological studies.

References

Troubleshooting & Optimization

Technical Support Center: H-D-Tyr-Val-Gly-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the low solubility challenges encountered with the tripeptide H-D-Tyr-Val-Gly-OH. The following information is intended for researchers, scientists, and drug development professionals to facilitate the successful use of this peptide in their experiments.

Physicochemical Properties Summary

The solubility of a peptide is largely dictated by its amino acid composition, net charge, and the pH of the solvent.[1][2] this compound is a tripeptide with the following amino acids:

  • D-Tyrosine (D-Tyr): An aromatic, polar amino acid.

  • Valine (Val): An aliphatic, hydrophobic amino acid.[3]

  • Glycine (Gly): A simple, neutral amino acid.

The presence of the hydrophobic residue Valine can contribute to poor solubility in aqueous solutions.[1][3] The overall charge of the peptide is dependent on the pH of the solution, which in turn significantly affects its solubility. Peptides are generally least soluble at their isoelectric point (pI), the pH at which they have a net zero charge. For this compound, the estimated isoelectric point is approximately 5.5-6.0.

Table 1: Estimated Net Charge of this compound at Different pH Values

pH RangeN-Terminus ChargeC-Terminus ChargeD-Tyrosine Side Chain ChargeNet Charge Solubility Expectation
Acidic (pH < 3)+100+1 (Basic Peptide) Higher solubility in acidic buffers.
Near Neutral (pH 6-8)+1-100 (Neutral Peptide) Potentially low solubility, near its pI.
Basic (pH > 10.5)0-1-1-2 (Acidic Peptide) Higher solubility in basic buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step for dissolving this compound?

A1: Always begin by attempting to dissolve a small test amount of the lyophilized peptide in sterile, distilled water or a standard buffer like phosphate-buffered saline (PBS) at a pH of 7.4. It is crucial to allow the peptide to warm to room temperature before opening the vial to prevent condensation, as peptides can be hygroscopic.

Q2: My peptide did not dissolve in water. What should I do next?

A2: If the peptide is insoluble in water, the next step depends on its net charge at the desired pH. Based on the peptide's sequence, this compound is likely to be basic at acidic pH and acidic at basic pH. Therefore, adjusting the pH away from its isoelectric point (pI ~5.5-6.0) is recommended.

  • For a basic solution , try adding a small amount of 0.1 M ammonium bicarbonate or dilute ammonium hydroxide.

  • For an acidic solution , a small amount of 10-25% acetic acid can be used.

If pH adjustment is not successful, the use of organic co-solvents may be necessary.

Q3: When is it appropriate to use organic solvents like DMSO or DMF?

A3: Organic solvents should be used for peptides that are neutral or have a high content of hydrophobic amino acids and do not dissolve in aqueous solutions with pH adjustments. For this compound, if it remains insoluble after trying acidic and basic conditions, a minimal amount of dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used to first dissolve the peptide. The resulting solution should then be slowly added to the aqueous buffer with stirring to reach the final desired concentration.

Q4: Are there any solvents to avoid?

A4: While this compound does not contain Cysteine or Methionine, it is good practice to be aware that DMSO can oxidize these residues. The choice of solvent should always be compatible with the downstream application. For instance, high concentrations of organic solvents can be toxic to cells in culture.

Q5: What techniques can improve the dissolution process?

A5: Sonication can be a very effective method to aid dissolution by breaking up aggregates. It is recommended to sonicate in a cool water bath for short intervals to avoid heating the sample. Gentle warming can also be attempted, but with caution to prevent peptide degradation. Before use, it is always advisable to centrifuge the peptide solution to pellet any undissolved micro-aggregates.

Troubleshooting Guide

Problem: The this compound peptide forms a cloudy suspension or gel in water or buffer.

Possible Cause Recommended Solution
Peptide is at or near its isoelectric point (pI). Adjust the pH of the solution. Since the net charge is positive in acidic conditions and negative in basic conditions, try adding a small amount of 10% acetic acid or 0.1 M ammonium bicarbonate to shift the pH away from the pI.
Incomplete dissolution due to aggregation. Use sonication in a cool water bath for a few minutes to break up particles. Centrifuge the solution before use to remove any remaining particulates.
High hydrophobicity of the peptide. If pH adjustment and sonication fail, use a minimal amount of an organic solvent like DMSO to dissolve the peptide first. Then, slowly add this stock solution to your aqueous buffer while stirring.

Experimental Protocols

Protocol 1: Stepwise Solubilization of this compound
  • Allow the lyophilized peptide to equilibrate to room temperature in a desiccator before opening.

  • Weigh out a small test amount of the peptide.

  • Add sterile, distilled water or an appropriate buffer (e.g., PBS, pH 7.4) to the desired concentration.

  • Vortex the vial gently.

  • If the peptide does not dissolve, sonicate the sample in a cool water bath for 10-20 second intervals, allowing it to cool in between.

  • If insolubility persists, adjust the pH:

    • To make the solution acidic: Add 10% acetic acid dropwise while vortexing until the peptide dissolves.

    • To make the solution basic: Add 0.1 M ammonium bicarbonate dropwise while vortexing until the peptide dissolves.

  • For highly resistant peptides, use a minimal volume of DMSO to fully dissolve the peptide. Then, add this solution dropwise to a stirring aqueous buffer to the final concentration.

  • Before use, centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any undissolved material.

Protocol 2: Small-Scale Solubility Testing
  • Prepare several small, accurately weighed aliquots of the lyophilized peptide (e.g., 0.1 mg each).

  • Prepare a panel of test solvents, including:

    • Sterile distilled water

    • Phosphate-buffered saline (PBS), pH 7.4

    • 10% Acetic Acid

    • 0.1 M Ammonium Bicarbonate

    • DMSO

  • To each peptide aliquot, add a small, precise volume of a test solvent to achieve a high concentration.

  • Observe the solubility at room temperature with gentle vortexing.

  • If not soluble, proceed with sonication.

  • Record the solvent that provides a clear solution at the highest concentration. This will be the optimal solvent for preparing your stock solution.

Visualizations

G start Start: Lyophilized This compound test_h2o Add Sterile Water or PBS (pH 7.4) start->test_h2o is_soluble1 Is it soluble? test_h2o->is_soluble1 sonicate Sonicate in cool water bath is_soluble1->sonicate No success Success: Clear Solution (Centrifuge before use) is_soluble1->success Yes is_soluble2 Is it soluble? sonicate->is_soluble2 ph_adjust Adjust pH away from pI (add dilute acid or base) is_soluble2->ph_adjust No is_soluble2->success Yes is_soluble3 Is it soluble? ph_adjust->is_soluble3 organic Use minimal DMSO to dissolve, then add to aqueous buffer is_soluble3->organic No is_soluble3->success Yes is_soluble4 Is it soluble? organic->is_soluble4 is_soluble4->success Yes fail Insoluble: Consider alternative peptide or formulation is_soluble4->fail No

Caption: A workflow for troubleshooting the solubility of this compound.

G cluster_acidic Acidic pH (<3) cluster_neutral Neutral pH (~7) cluster_basic Basic pH (>10.5) node_acidic This compound N-Terminus: +1 C-Terminus: 0 Net Charge: +1 node_neutral This compound N-Terminus: +1 C-Terminus: -1 Net Charge: 0 node_basic This compound N-Terminus: 0 C-Terminus: -1 Tyr: -1 Net Charge: -2

Caption: The relationship between pH and the net charge of this compound.

References

Technical Support Center: Stability of H-D-Tyr-val-gly-OH in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of the synthetic tripeptide H-D-Tyr-val-gly-OH in solution. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and visual diagrams to facilitate understanding and practical application in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways through which this compound can degrade in solution?

A1: this compound is susceptible to several degradation pathways, primarily chemical in nature, as the D-amino acid (D-Tyrosine) at the N-terminus provides significant resistance to enzymatic degradation by common proteases. The main chemical degradation routes include:

  • Oxidation: The phenol group of the D-Tyrosine residue is susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions. This can lead to the formation of dityrosine crosslinks or other oxidized species, potentially altering the peptide's biological activity.

  • Hydrolysis: The peptide bonds, particularly the one between valine and glycine, can be cleaved through hydrolysis. This process is highly dependent on the pH and temperature of the solution. Extreme pH conditions (both acidic and alkaline) and elevated temperatures accelerate hydrolysis.

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation of the tyrosine residue. This can involve complex photochemical reactions leading to loss of activity.

  • Racemization: Although the peptide contains a D-amino acid, racemization of the L-valine residue can occur under harsh conditions, particularly at alkaline pH.

Q2: How does the D-Tyrosine residue affect the stability of the peptide?

A2: The presence of a D-amino acid at the N-terminus, in this case, D-Tyrosine, significantly enhances the peptide's stability against enzymatic degradation. Most proteases are stereospecific and preferentially cleave peptide bonds adjacent to L-amino acids. This inherent resistance to proteolysis makes this compound more stable in biological fluids compared to its all-L-amino acid counterpart.

Q3: What is the recommended pH range for storing this compound solutions?

A3: For optimal stability, it is recommended to store this compound solutions in a slightly acidic buffer, ideally between pH 4 and 6. Alkaline conditions (pH > 7) should be avoided as they can accelerate oxidation of the tyrosine residue and potentially lead to racemization. Strongly acidic conditions (pH < 3) can promote hydrolysis of the peptide bonds.

Q4: What are the best practices for long-term storage of this compound solutions?

A4: For long-term storage, it is recommended to store the peptide in its lyophilized form at -20°C or -80°C. If a solution is necessary, it should be prepared in a sterile, slightly acidic buffer (pH 4-6), aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -80°C. The solution should also be protected from light.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Loss of peptide activity in cell culture experiments. Enzymatic degradation by proteases present in serum-containing media.The D-Tyrosine residue provides resistance, but some proteases may still have activity. Minimize incubation time. Consider using serum-free media or a protease inhibitor cocktail if compatible with the experiment.
Precipitation of the peptide from solution. The peptide has limited solubility in certain buffers or at specific pH values. The concentration may be too high.Ensure the pH of the buffer is within the optimal range (4-6). Consider using a different buffer system. If high concentrations are required, perform a solubility test with a small amount of peptide first. Sonication may aid in dissolution.
Discoloration (e.g., yellowing) of the peptide solution. Oxidation of the D-Tyrosine residue.Protect the solution from light by using amber vials or wrapping the container in aluminum foil. Prepare solutions with degassed buffers to minimize dissolved oxygen. Consider adding an antioxidant like ascorbic acid, if compatible with the application.
Inconsistent results between experiments. Degradation of the peptide stock solution over time. Adsorption of the peptide to labware.Prepare fresh stock solutions regularly and store them properly in aliquots at -80°C. Use low-protein-binding tubes and pipette tips to minimize adsorption.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products due to hydrolysis, oxidation, or other reactions.Refer to the stability-indicating HPLC method protocol below to identify and quantify degradation products. Review storage and handling procedures to identify potential causes of degradation.

Quantitative Data Presentation

Table 1: Effect of pH on the Stability of this compound at 37°C

pHIncubation Time (hours)% Remaining this compoundMajor Degradation Products
2.00100-
24
48
72
4.00100-
24
48
72
7.40100-
24
48
72
9.00100-
24
48
72

Table 2: Effect of Temperature on the Stability of this compound at pH 5.0

Temperature (°C)Incubation Time (days)% Remaining this compoundMajor Degradation Products
40100-
7
14
30
250100-
7
14
30
400100-
7
14
30

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a general reversed-phase high-performance liquid chromatography (RP-HPLC) method for quantifying this compound and its degradation products.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Water, HPLC grade

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% to 40% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm and 275 nm (for tyrosine)

  • Injection Volume: 20 µL

3. Standard and Sample Preparation:

  • Prepare a stock solution of this compound reference standard at 1 mg/mL in Mobile Phase A.

  • Create a calibration curve by preparing a series of dilutions from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • For stability samples, dilute an aliquot to fall within the calibration curve range.

4. Data Analysis:

  • Integrate the peak area of this compound.

  • Plot a calibration curve of peak area versus concentration for the standards.

  • Determine the concentration of this compound in the stability samples using the calibration curve.

  • Calculate the percentage of remaining peptide at each time point relative to the initial concentration (time zero).

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Peptide Solution:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0).

2. Stress Conditions (perform in parallel with a control sample stored at -20°C):

  • Acidic Hydrolysis: Add an equal volume of 0.1 M HCl to the peptide solution. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Alkaline Hydrolysis: Add an equal volume of 0.1 M NaOH to the peptide solution. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the peptide solution. Incubate at room temperature for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Incubate the peptide solution at 60°C for 1, 3, and 7 days.

  • Photodegradation: Expose the peptide solution in a quartz cuvette to a light source (e.g., consistent with ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter). A control sample should be wrapped in aluminum foil and placed alongside.

3. Analysis:

  • At each time point, withdraw an aliquot of the stressed sample and analyze using the stability-indicating HPLC method (Protocol 1).

  • Compare the chromatograms of the stressed samples with the control to identify new peaks corresponding to degradation products.

Visualizations

DegradationPathways Peptide This compound in Solution Oxidation Oxidation (D-Tyrosine) Peptide->Oxidation  Light, Heat, Metal Ions Hydrolysis Hydrolysis (Peptide Bonds) Peptide->Hydrolysis  Extreme pH, High Temp. Photodegradation Photodegradation (D-Tyrosine) Peptide->Photodegradation  UV Light DegradationProducts Degradation Products (Loss of Activity) Oxidation->DegradationProducts Hydrolysis->DegradationProducts Photodegradation->DegradationProducts

Caption: Primary chemical degradation pathways for this compound in solution.

ExperimentalWorkflow Start Prepare Peptide Stock Solution Stress Apply Stress Conditions (pH, Temp, Light, Oxidant) Start->Stress Sampling Collect Samples at Different Time Points Stress->Sampling HPLC Analyze by Stability-Indicating HPLC Method Sampling->HPLC Data Quantify Remaining Peptide and Degradation Products HPLC->Data Report Generate Stability Report and Data Tables Data->Report

Caption: Experimental workflow for a forced degradation study of this compound.

TroubleshootingLogic Problem Inconsistent Results Cause1 Peptide Degradation? Problem->Cause1 Cause2 Adsorption to Labware? Problem->Cause2 Solution1 Prepare Fresh Aliquoted Stock Solutions Cause1->Solution1 Solution2 Use Low-Protein-Binding Tubes and Tips Cause2->Solution2

Caption: Troubleshooting logic for addressing inconsistent experimental results.

Technical Support Center: Optimizing H-D-Tyr-Val-Gly-OH Concentration for Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for H-D-Tyr-Val-Gly-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the use of this compound in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a synthetic tripeptide. Its structure, containing a D-Tyrosine residue, offers enhanced stability against enzymatic degradation compared to peptides composed solely of L-amino acids.[1][2][3][4][5] It is primarily used as a substrate for the enzyme Peptidylglycine alpha-amidating monooxygenase (PAM), which is crucial for the post-translational modification of many peptide hormones and neuropeptides.

Q2: How should I store and handle lyophilized this compound?

A2: Lyophilized peptides should be stored at -20°C or -80°C, protected from light. Before opening, allow the vial to equilibrate to room temperature to prevent condensation, which can degrade the peptide. For optimal stability, it is recommended to aliquot the lyophilized powder into smaller, single-use amounts to avoid repeated freeze-thaw cycles.

Q3: What is the best solvent to dissolve this compound?

A3: The solubility of tyrosine-containing peptides in aqueous buffers can be limited due to the hydrophobic nature of the tyrosine side chain. It is recommended to first dissolve the peptide in a minimal amount of a polar organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution. This stock solution can then be slowly added to the aqueous assay buffer with gentle vortexing to reach the desired final concentration.

Q4: What is a typical starting concentration for this compound in an assay?

A4: The optimal concentration of this compound will depend on the specific assay and the enzyme's kinetic properties (Km and Vmax). For a Peptidylglycine alpha-amidating monooxygenase (PAM) assay, a common starting point is to test a range of concentrations around the enzyme's Km for similar substrates, which can be in the low micromolar range. A concentration titration experiment is highly recommended to determine the optimal working concentration for your specific experimental conditions.

Troubleshooting Guide

Problem Possible Cause Solution
Peptide will not dissolve The peptide has poor solubility in the chosen aqueous buffer.1. Prepare a concentrated stock solution in 100% DMSO or DMF before diluting into the aqueous buffer. 2. Try gentle warming (up to 40°C) or brief sonication to aid dissolution. 3. Adjust the pH of the buffer. Peptide solubility is often lowest at its isoelectric point (pI). Moving the pH away from the pI can increase solubility.
Precipitation occurs when adding the peptide stock to the aqueous buffer The final concentration of the peptide exceeds its solubility limit in the mixed solvent system.1. Decrease the final concentration of the peptide in the assay. 2. Increase the percentage of the organic co-solvent (e.g., DMSO) in the final assay volume, ensuring it is compatible with your assay system (typically ≤1% v/v). 3. Prepare a more dilute stock solution and add a larger volume to the assay buffer.
Inconsistent or non-reproducible assay results 1. Peptide degradation due to improper storage or handling. 2. Inaccurate peptide concentration determination. 3. Instability of the peptide in the assay buffer over the course of the experiment.1. Aliquot the lyophilized peptide to avoid multiple freeze-thaw cycles. Ensure the peptide is stored at -20°C or -80°C. 2. Accurately determine the net peptide content, as lyophilized peptides can contain water and counter-ions. 3. Perform a time-course experiment to assess the stability of the peptide in your assay conditions. The presence of the D-amino acid should confer increased stability against proteases.
Low or no signal in an enzyme assay 1. Sub-optimal substrate concentration. 2. Inactive enzyme. 3. Missing essential cofactors for the enzyme.1. Perform a substrate titration to determine the optimal concentration. 2. Verify the activity of your enzyme with a known positive control substrate. 3. For PAM assays, ensure the presence of required cofactors such as copper and ascorbate in the assay buffer.

Quantitative Data Summary

Table 1: Qualitative Solubility of Tyrosine-Containing Peptides in Common Buffers

Buffer Qualitative Solubility Recommendation
Deionized WaterVery PoorNot recommended as the primary solvent.
Phosphate-Buffered Saline (PBS)PoorPre-dissolve in a minimal amount of DMSO before slowly adding PBS.
Tris-Buffered Saline (TBS)PoorPre-dissolve in a minimal amount of DMSO before slowly adding TBS.
10% Acetic AcidModerate to GoodCan be used for initial solubilization, but the final pH must be adjusted for the assay.

This table provides general guidance based on the properties of tyrosine-containing peptides. Empirical testing is recommended for this compound.

Table 2: Typical Substrate Concentration Ranges for Peptidylglycine alpha-amidating monooxygenase (PAM) Assays

Substrate Type Typical Concentration Range Notes
Synthetic Peptide Substrates1 µM - 100 µMThe optimal concentration is dependent on the specific peptide sequence and the enzyme source. A substrate titration is recommended to determine the apparent Km.

Experimental Protocols

Protocol: Peptidylglycine alpha-amidating monooxygenase (PAM) Activity Assay

This protocol describes a general method for measuring the activity of PAM using this compound as a substrate. The detection of the amidated product can be achieved through various methods, such as HPLC or mass spectrometry.

1. Materials:

  • This compound

  • Purified Peptidylglycine alpha-amidating monooxygenase (PAM)

  • Assay Buffer: e.g., 100 mM MES, pH 6.0

  • Cofactors: Copper sulfate (e.g., 1 µM final concentration), Ascorbic acid (e.g., 2 mM final concentration)

  • Quenching Solution: e.g., 1% Trifluoroacetic acid (TFA)

  • DMSO for stock solution preparation

  • Microcentrifuge tubes

  • Incubator

  • HPLC system with a C18 column or Mass Spectrometer

2. Preparation of Reagents:

  • Substrate Stock Solution (e.g., 10 mM): Dissolve a calculated amount of this compound in 100% DMSO. Store at -20°C in aliquots.

  • Enzyme Working Solution: Dilute the purified PAM to the desired concentration in a suitable buffer on ice, immediately before use. The optimal enzyme concentration should be determined empirically.

  • Assay Buffer with Cofactors: Prepare the assay buffer and add the cofactors (copper sulfate and ascorbic acid) just before starting the experiment.

3. Assay Procedure:

  • Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations for the assay (e.g., 0.5 µM to 50 µM).

  • In a microcentrifuge tube, combine the assay buffer with cofactors and the diluted substrate.

  • Pre-incubate the mixture at the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the enzyme working solution. The final reaction volume will depend on the subsequent analysis method.

  • Incubate the reaction for a specific period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the reaction by adding the quenching solution (e.g., 1% TFA).

  • Analyze the formation of the amidated product (H-D-Tyr-Val-NH2) using a suitable detection method like HPLC or mass spectrometry.

4. Data Analysis:

  • Generate a standard curve for the amidated product to quantify its formation.

  • Calculate the initial reaction velocity (V₀) at each substrate concentration.

  • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax of the enzyme for this compound.

Visualizations

experimental_workflow prep Reagent Preparation reagents Substrate Stock (in DMSO) Enzyme Working Solution Assay Buffer + Cofactors prep->reagents assay Assay Setup reagents->assay incubation Incubation assay->incubation quenching Reaction Quenching incubation->quenching analysis Product Analysis (HPLC/MS) quenching->analysis data Data Analysis analysis->data KOR_signaling_pathway ligand KOR Agonist (e.g., Dynorphin) receptor Kappa-Opioid Receptor (KOR) ligand->receptor g_protein Gi/o Protein receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition mapk MAPK Pathway (e.g., p38, JNK) g_protein->mapk Activation camp ↓ cAMP adenylyl_cyclase->camp pka ↓ PKA Activity camp->pka cellular_response Cellular Response (e.g., Analgesia, Dysphoria) pka->cellular_response mapk->cellular_response

References

Technical Support Center: H-D-Tyr-Val-Gly-OH HPLC Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the HPLC purification of the tripeptide H-D-Tyr-Val-Gly-OH.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for purifying this compound by RP-HPLC?

A1: A good starting point for purifying this tripeptide is to use a C18 reversed-phase column with a water/acetonitrile mobile phase system containing an ion-pairing agent like trifluoroacetic acid (TFA).[1] A shallow gradient of increasing acetonitrile concentration is typically effective for eluting peptides.[2]

Q2: What is the role of Trifluoroacetic Acid (TFA) in the mobile phase?

A2: TFA is an ion-pairing agent that serves two main purposes. First, it acidifies the mobile phase (to around pH 2), which protonates the N-terminus and any basic side chains of the peptide, as well as suppressing the ionization of free silanol groups on the silica-based column packing.[3] This minimizes secondary ionic interactions that can lead to peak tailing and improves peak shape.[3] Second, the trifluoroacetate anion pairs with the positively charged peptide, increasing its hydrophobicity and retention on the C18 stationary phase.

Q3: At what wavelength should I monitor the purification of this compound?

A3: For peptide purification, detection is commonly performed at 210-220 nm, which corresponds to the absorbance of the peptide backbone. Due to the presence of a tyrosine residue, you can also monitor at ~280 nm, which is specific to the tyrosine and phenylalanine aromatic side chains. Using both wavelengths can help distinguish the target peptide from impurities that may lack aromatic residues.

Q4: How can I confirm the purity of my collected fractions?

A4: The purity of collected fractions should be assessed by analytical HPLC. Fractions containing the peptide at the desired purity level are then pooled for further processing, such as lyophilization. It is best practice to use a different gradient or even a different column chemistry for the analytical run to get an orthogonal confirmation of purity.

Q5: My peptide is not retaining on the C18 column and is eluting in the void volume. What should I do?

A5: Poor retention of small, polar peptides can occur. Ensure your initial mobile phase conditions have a low percentage of organic solvent (e.g., 0-5% acetonitrile). If retention is still poor, you can consider using a column with a higher carbon load or a different stationary phase that offers enhanced polar retention. Also, verify that the peptide was dissolved in a highly aqueous solution for injection; dissolving the sample in a strong solvent can cause it to pass through the column without retaining.

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC purification of this compound.

Problem 1: Poor Peak Resolution or Co-eluting Peaks
  • Possible Causes:

    • Inappropriate Gradient: The gradient may be too steep, not allowing for the separation of closely eluting species.

    • Incorrect Mobile Phase: The selectivity of the separation may not be optimal with the current mobile phase.

    • Column Overload: Injecting too much sample can lead to broad, poorly resolved peaks.

  • Solutions:

    • Optimize the Gradient: Decrease the gradient slope (e.g., from 1% B/min to 0.5% B/min) to improve the separation of closely eluting peaks.

    • Adjust Mobile Phase:

      • Change the organic modifier (e.g., from acetonitrile to methanol) or use a mixture.

      • Alter the pH of the mobile phase. Even small pH changes can significantly affect the retention of peptides, especially those with ionizable side chains.

    • Reduce Sample Load: Decrease the amount of peptide injected onto the column. Capacity is lower when higher resolution is required.

Problem 2: Peak Tailing
  • Possible Causes:

    • Secondary Interactions: The peptide's basic amine groups can interact with acidic residual silanol groups on the silica packing material.

    • Column Contamination: Buildup of contaminants on the column frit or packing material.

    • Column Degradation: The silica-based column may be degrading, especially if used at high pH.

  • Solutions:

    • Use an Ion-Pairing Agent: Ensure a sufficient concentration of TFA (typically 0.1%) is present in both mobile phase A and B to suppress silanol interactions.

    • Lower Mobile Phase pH: Operating at a low pH (e.g., pH 2-3) ensures that the silanol groups are not ionized, reducing secondary interactions.

    • Use an End-Capped Column: Employ a high-quality, fully end-capped column to minimize the number of available free silanol groups.

    • Clean the Column: Flush the column with a strong solvent wash protocol as recommended by the manufacturer.

Problem 3: Low Yield/Recovery
  • Possible Causes:

    • Peptide Precipitation: The peptide may be precipitating on the column, especially if it has low solubility in the mobile phase.

    • Irreversible Adsorption: The peptide may be irreversibly binding to the stationary phase.

    • Sample Degradation: The peptide may be unstable in the mobile phase conditions.

  • Solutions:

    • Improve Solubility: For hydrophobic peptides, adding a small amount of an alternative solvent like isopropanol to the mobile phase or increasing the column temperature can improve solubility and recovery.

    • Check for Sample Loss: Ensure there are no leaks in the system.

    • Lyophilize Fractions Promptly: Peptides in solution can degrade over time. Collected fractions should be pooled and lyophilized as quickly as possible.

Data Presentation

Table 1: Recommended HPLC Column and Mobile Phase Parameters

ParameterRecommendationRationale
Column Type Reversed-Phase C18Good hydrophobicity for retaining peptides.
Particle Size 5-10 µmStandard for preparative HPLC, balancing efficiency and backpressure.
Pore Size 100-120 ÅAppropriate for small peptides like tripeptides.
Mobile Phase A 0.1% TFA in HPLC-grade waterAqueous phase with ion-pairing agent.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic phase for elution.
pH ~2Low pH improves peak shape by suppressing silanol interactions.
Detection 210-220 nm & 280 nmPeptide backbone and tyrosine side chain absorbance.

Experimental Protocols

Protocol 1: Standard HPLC Purification of this compound
  • Sample Preparation:

    • Dissolve the crude lyophilized peptide in Mobile Phase A (0.1% TFA in water). If solubility is an issue, a minimal amount of acetonitrile or DMSO can be used, followed by dilution with Mobile Phase A.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System Preparation:

    • Use a clean, equilibrated C18 preparative or semi-preparative column.

    • Prime the pumps with freshly prepared and degassed Mobile Phase A and Mobile Phase B.

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A / 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.

  • Chromatographic Run:

    • Flow Rate: Set an appropriate flow rate for the column diameter (e.g., 1-4 mL/min for a semi-preparative column).

    • Injection: Inject the filtered sample onto the column.

    • Gradient: Apply a linear gradient. A suggested starting gradient is 5% to 65% Mobile Phase B over 30-40 minutes.

    • Detection: Monitor the effluent at 220 nm and 280 nm.

    • Fraction Collection: Collect fractions corresponding to the main peak(s) observed in the chromatogram.

  • Post-Run Analysis and Processing:

    • Analyze the purity of each collected fraction using analytical HPLC.

    • Pool the fractions that meet the desired purity specifications.

    • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Chromatogram (e.g., Broad Peaks, Tailing, Poor Resolution) Gradient Gradient Too Steep? Problem->Gradient Column_Issue Column Issue? (Contamination, Degradation) Problem->Column_Issue Mobile_Phase Mobile Phase Issue? (Incorrect pH, No TFA) Problem->Mobile_Phase Overload Sample Overload? Problem->Overload Optimize_Gradient Decrease Gradient Slope Gradient->Optimize_Gradient Clean_Column Clean or Replace Column Column_Issue->Clean_Column Check_MP Verify Mobile Phase (Add 0.1% TFA, Check pH) Mobile_Phase->Check_MP Reduce_Load Reduce Injection Volume/Concentration Overload->Reduce_Load

Caption: Troubleshooting workflow for common HPLC purification issues.

Peak_Tailing_Logic Tailing Peak Tailing Observed Cause1 Secondary Silanol Interactions Tailing->Cause1 Cause2 Column Contamination/ Bed Deformation Tailing->Cause2 Solution1a Add/Increase TFA (0.1%) Cause1->Solution1a Solution1b Operate at Low pH (2-3) Cause1->Solution1b Solution2 Column Wash Protocol Cause2->Solution2 Solution3 Replace Column Solution2->Solution3 If wash fails

References

Technical Support Center: H-D-Tyr-Val-Gly-OH Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of the tripeptide H-D-Tyr-Val-Gly-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, particularly using Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the SPPS of this compound?

A1: Low final yields are typically due to incomplete reactions at one or more stages of the synthesis. The primary culprits are incomplete Fmoc deprotection and poor coupling efficiency.[1] In the context of this compound, the coupling of Valine can be sterically hindered, and the peptide sequence may be prone to aggregation, which physically blocks reactive sites on the resin.[1][2]

Q2: I'm observing a significant impurity with the same mass as my target peptide. What is the likely cause?

A2: This is a classic indicator of racemization, a common side reaction in peptide synthesis.[3][4] The Valine residue is particularly susceptible to racemization during the carboxyl group activation step required for coupling. This results in the formation of a diastereomer (H-D-Tyr-L-Val -Gly-OH) which is often difficult to separate from the desired product by standard reverse-phase HPLC.

Q3: Why is it critical to use a side-chain protecting group for D-Tyrosine?

A3: The phenolic hydroxyl group of Tyrosine is nucleophilic and, if left unprotected, can react with activated amino acids during coupling steps (O-acylation). This leads to the formation of branched peptide impurities and a significant reduction in the yield of the target peptide. The use of a tert-butyl (tBu) protecting group, as in Fmoc-D-Tyr(tBu)-OH, effectively prevents this side reaction.

Q4: My crude peptide has poor solubility after cleavage and precipitation. What can I do?

A4: Poor solubility is often due to peptide aggregation, driven by intermolecular hydrogen bonds forming stable structures like β-sheets. Peptides with a high content of hydrophobic amino acids, such as Valine, are particularly prone to this issue. To dissolve the peptide for purification, start with aqueous solutions containing organic modifiers like acetonitrile. If that fails, adding a small amount of acid (e.g., acetic acid) or using chaotropic agents like 6M guanidine hydrochloride may be necessary.

Troubleshooting Guides

Issue 1: Incomplete Fmoc Deprotection
  • Symptom: The Kaiser test on resin beads remains yellow or colorless after the deprotection step, or subsequent coupling yields are low, leading to truncated sequences.

  • Cause: The Fmoc group has not been fully removed from the N-terminus of the growing peptide chain, preventing the next amino acid from being added. This can be caused by degraded reagents, insufficient reaction time, or peptide aggregation hindering reagent access.

  • Solutions & Protocol:

    • Verify Reagents: Ensure the deprotection solution (e.g., 20% piperidine in DMF) is fresh. Piperidine can degrade over time.

    • Extend Reaction Time: Increase the deprotection time or perform a second deprotection step.

    • Improve Solvation: Ensure the resin is fully swelled before deprotection to maximize reagent accessibility.

    • Use Additives for Difficult Sequences: For sequences prone to aggregation, adding 1-2% of a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine solution can enhance deprotection efficiency.

  • Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents.

  • Add the deprotection solution (e.g., 20% piperidine in DMF), ensuring the resin is fully submerged.

  • Agitate the mixture at room temperature for 10-20 minutes.

  • Drain the deprotection solution.

  • Perform a second, shorter deprotection step (e.g., 5-10 minutes) with fresh reagent to ensure completeness.

  • Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and byproducts. The resin is now ready for coupling.

Issue 2: Inefficient Coupling and Racemization
  • Symptom: Mass spectrometry analysis of the crude product shows deletion sequences (missing an amino acid). HPLC analysis reveals a peak with the same mass as the target product but a different retention time, suggesting racemization.

  • Cause: Incomplete reaction between the activated amino acid and the N-terminus of the peptide-resin leads to deletion sequences. Racemization occurs when the chiral center of the amino acid inverts during activation.

  • Solutions & Protocol:

    • Optimize Coupling Reagent: The choice of coupling reagent is critical for both efficiency and suppression of racemization. Reagents like HATU and COMU generally offer high efficiency and are recommended for sterically hindered couplings like Valine.

    • Use Additives: Additives such as HOBt or OxymaPure are used with coupling reagents to act as activated ester intermediates, which can increase coupling efficiency and significantly suppress racemization.

    • Control Base and Activation Time: Use a sterically hindered base like N,N-diisopropylethylamine (DIPEA). Minimize the pre-activation time before adding the mixture to the resin to reduce the opportunity for racemization.

Coupling ReagentAdditiveBaseTypical Reaction Time (min)Typical Yield (%)Notes on Racemization/Side Reactions
HATU HOAtDIPEA30~99Highly efficient, low racemization. Can cause guanidinylation of the N-terminal amine if activation is slow.
HBTU HOBtDIPEA30~95-98Robust and cost-effective. Higher risk of racemization compared to HATU.
COMU (Oxyma)DIPEA15-30>99Excellent efficiency, reduced epimerization, and good solubility. Byproducts are water-soluble.
DIC/HOBt HOBt-30-60~85-95Cost-effective but can form an insoluble N,N'-dicyclohexylurea (DCU) byproduct.
  • Ensure the Fmoc group has been removed from the peptide-resin.

  • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

  • Add DIPEA (6 eq.) to the mixture and allow it to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Perform a qualitative test (e.g., Kaiser test) to confirm reaction completion. A negative result (yellow beads) indicates a successful coupling.

  • Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Visualizations

Experimental & Troubleshooting Workflows

The following diagrams illustrate the general synthesis workflow and a logical approach to troubleshooting common problems.

SPPS_Workflow Resin Start: Gly-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 DMF Wash Deprotection1->Wash1 Coupling1 Couple Fmoc-Val-OH (HBTU/DIPEA) Wash1->Coupling1 Wash2 DMF Wash Coupling1->Wash2 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotection2 Wash3 DMF Wash Deprotection2->Wash3 Coupling2 Couple Fmoc-D-Tyr(tBu)-OH (HBTU/DIPEA) Wash3->Coupling2 Wash4 DMF Wash Coupling2->Wash4 Deprotection3 Final Fmoc Deprotection Wash4->Deprotection3 Wash5 Final Washes (DMF, DCM, MeOH) Deprotection3->Wash5 Cleavage Cleavage & Deprotection (TFA Cocktail) Wash5->Cleavage Precipitate Precipitate & Isolate (Cold Ether) Cleavage->Precipitate End Crude this compound Precipitate->End

Figure 1: General SPPS workflow for this compound synthesis.

Troubleshooting_Logic Problem Problem Detected: Low Yield or Impure Product Check_Purity Analyze Crude Product (LC-MS) Problem->Check_Purity Check_Deprotection Was Deprotection Complete? (e.g., Kaiser Test) Check_Coupling Was Coupling Efficient? (e.g., Post-Coupling Test) Check_Deprotection->Check_Coupling Yes Sol_Deprotection Solution: - Use fresh reagent - Extend time / Add DBU - Address aggregation Check_Deprotection->Sol_Deprotection No Check_Coupling->Problem Yes, but still impure Sol_Coupling Solution: - Use stronger coupling reagent (HATU) - Double couple - Check reagent quality Check_Coupling->Sol_Coupling No Impurity_ID Identify Impurities by Mass Check_Purity->Impurity_ID Deletion Deletion Sequence (Mass < Target) Impurity_ID->Deletion Cause: Incomplete Coupling Truncation Truncation Sequence (Mass < Target) Impurity_ID->Truncation Cause: Incomplete Deprotection Racemization Same Mass, Different RT (Racemization) Impurity_ID->Racemization Cause: Epimerization during activation Deletion->Check_Coupling Verify Truncation->Check_Deprotection Verify Sol_Racemization Solution: - Use Oxyma/HOAt additive - Minimize activation time - Use hindered base Racemization->Sol_Racemization

Figure 2: A logical workflow for troubleshooting common synthesis problems.

References

improving yield of H-D-Tyr-val-gly-OH solid-phase synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document is intended for use by researchers, scientists, and drug development professionals. All procedures should be carried out in a controlled laboratory environment by qualified personnel. Users are advised to consult the Safety Data Sheets (SDS) for all chemical reagents and to perform appropriate risk assessments before commencing any experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is my overall yield of H-D-Tyr-Val-Gly-OH unexpectedly low?

Low overall yield is a frequent issue in solid-phase peptide synthesis (SPPS) and can be attributed to several factors. The most common causes are incomplete removal of the Fmoc protecting group (deprotection) and inefficient formation of the peptide bond (coupling) at each cycle.[1] Side reactions specific to the amino acids in your sequence, as well as issues during the final cleavage from the resin, can also significantly reduce the yield. A systematic approach involving analysis of the crude product by mass spectrometry (MS) and HPLC is the most effective way to diagnose the problem by identifying truncated or deletion sequences.[1]

Q2: Is it necessary to protect the side chain of the D-Tyrosine residue?

Yes, protecting the phenolic hydroxyl group of D-Tyrosine is critical for a successful synthesis.[2][3] An unprotected hydroxyl group is nucleophilic and can react with the activated carboxylic acid of the incoming amino acid, leading to O-acylation.[2] This side reaction forms branched impurities that are difficult to separate from the desired peptide, ultimately reducing the final yield. The use of an acid-labile tert-butyl (tBu) protecting group, as in Fmoc-D-Tyr(tBu)-OH, is standard practice to prevent this.

Q3: The coupling of Valine appears to be a bottleneck in my synthesis. How can I improve its efficiency?

Valine is a β-branched amino acid, which makes it sterically hindered and often difficult to couple efficiently. Incomplete coupling of valine leads to the formation of H-D-Tyr-Gly-OH deletion sequences. To improve coupling efficiency, you can employ one or more of the following strategies:

  • Double Coupling: Perform the coupling step for valine twice with a fresh solution of activated amino acid.

  • Extended Coupling Time: Increase the reaction time to 2-4 hours to allow the reaction to proceed to completion.

  • Potent Coupling Reagents: Utilize more powerful uronium/aminium-based coupling reagents such as HATU or HCTU, which are known to be more effective for hindered couplings.

  • Increased Reagent Concentration: Using a higher concentration of both the amino acid and coupling reagents can increase the reaction rate.

Q4: I'm observing a significant byproduct that I suspect is a diketopiperazine. What causes this and how can it be prevented?

Diketopiperazine (DKP) formation is a common side reaction that occurs after the deprotection of the second amino acid in the sequence (Valine). The free N-terminal amine of the H-Val-Gly-resin can intramolecularly attack the ester bond linking glycine to the resin, forming a stable six-membered ring and prematurely cleaving the dipeptide from the support. To minimize DKP formation:

  • Immediate Coupling: After deprotecting the valine residue, proceed immediately to the coupling of Fmoc-D-Tyr(tBu)-OH without any delay.

  • Resin Choice: The use of a 2-chlorotrityl chloride (2-CTC) resin can sterically hinder this intramolecular cyclization.

  • Protonation: Keeping the N-terminal amine protonated until the introduction of the next activated amino acid can suppress DKP formation. This is often achieved with coupling protocols that utilize in-situ neutralization.

Q5: Which cleavage cocktail is recommended for cleaving this compound from the resin?

Due to the presence of the tyrosine residue, it is essential to use a cleavage cocktail containing scavengers. During cleavage, reactive carbocations are generated from the acid-labile protecting groups (like tBu) and can re-attach to the electron-rich aromatic ring of tyrosine. A widely used and effective cleavage cocktail is Reagent B , which consists of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and Water. TIS acts as an efficient scavenger for these carbocations.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound.

Symptom Possible Cause Recommended Solution(s)
Low final yield with multiple peaks in HPLC. Incomplete Fmoc-deprotection or poor coupling efficiency.1. Monitor each step: Use the Kaiser test after deprotection (should be positive/blue) and after coupling (should be negative/colorless) to ensure each step is complete. 2. Optimize protocols: For difficult couplings (e.g., Valine), implement double coupling or extend reaction times. 3. Reagent Quality: Ensure all reagents (solvents, amino acids, coupling reagents) are fresh and of high purity.
Mass spec shows a significant peak corresponding to a branched peptide. O-acylation of an unprotected Tyrosine side chain.Use Fmoc-D-Tyr(tBu)-OH to protect the hydroxyl group during synthesis.
Mass spec shows a major peak corresponding to H-D-Tyr-Gly-OH. Incomplete coupling of Valine.1. Double couple Fmoc-Val-OH. 2. Use a more potent coupling reagent like HATU or HCTU . 3. Increase the equivalents of Fmoc-Val-OH and coupling reagent to 3-5 equivalents.
Low resin loading of the first amino acid (Glycine). Suboptimal loading conditions or inactive resin.1. Ensure anhydrous conditions: When loading onto 2-chlorotrityl chloride resin, all solvents and glassware must be thoroughly dried. 2. Optimize base and time: Use DIPEA as the base and allow the reaction to proceed for 1-2 hours. 3. Cap unreacted sites: After loading, cap any remaining active sites on the resin with a mixture of DCM/MeOH/DIPEA to prevent side reactions in subsequent steps.
Crude product appears discolored (yellow/brown). Oxidation of the Tyrosine residue or side reactions during cleavage.1. Use scavengers: Ensure your cleavage cocktail contains scavengers like TIS. 2. Inert atmosphere: Perform the cleavage reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Fresh reagents: Use freshly prepared cleavage cocktails.

Experimental Protocols

Protocol 1: Loading of Fmoc-Gly-OH onto 2-Chlorotrityl Chloride Resin
  • Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, ~1.0 mmol/g substitution) in anhydrous Dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel under an inert atmosphere.

  • Amino Acid Solution: In a separate flask, dissolve Fmoc-Gly-OH (0.6 eq. relative to resin capacity) and N,N-Diisopropylethylamine (DIPEA, 4 eq. relative to the amino acid) in anhydrous DCM.

  • Loading Reaction: Drain the DCM from the swollen resin and add the amino acid solution. Agitate the mixture for 1-2 hours at room temperature.

  • Capping: To cap any unreacted sites, add a solution of DCM:Methanol:DIPEA (17:2:1, v/v/v) and agitate for 30 minutes.

  • Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

  • Drying: Dry the resin under vacuum.

  • Substitution Determination: Determine the final loading of the resin using the spectrophotometric Fmoc-cleavage test.

Protocol 2: Standard SPPS Cycle (Fmoc Deprotection & Amino Acid Coupling)

This cycle is repeated for the coupling of Fmoc-Val-OH and Fmoc-D-Tyr(tBu)-OH.

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Kaiser Test (Optional): Perform a Kaiser test on a small sample of beads to confirm the presence of free primary amines (a positive blue result is expected).

  • Coupling:

    • In a separate vessel, pre-activate the next Fmoc-amino acid (3 eq.), a coupling reagent like HCTU (2.9 eq.), and a base like DIPEA (6 eq.) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature. For Valine, consider a double coupling or extended time.

  • Washing: Wash the resin with DMF (3-5 times).

  • Kaiser Test (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative, colorless result is expected). If the test is positive, repeat the coupling step.

Protocol 3: Cleavage and Deprotection
  • Resin Preparation: After the final synthesis cycle (including the final Fmoc deprotection), wash the peptide-resin with DCM (3x) and dry it thoroughly under vacuum.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of Reagent B : 95% TFA, 2.5% TIS, 2.5% Water. Prepare approximately 10 mL per gram of resin. Caution: Perform this step in a well-ventilated fume hood.

  • Cleavage Reaction: Add the ice-cold cleavage cocktail to the dry peptide-resin. Agitate the suspension at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under vacuum.

Quantitative Data Summary

Table 1: Recommended Reagent Equivalents for SPPS Cycles (0.1 mmol scale)
ReagentEquivalents (relative to resin loading)Purpose
Fmoc-Amino Acid3 - 5Building block for peptide chain elongation.
Coupling Reagent (e.g., HCTU/HATU)2.9 - 4.9Activates the carboxylic acid for amide bond formation.
Base (e.g., DIPEA)6 - 10Maintains basic conditions for coupling and neutralizes the protonated amine.
Piperidine (in DMF)20% (v/v)Removes the N-terminal Fmoc protecting group.
Table 2: Common Cleavage Cocktails for Tyrosine-Containing Peptides
Reagent CocktailComposition (v/v/v)Application Notes
Reagent B TFA / TIS / H₂O (95:2.5:2.5)A good general-purpose, low-odor cocktail for peptides containing acid-sensitive residues like Tyr. TIS is an excellent carbocation scavenger.
Reagent K TFA / Water / Phenol / Thioanisole / EDTRecommended for peptides containing multiple sensitive residues (Cys, Met, Trp, Tyr).

Visualizations

SPPS_Workflow Start Start: Fmoc-Gly-2-CTC Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling_Val 2. Coupling: Fmoc-Val-OH HCTU/DIPEA Wash1->Coupling_Val Wash2 Wash (DMF) Coupling_Val->Wash2 Deprotection2 3. Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotection2 Wash3 Wash (DMF) Deprotection2->Wash3 Coupling_Tyr 4. Coupling: Fmoc-D-Tyr(tBu)-OH HCTU/DIPEA Wash3->Coupling_Tyr Wash4 Wash (DMF) Coupling_Tyr->Wash4 Final_Deprotection 5. Final Fmoc Deprotection Wash4->Final_Deprotection Cleavage 6. Cleavage (TFA/TIS/H2O) Final_Deprotection->Cleavage End End: Crude this compound Cleavage->End

Caption: General workflow for the solid-phase synthesis of this compound.

Troubleshooting_Yield Problem Low Final Yield Analysis Analyze Crude Product (HPLC & Mass Spec) Problem->Analysis Deletion Deletion Sequences (e.g., H-D-Tyr-Gly-OH) Analysis->Deletion Identify Impurities Truncation Truncated Sequences (e.g., H-Val-Gly-OH) Analysis->Truncation SideProducts Other Side Products (e.g., Branched, DKP) Analysis->SideProducts Cause_Coupling Cause: Poor Coupling Efficiency (esp. Valine) Deletion->Cause_Coupling Cause_Deprotection Cause: Incomplete Fmoc Deprotection Truncation->Cause_Deprotection Cause_SideRxn Cause: - Unprotected Tyr - DKP Formation SideProducts->Cause_SideRxn Solution_Coupling Solution: - Double Couple - Stronger Reagent (HATU) - Extend Time Cause_Coupling->Solution_Coupling Solution_Deprotection Solution: - Extend Deprotection Time - Use Fresh Piperidine Cause_Deprotection->Solution_Deprotection Solution_SideRxn Solution: - Use Fmoc-D-Tyr(tBu)-OH - Couple Immediately After Deprotection Cause_SideRxn->Solution_SideRxn

Caption: Decision tree for troubleshooting low yield in peptide synthesis.

References

H-D-Tyr-val-gly-OH aggregation and prevention

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for H-D-Tyr-Val-Gly-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent aggregation-related issues during their experiments with this tripeptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its potential applications?

A1: this compound is a tripeptide. It has been identified as a substrate for the enzyme peptidylglycine monooxygenase.[1][2] Its unique structure, containing a D-amino acid, makes it of interest in drug development for potentially enhanced stability and efficacy.[3]

Q2: Why is my this compound solution cloudy or forming a precipitate?

A2: Cloudiness or precipitation is a common sign of peptide aggregation. This compound contains both a hydrophobic residue (Valine) and an aromatic residue (D-Tyrosine), which can promote self-association and aggregation, particularly at high concentrations.[4]

Q3: How does the D-Tyrosine in the sequence affect aggregation?

A3: The presence of a D-amino acid like D-Tyrosine can significantly alter the peptide's secondary structure compared to its L-counterpart.[5] While it can disrupt the formation of typical β-sheet structures that are common in aggregation, it can also induce turns or other conformations that may act as precursors to aggregation. The precise effect is sequence-dependent and requires experimental characterization.

Q4: What is the role of pH in the aggregation of this compound?

A4: pH is a critical factor influencing the aggregation of this peptide. The phenolic hydroxyl group of the D-Tyrosine residue has a pKa of approximately 10. At pH values approaching or exceeding this pKa, the hydroxyl group will become deprotonated, resulting in a negative charge. This can lead to electrostatic repulsion between peptide molecules, potentially reducing aggregation. Conversely, at neutral or acidic pH, the uncharged side chain can participate in interactions that promote aggregation. Generally, peptide solubility is at its minimum near the isoelectric point (pI).

Q5: Can temperature affect the aggregation of this compound?

A5: Yes, temperature can influence aggregation kinetics. For many peptides, higher temperatures can provide the energy needed to overcome conformational barriers and accelerate the aggregation process. However, the effect can be complex and should be determined empirically for this compound.

Troubleshooting Guide

Issue 1: Peptide fails to dissolve or precipitates upon dissolution.
  • Symptom: The lyophilized peptide does not fully dissolve, or a precipitate forms immediately after adding the solvent.

  • Potential Cause: The peptide concentration is too high, or the chosen solvent is not optimal for this peptide's sequence. The pH of the solvent may be close to the peptide's isoelectric point, minimizing its solubility.

  • Solutions:

    • Reduce Concentration: Attempt to dissolve the peptide at a lower concentration.

    • Optimize Solvent:

      • For initial solubilization, try a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer.

      • Caution: Ensure the chosen organic solvent is compatible with your downstream experiments.

    • Adjust pH: Prepare the aqueous buffer at a pH that is at least 1-2 units away from the predicted pI of the peptide. For this compound, which has a free N-terminus and C-terminus, a slightly acidic (pH 4-5) or basic (pH 8-9) buffer may improve solubility.

    • Sonication: Brief sonication in a water bath can help to break up small aggregates and facilitate dissolution.

Issue 2: Solution becomes cloudy or forms a gel over time.
  • Symptom: A freshly prepared, clear solution of the peptide turns cloudy, opalescent, or forms a viscous gel after a period of incubation.

  • Potential Cause: The peptide is aggregating from a metastable soluble state into larger, insoluble fibrils or amorphous aggregates. This process is often time, concentration, and temperature-dependent.

  • Solutions:

    • Work at Lower Concentrations: If experimentally feasible, reducing the peptide concentration can significantly slow down aggregation kinetics.

    • Control Temperature: Store peptide solutions at low temperatures (e.g., 4°C) to slow down the aggregation process. For experiments requiring higher temperatures, minimize the incubation time.

    • Use Aggregation Inhibitors:

      • Chaotropic Agents: For some applications, low concentrations of chaotropic agents like guanidinium hydrochloride or urea can be used to disrupt aggregation. However, these will likely interfere with biological assays.

      • Excipients: Sugars (e.g., trehalose, sucrose) or polyols (e.g., glycerol) can sometimes stabilize the native peptide structure and prevent aggregation.

      • pH Modification: As mentioned, adjusting the pH away from the pI can increase electrostatic repulsion and inhibit aggregation.

Quantitative Data on Factors Influencing Aggregation

While specific experimental data for this compound is limited in the public domain, the following table provides a generalized overview of how different parameters can influence peptide aggregation, based on common observations for short, hydrophobic peptides.

ParameterCondition 1Effect on Aggregation (Relative)Condition 2Effect on Aggregation (Relative)
Concentration 10 µMLow1 mMHigh
pH pH 4.0ModeratepH 7.0High
Temperature 4°CLow37°CHigh
Ionic Strength 10 mM NaClModerate150 mM NaClHigh (can screen charges)
Agitation No AgitationLowVigorous ShakingHigh (can accelerate fibril formation)

Experimental Protocols

Protocol 1: Monitoring Aggregation using Thioflavin T (ThT) Fluorescence Assay

This assay detects the formation of amyloid-like fibrils rich in β-sheet structures.

  • Reagent Preparation:

    • Peptide Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 5 mM) in a suitable solvent like DMSO.

    • Assay Buffer: Prepare a buffer of desired pH (e.g., 50 mM phosphate buffer, pH 7.4).

    • ThT Stock Solution: Prepare a 2.5 mM ThT stock solution in water and filter it through a 0.22 µm filter. Store protected from light.

  • Assay Procedure:

    • In a black, clear-bottom 96-well plate, add the assay buffer.

    • Add the ThT stock solution to a final concentration of 20 µM.

    • Initiate the aggregation by adding the peptide stock solution to the desired final concentration (e.g., 100 µM).

    • Include control wells with buffer and ThT only (for blank subtraction).

    • Seal the plate to prevent evaporation.

    • Incubate the plate in a plate reader at a constant temperature (e.g., 37°C), with intermittent shaking.

    • Monitor the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm at regular intervals.

  • Data Analysis:

    • Subtract the blank fluorescence from the sample fluorescence at each time point.

    • Plot the fluorescence intensity versus time. A sigmoidal curve is indicative of nucleated fibril formation.

Protocol 2: Characterizing Aggregate Size using Dynamic Light Scattering (DLS)

DLS is a non-invasive technique for measuring the size distribution of particles and aggregates in a solution.

  • Sample Preparation:

    • Prepare the this compound solution in a buffer that has been filtered through a 0.22 µm filter to remove any dust or extraneous particles.

    • The peptide concentration should be optimized for the instrument, typically in the range of 0.1 to 1 mg/mL.

  • DLS Measurement:

    • Transfer the sample to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the desired temperature.

    • Perform the measurement according to the instrument's software instructions. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

  • Data Analysis:

    • The software will use the Stokes-Einstein equation to calculate the hydrodynamic radius (Rh) of the particles from their diffusion coefficient.

    • An increase in the average hydrodynamic radius over time indicates aggregation. The polydispersity index (PDI) provides information on the heterogeneity of the particle sizes in the sample.

Protocol 3: Visualizing Aggregate Morphology using Transmission Electron Microscopy (TEM)

TEM allows for the direct visualization of the morphology of peptide aggregates, such as fibrils or amorphous structures.

  • Sample Preparation:

    • Incubate the this compound solution under conditions that promote aggregation.

    • Place a TEM grid (e.g., carbon-coated copper grid) on a clean surface.

  • Negative Staining:

    • Apply a small droplet (3-5 µL) of the peptide solution to the grid and allow it to adsorb for 1-2 minutes.

    • Wick away the excess liquid using filter paper.

    • Wash the grid by briefly floating it on a drop of deionized water.

    • Apply a drop of a negative staining solution (e.g., 2% uranyl acetate) to the grid for 30-60 seconds.

    • Wick away the excess stain and allow the grid to air dry completely.

  • Imaging:

    • Examine the grid using a transmission electron microscope. Amyloid fibrils typically appear as long, unbranched filaments with a width of several nanometers.

Visualizations

Aggregation_Pathway Conceptual Aggregation Pathway of this compound Monomer Soluble Monomers (this compound) Oligomer Soluble Oligomers Monomer->Oligomer Nucleation (Slow) Protofibril Protofibrils Oligomer->Protofibril Elongation Fibril Mature Fibrils (Insoluble Aggregates) Protofibril->Fibril Maturation

Caption: Conceptual pathway of this compound aggregation.

Prevention_Strategies Strategies to Prevent this compound Aggregation Aggregation Aggregation Low_Conc Low Concentration Low_Conc->Aggregation Inhibits Low_Temp Low Temperature Low_Temp->Aggregation Inhibits pH_Control pH Control (away from pI) pH_Control->Aggregation Inhibits Additives Use of Additives (e.g., Sugars, Glycerol) Additives->Aggregation Inhibits

Caption: Key strategies to mitigate this compound aggregation.

Experimental_Workflow Workflow for Characterizing Aggregation cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Prep Prepare Peptide Solution (Vary Concentration, pH, Temp) ThT ThT Assay (Kinetics) Prep->ThT DLS DLS (Size Distribution) Prep->DLS Data Data Interpretation - Aggregation Rate - Aggregate Size - Fibril Structure ThT->Data DLS->Data TEM TEM (Morphology) Data->TEM Confirm Morphology

References

Technical Support Center: H-D-Tyr-Val-Gly-OH Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with H-D-Tyr-Val-Gly-OH experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a synthetic tripeptide composed of the amino acids D-Tyrosine, L-Valine, and Glycine.[1] It is utilized in biochemical research and pharmaceutical applications as a building block for larger peptide synthesis and for its potential role in developing targeted therapies.[2] This peptide is also known to act as a catalyst in the synthesis of phenylhydrazones and can serve as a substrate for the enzyme peptidylglycine monooxygenase.[3][4]

Q2: My this compound peptide won't dissolve. What should I do?

Inconsistent solubility is a common issue with synthetic peptides. The presence of a hydrophobic residue like Valine can contribute to poor solubility in aqueous solutions.[5]

Troubleshooting Steps:

  • Start with Sterile, Distilled Water: Attempt to dissolve a small amount of the peptide in high-purity water.

  • Utilize Organic Solvents: If the peptide remains insoluble, try dissolving it in a small amount of an organic solvent such as DMSO, DMF, or acetonitrile, followed by a gradual dilution with your aqueous buffer.

  • Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.

  • pH Adjustment: The net charge of the peptide influences its solubility. Adjusting the pH of the buffer might improve solubility, but be mindful of how pH changes could affect your experiment.

Q3: I'm observing peptide aggregation and precipitation during my experiment. How can I prevent this?

Peptide aggregation can be triggered by factors such as high peptide concentration, suboptimal buffer conditions (pH, ionic strength), and the intrinsic hydrophobic nature of the peptide.

Preventative Measures:

  • Slow Dilution: When preparing your working solution, add the concentrated peptide stock dropwise to the vigorously stirred experimental buffer. This helps to avoid localized high concentrations that can initiate aggregation.

  • Optimize Peptide Concentration: Use the lowest concentration of the peptide that still yields a detectable signal in your assay.

  • Storage Conditions: Store the peptide in lyophilized form at -20°C or -80°C and reconstitute it just before use to minimize degradation and aggregation. Avoid repeated freeze-thaw cycles.

  • Incorporate Solubilizing Tags: For custom synthesis, consider adding a solubilizing tag like PEG to enhance the peptide's solubility.

Q4: My experimental results are not reproducible. What are the potential sources of variability?

Several factors can contribute to a lack of reproducibility in peptide-based assays.

Potential Causes of Inconsistency:

  • Peptide Purity and Integrity: Impurities from the synthesis process or degradation of the peptide can lead to inconsistent biological activity. Ensure you are using a high-purity peptide and consider verifying its integrity via mass spectrometry.

  • Handling and Storage: Peptides are sensitive to degradation from proteases, oxidation, and repeated freeze-thaw cycles. Aliquoting the lyophilized peptide for single-use is recommended.

  • Assay Conditions: Minor variations in buffer composition, pH, temperature, and incubation times can significantly impact results.

  • Pipetting Errors: Inconsistent pipetting can lead to significant variability, especially when working with small volumes.

Troubleshooting Guides

Issue 1: Low or No Signal in a Cell-Based Assay

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Peptide Degradation Use freshly prepared peptide solutions for each experiment. Verify peptide integrity using mass spectrometry. Store stock solutions appropriately and avoid multiple freeze-thaw cycles.
Incorrect Peptide Concentration Perform a dose-response curve to determine the optimal concentration range for your specific cell line and assay.
Cell Health and Viability Ensure cells are healthy and within a suitable passage number. Perform a cell viability assay (e.g., MTT or Trypan Blue) in parallel.
Assay Protocol Errors Carefully review all steps of the assay protocol, including incubation times, reagent concentrations, and washing steps.
Issue 2: High Background Signal in a Fluorescence-Based Assay

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Peptide Autofluorescence Run a control with the peptide alone (without cells or other reagents) to measure its intrinsic fluorescence at the assay wavelengths.
Non-Specific Binding Include appropriate blocking steps in your protocol (e.g., using BSA or serum). Optimize washing steps to remove unbound peptide.
Contaminated Reagents Use fresh, high-quality reagents and buffers. Filter-sterilize solutions where appropriate.
Incorrect Plate Type For fluorescence assays, use black microplates to minimize background signal.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh the lyophilized peptide in a sterile microcentrifuge tube. Peptides can be static, so use an anti-static weigh boat or ionizer if available.

  • Initial Solubilization: Based on solubility tests, add the appropriate volume of a suitable solvent (e.g., sterile distilled water or DMSO) to achieve a high-concentration stock solution (e.g., 10 mM).

  • Dissolution: Gently vortex or sonicate the solution until the peptide is fully dissolved.

  • Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C.

Protocol 2: General Cell-Based Signaling Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Serum Starvation (if applicable): If studying a specific signaling pathway, you may need to serum-starve the cells for a defined period (e.g., 4-24 hours) to reduce basal signaling.

  • Peptide Treatment: Thaw an aliquot of the this compound stock solution and dilute it to the desired final concentrations in the appropriate cell culture medium. Add the peptide solutions to the cells.

  • Incubation: Incubate the cells with the peptide for the desired time period (this may range from minutes to hours depending on the endpoint being measured).

  • Assay Endpoint: Perform the specific assay to measure the desired outcome (e.g., cell lysis followed by a kinase activity assay, or fixation and staining for immunofluorescence).

  • Data Analysis: Analyze the results, ensuring to include appropriate controls (e.g., vehicle-only control).

Visualizations

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis weigh Weigh Lyophilized Peptide dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -80°C aliquot->store treat Treat Cells with Peptide Dilution store->treat Thaw aliquot and dilute seed Seed Cells seed->treat incubate Incubate treat->incubate lyse Lyse Cells incubate->lyse assay Perform Assay lyse->assay read Read Plate assay->read analyze Analyze Data read->analyze

Caption: A typical experimental workflow for a cell-based assay using this compound.

signaling_pathway peptide This compound receptor Putative Receptor (e.g., GPCR) peptide->receptor Binds g_protein G-Protein Activation receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces kinase_cascade Kinase Cascade (e.g., PKA) second_messenger->kinase_cascade Activates transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor Phosphorylates cellular_response Cellular Response (e.g., Gene Expression) transcription_factor->cellular_response Induces

Caption: A hypothetical signaling pathway initiated by this compound binding to a receptor.

References

Technical Support Center: Controlling for Off-Target Effects of H-D-Tyr-val-gly-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing the tripeptide H-D-Tyr-val-gly-OH. This resource provides essential guidance on identifying, understanding, and controlling for potential off-target effects to ensure the validity and specificity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the putative primary target of this compound?

A1: In silico modeling studies suggest that this compound may act as a ligand for Kappa Opioid Receptors (KORs).[1] However, this interaction has not been experimentally validated, and researchers should consider this a hypothetical primary target pending further investigation. KORs are G protein-coupled receptors involved in various physiological processes, including pain perception, mood regulation, and addiction.[2][3]

Q2: Why is it crucial to control for off-target effects when working with this compound?

Q3: What are the common causes of off-target effects in peptide-based studies?

A3: Off-target effects in peptide studies can arise from several factors, including:

  • Sequence Homology: The peptide sequence may share similarities with endogenous peptides, allowing it to bind to their receptors.

  • Low Purity: Impurities from the peptide synthesis process can have their own biological activities.

  • Peptide Instability: Degradation of the peptide in experimental conditions can generate fragments with different activities.

  • High Concentrations: Using excessive concentrations of the peptide can lead to non-specific binding to various proteins and macromolecules.

Q4: My experiment with this compound is showing unexpected or inconsistent results. What should I check first?

A4: Unexpected results are often the first indication of potential off-target effects or experimental variability. Here's a troubleshooting checklist:

  • Peptide Quality: Verify the purity and integrity of your this compound stock. Was it sourced from a reputable supplier? Has it been stored correctly?

  • Solubility: Ensure the peptide is fully dissolved in your assay buffer. Aggregated peptides can cause artifacts.

  • Assay Controls: Are your positive and negative controls behaving as expected? This helps to rule out systemic issues with the assay itself.

  • Concentration: Are you using the lowest effective concentration of the peptide? High concentrations increase the likelihood of off-target binding.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating off-target effects of this compound.

Problem 1: Observed Phenotype is Not Consistent with KOR Activation/Inhibition

If you observe a biological effect that is not consistent with the known signaling pathways of Kappa Opioid Receptors, consider the following troubleshooting steps.

Potential Cause Recommended Action
Binding to other opioid receptors (e.g., Mu, Delta) Perform competitive binding assays using selective agonists and antagonists for Mu and Delta opioid receptors.
Interaction with an unrelated receptor or enzyme Conduct a broad-spectrum off-target screening panel (e.g., commercial services that test against a panel of common off-targets).
Non-specific membrane effects Test a scrambled or inactive version of the peptide with a similar amino acid composition but altered sequence. This control should not produce the same biological effect.
Problem 2: High Variability in Experimental Replicates

High variability between replicates can obscure real effects and may indicate issues with experimental setup or peptide behavior.

Potential Cause Recommended Action
Peptide degradation Assess peptide stability in your experimental media over the time course of the experiment using techniques like HPLC-MS.
Inconsistent peptide concentration Re-quantify your peptide stock solution. Peptides can be challenging to weigh accurately due to their hygroscopic nature.
Cell culture variability Ensure consistent cell passage number, density, and health across experiments.

Experimental Protocols & Methodologies

To rigorously assess the on-target and off-target effects of this compound, a multi-pronged experimental approach is recommended.

On-Target Engagement: Kappa Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for KOR.

Materials:

  • Cell membranes expressing human KOR (e.g., from SH-SY5Y cells)[4]

  • Radioligand: [³H]-diprenorphine (a non-selective opioid antagonist)

  • Non-specific binding control: Naloxone

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • This compound stock solution

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the cell membranes, [³H]-diprenorphine, and varying concentrations of this compound or control compounds.

  • For non-specific binding wells, add an excess of naloxone.

  • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Harvest the membranes onto filter plates and wash to remove unbound radioligand.

  • Add scintillation fluid to each well and measure radioactivity.

  • Calculate the specific binding at each concentration of this compound and determine the Ki (inhibition constant).

Off-Target Profiling: Broad Panel Screening

To identify potential off-target interactions, it is advisable to screen this compound against a panel of common off-targets.

Methodology:

  • Utilize a commercial service (e.g., Eurofins SafetyScreen, CEREP BioPrint) that offers screening against a broad range of receptors, ion channels, transporters, and enzymes.

  • Typically, the peptide is tested at a fixed high concentration (e.g., 10 µM) to maximize the chances of detecting off-target binding.

  • Any significant interactions ("hits") should be followed up with concentration-response curves to determine the potency of the off-target effect.

Cellular Functional Assays

These assays assess the functional consequences of this compound binding in a cellular context.

A. cAMP Accumulation Assay (for Gαi-coupled receptors like KOR):

Principle: KOR activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Procedure:

  • Culture cells expressing KOR (e.g., CHO-KOR or SH-SY5Y).

  • Pre-treat cells with this compound at various concentrations.

  • Stimulate adenylyl cyclase with forskolin.

  • Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • A potent KOR agonist will cause a dose-dependent decrease in forskolin-stimulated cAMP levels.

B. β-Arrestin Recruitment Assay:

Principle: Ligand binding to KOR can induce the recruitment of β-arrestin, a key protein in GPCR signaling and desensitization.

Procedure:

  • Use a cell line engineered to express KOR fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., PathHunter or Tango assays).

  • Add this compound at various concentrations.

  • Ligand-induced receptor activation will bring the two fragments together, generating a measurable signal (e.g., luminescence or fluorescence).

Quantitative Data Summary

As experimental data for this compound is not yet available, the following tables are presented as templates for organizing your findings.

Table 1: Receptor Binding Affinity Profile

TargetKi (nM)
Kappa Opioid Receptor Your Data Here
Mu Opioid ReceptorYour Data Here
Delta Opioid ReceptorYour Data Here
Identified Off-Target 1Your Data Here
Identified Off-Target 2Your Data Here

Table 2: Cellular Functional Potency

AssayCell LineEC50 / IC50 (nM)
cAMP Inhibition CHO-KORYour Data Here
β-Arrestin Recruitment U2OS-KORYour Data Here
Functional Assay for Off-Target 1Relevant Cell LineYour Data Here

Visualizing Experimental Workflows and Pathways

Workflow for Assessing Peptide Specificity

G cluster_0 Initial Characterization cluster_1 Off-Target Screening cluster_2 Functional Analysis cluster_3 Control Experiments start This compound Stock purity Purity & Identity Check (HPLC-MS) start->purity on_target On-Target Binding Assay (KOR) purity->on_target broad_screen Broad Panel Off-Target Screen purity->broad_screen on_target_func On-Target Functional Assay (e.g., cAMP) on_target->on_target_func hit_validation Hit Validation (Concentration-Response) broad_screen->hit_validation off_target_func Off-Target Functional Assay hit_validation->off_target_func phenotypic Phenotypic/Cell-Based Assay on_target_func->phenotypic off_target_func->phenotypic scrambled Scrambled Peptide Control phenotypic->scrambled knockout Target Knockout/Knockdown Cells phenotypic->knockout

Caption: A logical workflow for characterizing the specificity of this compound.

Canonical KOR Signaling Pathway

G ligand This compound (Agonist) kor Kappa Opioid Receptor (KOR) ligand->kor gi Gi/o Protein kor->gi activates beta_arrestin β-Arrestin kor->beta_arrestin recruits ac Adenylyl Cyclase gi->ac inhibits k_channel GIRK Channel gi->k_channel activates ca_channel Ca2+ Channel gi->ca_channel inhibits camp cAMP ac->camp produces pka Protein Kinase A camp->pka activates mapk MAPK Pathway (e.g., ERK) beta_arrestin->mapk activates

Caption: Simplified signaling cascade following agonist binding to the KOR.

References

Technical Support Center: Optimizing Buffer Conditions for H-D-Tyr-val-gly-OH Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for experiments involving the tripeptide H-D-Tyr-val-gly-OH.

Frequently Asked Questions (FAQs)

Q1: What are the known activities of this compound?

This compound is a tripeptide with two primary reported activities:

  • Enzyme Substrate: It can act as a substrate for peptidylglycine α-hydroxylating monooxygenase (PHM), an enzyme crucial for the C-terminal amidation of many peptide hormones.[1][2]

  • Organocatalyst: It has been identified as a catalyst in the synthesis of phenylhydrazones.[3]

Q2: Why is my this compound peptide showing low or no activity?

Several factors could contribute to lower than expected activity. Suboptimal buffer conditions are a primary suspect.[1] Key buffer parameters to consider are pH and ionic strength, as they influence the ionization state of the peptide and its target, which is critical for their interaction.[1] Additionally, issues with peptide solubility, stability, and the presence of contaminants can significantly impact activity.

Q3: How does the D-amino acid (D-Tyr) in this compound affect its properties?

The presence of a D-tyrosine residue significantly enhances the peptide's stability by making it resistant to degradation by proteases. Most proteases are stereospecific and primarily recognize L-amino acids; the D-configuration provides steric hindrance that prevents enzymatic cleavage. This increased stability is a key advantage for in vivo and cell-based assays.

Q4: What is the optimal pH for this compound activity?

The optimal pH depends on the specific application.

  • As a PHM Substrate: For enzymatic assays involving peptidylglycine α-hydroxylating monooxygenase (PHM), a slightly acidic pH is generally preferred. A recommended starting point is a buffer at pH 6.5 , such as 100 mM MES. The optimal pH for PAM activity, the enzyme family PHM belongs to, is within the acidic range of secretory granules (pH 5.0–5.5).

  • As a Catalyst for Phenylhydrazone Synthesis: The formation of hydrazones is often optimal at a neutral or slightly acidic pH. Studies on similar reactions suggest an optimal pH around 7.4 (in phosphate-buffered saline), though some catalysts perform well in a pH range of 4-5.

Q5: How do I choose an appropriate buffer system?

The choice of buffer depends on the target pH range for your experiment. Common biological buffers and their effective pH ranges are listed below. It is crucial to select a buffer that does not interfere with your assay.

Buffer SystemEffective pH Range
Citrate3.0 - 6.2
MES5.5 - 6.7
Phosphate6.0 - 8.0
HEPES6.8 - 8.2
Tris7.5 - 9.0

Q6: How can I improve the solubility of my this compound peptide?

If you encounter solubility issues, consider the following:

  • pH Adjustment: The solubility of a peptide is lowest at its isoelectric point (pI). Adjusting the buffer pH to be at least one unit above or below the pI can increase solubility. The theoretical pI of this compound can be estimated using bioinformatics tools, but experimental determination is recommended.

  • Ionic Strength: Modifying the salt concentration (e.g., NaCl) can improve solubility.

  • Additives: In some cases, small amounts of organic solvents (e.g., DMSO) or non-ionic detergents may be necessary. Ensure these are compatible with your assay.

Troubleshooting Guides

Issue 1: Low or Inconsistent Activity
Possible Cause Troubleshooting Steps
Suboptimal Buffer pH Perform a pH screening experiment using a range of buffers to identify the optimal pH for your specific assay.
Incorrect Ionic Strength Test a range of salt concentrations (e.g., 50-500 mM NaCl) to determine the optimal ionic strength.
Peptide Degradation Although the D-amino acid enhances stability, prolonged exposure to harsh conditions (e.g., extreme pH, high temperature) can still lead to degradation. Store the peptide lyophilized at -20°C or below. Prepare fresh solutions and avoid repeated freeze-thaw cycles.
Poor Peptide Solubility See FAQ Q6 for solubility optimization. Insoluble peptide will not be available for the reaction.
Issue 2: Poor Reproducibility
Possible Cause Troubleshooting Steps
Inconsistent Buffer Preparation Standardize your buffer preparation protocol. Always use high-quality reagents and accurately calibrate your pH meter. Prepare fresh buffers for each experiment.
Peptide Aliquoting and Storage Aliquot the peptide stock solution upon reconstitution to avoid multiple freeze-thaw cycles. Store aliquots at -20°C or -80°C.
Assay Variability Ensure consistent incubation times, temperatures, and reagent concentrations. Use positive and negative controls in every experiment.

Experimental Protocols

Protocol 1: Buffer Optimization for this compound Activity as a PHM Substrate

This protocol outlines a method to screen for the optimal pH and ionic strength for the activity of this compound as a substrate for peptidylglycine α-hydroxylating monooxygenase (PHM).

Materials:

  • This compound

  • Recombinant PHM enzyme

  • Buffer stock solutions (e.g., 1 M MES, 1 M HEPES)

  • NaCl stock solution (e.g., 5 M)

  • Ascorbate

  • CuSO4

  • Catalase

  • 96-well microplate

  • Plate reader for detecting the product

Methodology:

  • Prepare Buffer Matrix: In a 96-well plate, create a matrix of buffer conditions by varying the pH and NaCl concentration.

    • For pH screening, prepare a series of buffers (e.g., MES for pH 5.5-6.7 and HEPES for pH 6.8-8.2) in 0.5 pH unit increments.

    • For each pH, create a range of NaCl concentrations (e.g., 50 mM, 100 mM, 150 mM, 250 mM, 500 mM).

  • Assay Cocktail Preparation: Prepare a master mix containing the common reaction components at their final concentrations (e.g., 5 mM ascorbate, 2 µM CuSO4, 5000 U/mL catalase).

  • Enzyme and Substrate Addition: Add the PHM enzyme and this compound to each well of the buffer matrix plate.

  • Incubation: Incubate the plate at the optimal temperature for the PHM enzyme (typically 37°C).

  • Reaction Quenching and Detection: Stop the reaction and measure the product formation using an appropriate detection method (e.g., HPLC, fluorescence).

  • Data Analysis: Plot the measured activity against the pH and NaCl concentration to determine the optimal buffer conditions.

Visualizations

Buffer_Optimization_Workflow Buffer Optimization Workflow for this compound Activity cluster_assay Assay Execution cluster_analysis Data Analysis prep_peptide Prepare this compound Stock add_reagents Add Peptide, Enzyme & Reaction Components prep_peptide->add_reagents prep_enzyme Prepare Enzyme Stock prep_enzyme->add_reagents prep_buffers Prepare Buffer Stocks (Varying pH & Salt) setup_plate Create Buffer Matrix in 96-well Plate prep_buffers->setup_plate setup_plate->add_reagents incubation Incubate at Optimal Temperature add_reagents->incubation detection Quench Reaction & Measure Product incubation->detection plot_data Plot Activity vs. Buffer Conditions detection->plot_data determine_optimum Identify Optimal pH & Ionic Strength plot_data->determine_optimum

Caption: Workflow for optimizing buffer pH and ionic strength.

Troubleshooting_Low_Activity Troubleshooting Low Peptide Activity start Low or No Activity Observed check_solubility Is the peptide fully dissolved? start->check_solubility optimize_solubility Optimize Solubility (pH, Additives) check_solubility->optimize_solubility No check_buffer Are buffer conditions optimal? check_solubility->check_buffer Yes optimize_solubility->check_buffer optimize_buffer Perform Buffer Screen (pH, Ionic Strength) check_buffer->optimize_buffer No check_stability Could the peptide have degraded? check_buffer->check_stability Yes activity_restored Activity Restored optimize_buffer->activity_restored storage_handling Review Storage & Handling Procedures check_stability->storage_handling Yes check_stability->activity_restored No, issue persists. Consult further. storage_handling->activity_restored

Caption: A logical guide for troubleshooting low peptide activity.

References

Technical Support Center: H-D-Tyr-Val-Gly-OH Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up production of the tripeptide H-D-Tyr-Val-Gly-OH.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: Scaling up the production of this compound presents several key challenges that can impact yield, purity, and cost-effectiveness. These include:

  • Low Coupling Efficiency: The presence of valine, a β-branched amino acid, can cause steric hindrance, leading to incomplete coupling reactions and the formation of deletion sequences.[1]

  • Aggregation: The hydrophobic nature of the D-Tyrosine and valine residues can lead to peptide aggregation, both on the solid-phase support during synthesis and in solution after cleavage. This can result in poor yields and purification difficulties.[2][3]

  • Solubility Issues: The final peptide may have limited solubility in aqueous solutions, complicating purification and formulation.[4]

  • Purification Inefficiencies: Separating the target peptide from closely related impurities, such as deletion or truncated sequences, can be challenging at a large scale and often requires significant amounts of solvents.[5]

  • Economic and Environmental Concerns: Large-scale synthesis consumes substantial quantities of expensive and often hazardous reagents and solvents, leading to high costs and significant waste generation.

Q2: Should I use Solid-Phase Peptide Synthesis (SPPS) or Solution-Phase Peptide Synthesis (LPPS) for large-scale production?

A2: The choice between SPPS and LPPS depends on the desired scale, purity requirements, and available resources.

  • SPPS is generally preferred for its straightforward and automatable procedures, which can reduce side reactions and improve yield for many sequences. However, at a very large scale, the cost of the resin and the volume of solvents required can be prohibitive.

  • LPPS can be more cost-effective for large-scale production as it avoids the use of expensive resins. However, it is more labor-intensive due to the need for purification after each coupling step, which can lead to lower overall yields for longer peptides. For a short tripeptide like this compound, LPPS can be a viable option.

Q3: How does the D-Tyrosine residue affect the synthesis and properties of the peptide?

A3: The incorporation of a D-amino acid like D-Tyrosine can have several effects:

  • Conformational Changes: D-amino acids can induce turns or disrupt secondary structures like β-sheets. This can sometimes be advantageous in preventing aggregation.

  • Solubility: The impact on solubility is sequence-dependent. While tyrosine itself has low solubility in water, its incorporation into a short peptide can sometimes improve this property.

  • Aggregation: The presence of a D-amino acid can disrupt the hydrogen bonding patterns that lead to the formation of β-sheet aggregates. However, the hydrophobic nature of the tyrosine side chain can still contribute to aggregation.

Troubleshooting Guides

Problem 1: Low Coupling Yield During Synthesis

Symptom: Incomplete reaction after coupling a new amino acid, particularly when coupling Glycine to the D-Tyr-Val-resin, as indicated by a positive Kaiser test (blue beads) in SPPS.

Root Cause Analysis:

  • Steric Hindrance: The bulky side chain of Valine can physically block the approach of the incoming activated amino acid.

  • Peptide Aggregation: The growing peptide chain on the resin may aggregate, preventing reagents from reaching the reactive sites.

  • Inefficient Activation: The coupling reagents may not be effectively activating the incoming amino acid.

Troubleshooting Workflow:

G start Low Coupling Yield Detected check_hindrance Is the difficult coupling at the Valine residue? start->check_hindrance increase_time Increase coupling reaction time (e.g., to 4-6 hours) check_hindrance->increase_time Yes check_aggregation Are there signs of on-resin aggregation (e.g., poor resin swelling)? check_hindrance->check_aggregation No double_couple Perform a double coupling with fresh reagents increase_time->double_couple change_reagent Switch to a more effective coupling reagent for hindered amino acids (see Table 1) double_couple->change_reagent proceed Proceed to next step change_reagent->proceed disrupting_solvent Use a solvent mixture known to disrupt aggregation (e.g., DCM/DMF or NMP) check_aggregation->disrupting_solvent Yes capping Cap unreacted amines with acetic anhydride to prevent deletion sequences check_aggregation->capping No disrupting_solvent->capping capping->proceed

Caption: Troubleshooting workflow for low coupling efficiency.

Solutions:

  • Optimize Coupling Conditions: Increase the coupling reaction time to 4-6 hours or perform a double coupling by repeating the coupling step with fresh reagents.

  • Select a More Powerful Coupling Reagent: For the sterically hindered Valine residue, consider using coupling reagents known to be more effective in such cases. Refer to Table 1 for a comparison.

  • Address Aggregation: If aggregation is suspected, try using a different solvent system, such as N-methyl-2-pyrrolidone (NMP), which can help to solvate the growing peptide chain more effectively.

  • Capping: To prevent the accumulation of deletion sequences, cap any unreacted amines using acetic anhydride before proceeding to the next coupling step.

Problem 2: Peptide Aggregation/Precipitation After Cleavage

Symptom: The crude peptide forms a gel-like substance or a solid that is difficult to dissolve in the initial purification solvent (e.g., water/acetonitrile).

Root Cause Analysis:

  • Hydrophobicity: The D-Tyrosine and Valine residues contribute to the overall hydrophobicity of the peptide, leading to poor solubility in aqueous solutions.

  • Intermolecular Interactions: Hydrogen bonding and π-π stacking (from the tyrosine ring) can lead to self-assembly and aggregation in solution.

Troubleshooting Workflow:

G start Peptide Precipitation After Cleavage test_solvents Test solubility in different solvent systems start->test_solvents organic_modifier Use aqueous solution with organic modifiers (ACN, IPA) test_solvents->organic_modifier acidic_modifier Add a small amount of acetic acid or TFA organic_modifier->acidic_modifier chaotropic_agent Consider adding a chaotropic agent (e.g., Guanidine HCl) for initial dissolution acidic_modifier->chaotropic_agent sonication Use sonication to aid dissolution chaotropic_agent->sonication purify Proceed to Purification sonication->purify

Caption: Troubleshooting workflow for post-cleavage aggregation.

Solutions:

  • Optimize Dissolution Solvent: Attempt to dissolve the crude peptide in a mixture of water and an organic solvent like acetonitrile (ACN) or isopropanol (IPA). Adding a small amount of acetic acid or trifluoroacetic acid (TFA) can help to protonate the peptide and improve solubility.

  • Use Chaotropic Agents: For very difficult cases, a small amount of a chaotropic agent, such as guanidine hydrochloride, can be used to disrupt aggregates for initial dissolution before loading onto the purification column. Be aware that this will need to be removed during purification.

  • Sonication: Use a sonicator to help break up aggregates and facilitate dissolution.

Data Presentation

Table 1: Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassRelative ReactivityRacemization RiskTypical Yield (Hindered Coupling)Notes
DIC/HOBt CarbodiimideModerateLow50-70%A standard, cost-effective choice, but may be slow for hindered couplings.
HBTU/DIPEA Aminium/UroniumHighLow to Moderate80-95%A common and effective reagent, but the base can increase racemization risk.
HATU/DIPEA Aminium/UroniumVery HighLow>95%Generally considered one of the most effective reagents for difficult couplings.
COMU Aminium/UroniumVery HighVery Low>95%A safer alternative to benzotriazole-based reagents with comparable or better performance to HATU.

Yields are highly dependent on the specific peptide sequence and reaction conditions. This table provides a general comparison for challenging couplings.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc/tBu Strategy)

This protocol is for a 0.1 mmol scale synthesis.

1. Resin Preparation:

  • Swell 200 mg of Fmoc-Gly-Wang resin (0.5 mmol/g substitution) in 5 mL of N,N-dimethylformamide (DMF) in a fritted syringe reaction vessel for 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes.

  • Drain the solution and repeat the piperidine treatment for 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 5 mL).

3. Coupling of Valine:

  • In a separate vial, dissolve Fmoc-Val-OH (169.7 mg, 0.5 mmol), HATU (189.7 mg, 0.49 mmol), and DIPEA (174 µL, 1.0 mmol) in 3 mL of DMF.

  • Allow the mixture to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), perform a second coupling.

  • Wash the resin with DMF (5 x 5 mL).

4. Coupling of D-Tyrosine:

  • Repeat the Fmoc deprotection steps as described in section 2.

  • In a separate vial, dissolve Fmoc-D-Tyr(tBu)-OH (229.8 mg, 0.5 mmol), HATU (189.7 mg, 0.49 mmol), and DIPEA (174 µL, 1.0 mmol) in 3 mL of DMF.

  • Follow the activation and coupling procedure as described for Valine.

5. Final Deprotection and Cleavage:

  • Perform a final Fmoc deprotection as described in section 2.

  • Wash the resin with DMF (5 x 5 mL) and then with dichloromethane (DCM) (3 x 5 mL).

  • Dry the resin under a stream of nitrogen.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.

  • Add the cleavage cocktail to the dry peptide-resin and allow it to react for 2-3 hours.

  • Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether to precipitate the peptide.

  • Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether twice.

  • Dry the crude peptide under vacuum.

Protocol 2: Preparative RP-HPLC Purification of this compound

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A (0.1% TFA in water). If solubility is an issue, add a small amount of Mobile Phase B (0.1% TFA in acetonitrile).

  • Filter the sample through a 0.45 µm filter.

2. HPLC Conditions:

ParameterValue
Column Preparative C18, 10 µm, 21.2 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 35% B over 30 minutes
Flow Rate 20 mL/min
Detection 220 nm and 280 nm

3. Purification and Lyophilization:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the filtered sample.

  • Collect fractions corresponding to the main peak.

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Pool the fractions with the desired purity (e.g., >98%).

  • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.

Mandatory Visualizations

G cluster_sp_synthesis Solid-Phase Synthesis Cycle sp_start Start with Resin-Bound Peptide sp_deprotect Fmoc Deprotection (Piperidine) sp_start->sp_deprotect sp_wash1 Wash (DMF) sp_deprotect->sp_wash1 sp_couple Couple next Fmoc-Amino Acid sp_wash1->sp_couple sp_wash2 Wash (DMF) sp_couple->sp_wash2 sp_repeat Repeat for all amino acids sp_wash2->sp_repeat sp_repeat->sp_deprotect Next cycle cleavage Cleavage from Resin (TFA cocktail) sp_repeat->cleavage Final Cycle Complete precipitation Precipitation in Ether cleavage->precipitation purification RP-HPLC Purification precipitation->purification lyophilization Lyophilization purification->lyophilization final_product Pure this compound lyophilization->final_product

Caption: General workflow for SPPS and purification of this compound.

References

Technical Support Center: Identifying Impurities in H-D-Tyr-Val-Gly-OH Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with H-D-Tyr-Val-Gly-OH. Our aim is to help you identify and resolve common purity issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I can expect in my synthetic this compound sample?

Synthetic peptides like this compound are susceptible to various impurities introduced during solid-phase peptide synthesis (SPPS) and subsequent handling.[1][2] These can be broadly categorized as:

  • Synthesis-Related Impurities:

    • Deletion Sequences: Peptides missing one or more amino acid residues (e.g., H-D-Tyr-Gly-OH or H-Val-Gly-OH) due to incomplete coupling reactions.[3][4]

    • Truncated Sequences: Peptides that are shorter than the target sequence, often resulting from incomplete deprotection of the N-terminal amino group.[5]

    • Insertion Sequences: Peptides with an extra amino acid residue, which can occur if an amino acid is coupled more than once during a single step.

    • Incomplete Deprotection: Residual protecting groups (e.g., from the tyrosine side chain) that were not fully removed during the cleavage step.

    • Side-Chain Reactions: Modifications to the amino acid side chains, such as oxidation of the tyrosine residue.

    • Diastereomers: The presence of L-Tyrosine instead of the intended D-Tyrosine, which can arise from using the incorrect starting material or racemization during synthesis.

  • Degradation-Related Impurities:

    • These can form during storage or handling and may include products of oxidation, deamidation, or hydrolysis.

  • Process-Related Impurities:

    • These are non-peptide impurities such as residual solvents, reagents from the synthesis process (like TFA), and other small molecules.

Q2: What is a typical acceptable purity level for a crude synthetic peptide like this compound?

The purity of a crude synthetic peptide can vary significantly depending on the success of the synthesis. For a short peptide like this compound, a crude purity of over 80% is generally considered good. However, for use in sensitive biological assays or in vivo studies, a purity of >95% or even >98% is often required, which necessitates purification, typically by High-Performance Liquid Chromatography (HPLC).

Q3: Which analytical techniques are most suitable for identifying impurities in my peptide sample?

A combination of analytical techniques is often necessary for comprehensive impurity profiling:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for assessing peptide purity. It separates the target peptide from impurities based on their hydrophobicity, and the relative peak areas can be used to quantify purity.

  • Mass Spectrometry (MS): MS is crucial for determining the molecular weight of the peptide and its impurities. This information helps in identifying the nature of the impurity, such as a deletion sequence (lower mass) or an incompletely deprotected species (higher mass).

  • Amino Acid Analysis (AAA): This technique is used to determine the amino acid composition of the peptide, which can confirm the presence and ratio of the expected amino acids and help identify substitutions.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the analysis of your this compound samples.

Problem Possible Cause Recommended Solution
An unexpected peak with a lower molecular weight is observed in the mass spectrum. This often indicates the presence of deletion sequences , where an amino acid was not successfully coupled during synthesis.Optimize the coupling reactions during synthesis by using a more potent coupling reagent (e.g., HATU), increasing the concentration of reagents, or performing a double coupling step for difficult couplings.
The main peak in the HPLC chromatogram is broad or has shoulders. This can suggest the presence of co-eluting impurities , such as diastereomers (e.g., the L-Tyr version of the peptide) or other closely related impurities that have similar hydrophobicity to the target peptide.Modify the HPLC gradient to improve separation. Using a shallower gradient may help resolve closely eluting peaks. Chiral chromatography may be necessary to separate diastereomers.
A peak with a higher molecular weight than the target peptide is detected by MS. This is often due to incomplete removal of protecting groups from the amino acid side chains during the cleavage step. It could also indicate an insertion sequence .Extend the cleavage time or use a stronger cleavage cocktail to ensure complete deprotection. For suspected insertions, review the synthesis protocol to ensure single coupling per cycle.
The overall purity of the crude peptide is very low (<50%). This could be due to several factors, including inefficient coupling or deprotection steps throughout the synthesis, poor quality of reagents , or peptide aggregation .Review and optimize the entire synthesis protocol. Ensure high-quality, fresh reagents are used. For aggregation-prone sequences, consider using microwave-assisted synthesis or chaotropic salts.
The peptide concentration, when quantified, is lower than expected based on the weighed mass. The lyophilized peptide powder contains not only the peptide but also water and counter-ions (like TFA) .Perform Amino Acid Analysis (AAA) to determine the net peptide content, which gives the actual percentage of peptide in the powder.

Experimental Protocols

Protocol 1: Purity Assessment by RP-HPLC

This protocol outlines a general method for determining the purity of this compound.

  • Sample Preparation: Dissolve the peptide in an appropriate solvent, typically 0.1% TFA in water or a mixture of water and acetonitrile.

  • HPLC System:

    • Column: A C18 reversed-phase column is commonly used for peptide analysis.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20-30 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 214 nm (for the peptide backbone) and 280 nm (for the tyrosine residue).

  • Data Analysis: Integrate the peak areas of all detected peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Impurity Identification by LC-MS

This protocol combines liquid chromatography with mass spectrometry to identify impurities.

  • LC System: The LC setup is similar to the HPLC protocol, but formic acid is often used as a mobile phase additive instead of TFA to avoid ion suppression in the mass spectrometer.

    • Mobile Phase A: 0.1% Formic Acid in water.

    • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

  • Mass Spectrometer:

    • Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for peptides.

    • Analysis: Acquire full scan mass spectra to determine the molecular weights of the eluting peaks.

  • Data Interpretation: Compare the measured molecular weights of the impurity peaks with the theoretical masses of potential impurities (e.g., deletion sequences, incomplete deprotection products).

Visualizations

Impurity_Identification_Workflow Sample This compound Sample RPHPLC RP-HPLC Analysis Sample->RPHPLC Purity Assessment LCMS LC-MS Analysis Sample->LCMS Impurity Identification AAA Amino Acid Analysis (Optional) Sample->AAA Confirm Composition Purity_Check Purity > 95%? RPHPLC->Purity_Check Identify_Impurities Identify Impurities LCMS->Identify_Impurities Molecular Weight Data Pure_Product Pure Product Purity_Check->Pure_Product Yes Purity_Check->Identify_Impurities No Troubleshoot Troubleshoot Synthesis/Purification Identify_Impurities->Troubleshoot

Caption: Workflow for the identification and troubleshooting of impurities in peptide samples.

Troubleshooting_Logic Start Impurity Detected Check_MW Check Molecular Weight (MS) Start->Check_MW Lower_MW Lower MW? Check_MW->Lower_MW Higher_MW Higher MW? Lower_MW->Higher_MW No Deletion Deletion Sequence Lower_MW->Deletion Yes Same_MW Same MW? Higher_MW->Same_MW No Incomplete_Deprotection Incomplete Deprotection / Insertion Higher_MW->Incomplete_Deprotection Yes Diastereomer Diastereomer / Isomer Same_MW->Diastereomer Yes Other Other Modification Same_MW->Other No

Caption: Decision tree for troubleshooting impurities based on mass spectrometry data.

References

stability testing of H-D-Tyr-val-gly-OH under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability studies for the tripeptide H-D-Tyr-Val-Gly-OH. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimentation.

Frequently Asked Questions (FAQs)

1. What is the purpose of performing stability testing on this compound?

Forced degradation studies are essential to understand the intrinsic stability of this compound.[1][2] These studies help to identify potential degradation products and establish the degradation pathways of the molecule.[1][2] This information is crucial for developing a stable formulation, determining appropriate storage conditions, and establishing a shelf-life for the product.[2] Furthermore, stability-indicating analytical methods can be developed and validated using samples from forced degradation studies.

2. What are the most likely degradation pathways for this compound?

  • Hydrolysis: Cleavage of the peptide bonds between the amino acid residues, particularly at the C-terminal Glycine, can occur under acidic or basic conditions.

  • Oxidation: The phenol side chain of the D-Tyrosine residue is susceptible to oxidation, which can be initiated by exposure to oxygen, light, or certain metal ions. This can lead to the formation of colored degradation products.

  • Racemization: Although the D-Tyrosine is already in the D-form, there is a possibility of racemization of the other chiral center (Valine) under harsh conditions, though this is generally a slower process for Valine compared to other amino acids.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of the tyrosine residue.

3. What analytical techniques are suitable for monitoring the stability of this compound?

A stability-indicating analytical method is required to separate and quantify the intact peptide from its degradation products. The most common and effective technique is High-Performance Liquid Chromatography (HPLC) with UV detection. A reverse-phase HPLC method is typically used for peptides of this size. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, which is invaluable for elucidating degradation pathways.

Troubleshooting Guides

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected peaks in the HPLC chromatogram. Formation of degradation products.- Compare the chromatogram with a reference standard of the fresh peptide. - Use LC-MS to determine the mass of the unknown peaks and hypothesize their structures. - Review the experimental conditions (pH, temperature, light exposure) to identify the stressor causing the degradation.
Loss of this compound peak area over time. Degradation of the peptide.- Quantify the loss of the main peak and the appearance of new peaks to establish a mass balance. - If no new peaks are observed, consider the possibility of precipitation or adsorption to the container surface. - Re-evaluate the storage and handling conditions of the peptide solution.
Development of a yellow or brown color in the peptide solution. Oxidation of the D-Tyrosine residue.- Protect the solution from light by using amber vials or covering the container with aluminum foil. - De-gas the solvent before preparing the solution to minimize dissolved oxygen. - Consider the addition of an antioxidant to the formulation if compatible with the intended application.
Precipitation or cloudiness of the peptide solution. Poor solubility or aggregation of the peptide or its degradants.- Verify the pH of the solution, as peptide solubility is often pH-dependent. - Consider using a different solvent system or adding solubilizing excipients. - Analyze the precipitate to determine if it is the intact peptide or a degradation product.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Water bath or incubator

  • Photostability chamber

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at a specific pH) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate the solution at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Keep the solution at room temperature for a defined period (e.g., 2 hours).

    • At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and analyze by HPLC.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

    • Analyze by HPLC at various time points.

  • Thermal Degradation:

    • Place a sample of the stock solution in a temperature-controlled environment (e.g., 60 °C).

    • Analyze by HPLC at various time points.

  • Photolytic Degradation:

    • Expose a sample of the stock solution to a controlled light source (e.g., in a photostability chamber).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples by HPLC at various time points.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A system with a quaternary pump, autosampler, and UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 30% B

    • 25-30 min: 30% to 5% B

    • 30-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm and 275 nm (for tyrosine).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Procedure:

  • Prepare the mobile phases and degas them.

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject a sample of the fresh this compound solution to determine its retention time.

  • Inject samples from the forced degradation studies to assess the separation of the parent peptide from any degradation products.

  • Optimize the gradient, flow rate, and other parameters as needed to achieve adequate resolution between all peaks.

Data Presentation

The quantitative data from the stability studies should be summarized in tables for easy comparison.

Table 1: Stability of this compound under Acidic Conditions (0.1 M HCl at 60 °C)

Time (hours)% Remaining this compound% Degradation Product 1% Degradation Product 2
0100.00.00.0
495.23.11.7
889.86.53.7
1284.19.86.1
2475.315.29.5

Table 2: Stability of this compound under Oxidative Conditions (3% H₂O₂ at Room Temperature)

Time (hours)% Remaining this compound% Oxidized Product 1% Oxidized Product 2
0100.00.00.0
298.11.90.0
694.55.20.3
1288.710.11.2
2480.416.33.3

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation prep_peptide Prepare this compound Stock Solution acid Acidic Stress (e.g., 0.1M HCl, 60°C) prep_peptide->acid Expose to Stress base Basic Stress (e.g., 0.1M NaOH, RT) prep_peptide->base Expose to Stress oxidation Oxidative Stress (e.g., 3% H2O2, RT) prep_peptide->oxidation Expose to Stress thermal Thermal Stress (e.g., 60°C) prep_peptide->thermal Expose to Stress photo Photolytic Stress (Light Exposure) prep_peptide->photo Expose to Stress hplc Stability-Indicating HPLC-UV Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS for Degradant Identification hplc->lcms Characterize Unknowns data Data Analysis & Quantification hplc->data pathway Degradation Pathway Elucidation lcms->pathway data->pathway

Caption: Experimental workflow for the stability testing of this compound.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound hydrolysis_products H-D-Tyr-OH + Val-Gly-OH H-D-Tyr-Val-OH + Gly-OH parent->hydrolysis_products Acid/Base oxidized_tyr Peptide with Oxidized Tyrosine Residue (e.g., Dityrosine, Quinone) parent->oxidized_tyr H2O2 / Light

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Synthesis of H-D-Tyr-Val-Gly-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding racemization during the synthesis of the tripeptide H-D-Tyr-Val-Gly-OH.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound synthesis?

A1: Racemization is the unwanted conversion of a pure enantiomer of an amino acid into a mixture of both its D and L forms during synthesis.[1][2] In the synthesis of this compound, the primary concern is the racemization of the L-Valine residue to D-Valine during the coupling steps. This would result in the diastereomeric impurity H-D-Tyr-D-Val-Gly-OH, which can be difficult to separate and may have different biological properties from the desired product.[2]

Q2: Which step in the synthesis of this compound is most prone to racemization?

A2: The most critical step for potential racemization is the activation of the carboxylic acid of the N-protected L-Valine before its coupling to Glycine. The activation process, which is necessary to form the peptide bond, can lead to the formation of an oxazolone intermediate or direct enolization, both of which can cause a loss of stereochemical integrity at the alpha-carbon of Valine.[1][3]

Q3: What are the primary mechanisms of racemization during peptide coupling?

A3: There are two main pathways for racemization during peptide bond formation:

  • Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of an N-protected amino acid can cyclize to form a 5(4H)-oxazolone. The proton at the chiral center of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical information.

  • Direct Enolization (α-Proton Abstraction): A base can directly remove the alpha-proton from the activated amino acid, forming a planar enolate intermediate. This achiral intermediate can then be reprotonated from either side, resulting in racemization.

Q4: Are any of the amino acids in this compound particularly susceptible to racemization?

A4: While Valine is not as highly susceptible to racemization as amino acids like Histidine or Cysteine, no chiral amino acid (except proline) is completely immune. Therefore, taking precautions to minimize racemization during the coupling of Valine is crucial for ensuring the stereochemical purity of the final peptide. Glycine is achiral and thus not at risk of racemization. D-Tyrosine is the starting material in its desired D-configuration, so the goal is to preserve its stereochemistry.

Troubleshooting Guides

Issue 1: Detection of diastereomeric impurity (H-D-Tyr-D-Val-Gly-OH) in the final product.

This is a common problem indicating that racemization of L-Valine has occurred during the synthesis. Follow these steps to troubleshoot and mitigate the issue.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent and the use of racemization-suppressing additives are critical.

  • Carbodiimides (e.g., DIC, DCC): When using carbodiimides, the addition of a nucleophilic additive is essential to suppress racemization. These additives react with the highly reactive O-acylisourea intermediate to form a more stable active ester that is less prone to racemization.

  • Onium Salts (e.g., HBTU, HATU, COMU): These reagents are generally efficient but can still cause racemization, particularly with sensitive amino acids. The use of additives is also recommended.

Recommendation: If you are observing high levels of racemization, consider switching to a coupling reagent known for low racemization potential, especially when used with an appropriate additive. For difficult couplings, COMU has shown a very low tendency for racemization.

Data Presentation: Comparison of Common Coupling Additives
AdditivepKaKey Advantages
HOBt (1-Hydroxybenzotriazole)4.60The classical and widely used additive.
HOAt (1-Hydroxy-7-azabenzotriazole)3.28More acidic than HOBt, leading to faster coupling rates and reduced racemization.
OxymaPure (Ethyl cyanoglyoxylate-2-oxime)4.60A non-explosive alternative to HOBt with similar efficiency in suppressing racemization.
6-Cl-HOBt (6-Chloro-1-hydroxybenzotriazole)3.35More acidic than HOBt, enhancing its effectiveness in suppressing racemization.

Data sourced from publicly available information.

Recommendation: If you are currently using HOBt, consider switching to HOAt or OxymaPure, as they have demonstrated greater effectiveness in suppressing racemization.

Step 2: Assess the Base Used in the Coupling Reaction

The presence of a base is often necessary, but it can also promote racemization by facilitating the removal of the alpha-proton.

  • Common Bases: N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are frequently used.

  • Impact on Racemization: The strength and steric hindrance of the base are important factors. Stronger, less hindered bases can increase the rate of racemization.

Recommendation: If you suspect the base is contributing to racemization, consider using a more sterically hindered and weaker base like 2,4,6-collidine (TMP).

Step 3: Control the Reaction Temperature

Higher temperatures can accelerate the rate of racemization.

Recommendation: Perform the coupling reaction at a lower temperature, for example, at 0°C, to minimize the risk of racemization.

Step 4: Consider the Solvent

The polarity of the solvent can influence the rate of racemization, with more polar solvents potentially favoring this side reaction.

Recommendation: While solvent choice is often dictated by solubility requirements, be aware of its potential impact. Common solvents include N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Peptide Coupling

This protocol provides a starting point for minimizing racemization during the coupling of N-protected L-Valine to Glycine.

  • Amino Acid Activation:

    • In a separate reaction vessel, dissolve 1.0 equivalent of N-protected L-Valine in an appropriate solvent (e.g., DMF).

    • Add 1.0 equivalent of a racemization-suppressing additive (e.g., OxymaPure or HOAt).

    • Add 1.0 equivalent of the coupling reagent (e.g., DIC).

    • Allow the mixture to pre-activate for 1-5 minutes at 0°C.

  • Coupling Reaction:

    • In the main reaction vessel, dissolve 1.0 equivalent of the Glycine ester hydrochloride and 1.0 equivalent of a hindered base (e.g., NMM or 2,4,6-collidine) in the solvent.

    • Add the pre-activated amino acid solution to the main reaction vessel.

    • Allow the reaction to proceed at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours or until completion.

  • Monitoring:

    • Monitor the reaction progress using a suitable method, such as thin-layer chromatography (TLC) or HPLC.

Protocol 2: Chiral HPLC Analysis for Racemization Assessment

This protocol outlines a direct method for quantifying the diastereomeric impurity.

  • Objective: To quantify the amount of H-D-Tyr-D-Val-Gly-OH formed during the synthesis.

  • Materials:

    • Crude tripeptide sample.

    • Chiral HPLC column (e.g., cyclodextrin-based, macrocyclic glycopeptide, or zwitterionic ion-exchange).

    • HPLC system with a UV detector.

    • Appropriate mobile phase (to be optimized based on the column and peptide).

  • Methodology:

    • Sample Preparation: Dissolve a small amount of the crude peptide in the mobile phase.

    • Method Development: Develop an isocratic or gradient elution method to achieve baseline separation of the H-D-Tyr-L-Val-Gly-OH and H-D-Tyr-D-Val-Gly-OH diastereomers.

    • Analysis: Inject the sample onto the chiral HPLC system.

    • Quantification: Integrate the peak areas for both diastereomers. The percentage of racemization can be calculated as: % Racemization = [Area of D-Val diastereomer / (Area of L-Val diastereomer + Area of D-Val diastereomer)] * 100

Mandatory Visualizations

G Troubleshooting Workflow for Racemization in this compound Synthesis start High Level of Diastereomeric Impurity Detected coupling_reagent Step 1: Evaluate Coupling Reagent & Additives start->coupling_reagent base Step 2: Assess Base coupling_reagent->base If racemization persists temperature Step 3: Control Temperature base->temperature If racemization persists solvent Step 4: Consider Solvent temperature->solvent If racemization persists re_analyze Re-synthesize and Analyze solvent->re_analyze re_analyze->coupling_reagent Unsuccessful end Racemization Minimized re_analyze->end Successful G Key Steps in Low-Racemization Peptide Coupling cluster_activation Amino Acid Activation (at 0°C) cluster_coupling Peptide Bond Formation A N-Protected L-Valine D Pre-activated Ester A->D B Additive (Oxyma/HOAt) B->D C Coupling Reagent (DIC) C->D F Dipeptide: N-Protected Val-Gly D->F Coupling E Glycine Ester + Hindered Base E->F

References

Technical Support Center: Troubleshooting Mass Spectrometry Fragmentation of H-D-Tyr-Val-Gly-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the mass spectrometry (MS) fragmentation analysis of the tripeptide H-D-Tyr-Val-Gly-OH.

Expected Fragmentation Pattern of this compound

Under typical low-energy collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), the protonated precursor ion of this compound ([M+H]⁺) is expected to fragment primarily at the peptide bonds. This process generates a series of b- and y-ions, which are diagnostic for the peptide's sequence. The presence of a D-amino acid at the N-terminus is not expected to significantly alter the primary fragmentation pathways compared to its L-amino acid counterpart, as fragmentation is mainly dependent on bond energies rather than stereochemistry.

The diagram below illustrates the primary cleavage sites along the peptide backbone that produce the b- and y-ion series.

G cluster_peptide This compound Fragmentation b1 b₁ b2 b₂ y1 y₁ y2 y₂ Tyr D-Tyr Val Val Tyr->Val --- Tyr:e->Val:w Tyr:e->Val:w Gly Gly Val->Gly --- Val:e->Gly:w Val:e->Gly:w

Caption: Fragmentation of this compound showing b- and y-ions.

Quantitative Data Summary

The theoretical monoisotopic masses of the precursor ion and its primary fragment ions are summarized below. These values are crucial for interpreting the resulting MS/MS spectrum.

Ion TypeSequenceTheoretical m/z ([M+H]⁺)
Precursor D-Tyr-Val-Gly380.1821
b-ions
b₁D-Tyr164.0712
b₂D-Tyr-Val263.1396
y-ions
y₁Gly76.0393
y₂Val-Gly175.1077

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: Why is my mass spectrum dominated by the precursor ion (~380.18 m/z) with little to no fragmentation?

A1: This is a common issue indicating that the precursor ions are not receiving enough energy to fragment efficiently. Several factors could be responsible:

  • Insufficient Collision Energy (CE): The applied collision energy may be too low for this specific peptide. The optimal CE is dependent on the peptide's mass, charge state, and sequence.[1] It is recommended to perform a collision energy ramp or use stepped collision energy to find the optimal fragmentation conditions.[1]

  • Precursor Charge State: Higher charge states often fragment more easily.[1] You might be selecting a singly charged precursor when a doubly charged one is also present and would fragment more readily.

  • Formation of Metal Adducts: The peptide may have formed adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺). These adducts are often more stable and require higher collision energy to fragment. Ensure you are targeting the protonated molecule ([M+H]⁺).

  • Instrument Calibration: An improperly calibrated instrument can lead to poor ion transmission and fragmentation.

Q2: I am observing a prominent unexpected peak at ~273.13 m/z. What is it?

A2: This peak likely corresponds to the neutral loss of the tyrosine side chain from the precursor ion. The tyrosine side chain (a p-hydroxybenzyl group) has a mass of approximately 107.05 Da. The loss of this side chain from the precursor ion ([M+H]⁺ at 380.18 m/z) results in a fragment at m/z 273.13. This is a known and common fragmentation pathway for peptides containing tyrosine.

Q3: My spectrum is missing one of the expected b- or y-ions. Is this normal?

A3: Yes, it is common for a spectrum not to contain a complete series of b- and y-ions. The relative abundance of fragment ions can be influenced by the amino acid sequence. For instance, some peptide bonds are more labile than others. If you are consistently missing a specific ion, consider optimizing the collision energy further.

Q4: What are the small, low-mass peaks in my spectrum, such as the one at m/z 136.08?

A4: These are likely immonium ions, which are small fragments resulting from cleavages within amino acid side chains. They are diagnostic for the presence of specific amino acids. For this compound, the key immonium ion to look for is from Tyrosine at m/z 136.08. The presence of a strong peak at this m/z is a reliable indicator that Tyrosine is present in your peptide.

Q5: How can I reduce the presence of adduct ions (e.g., sodium, potassium) in my spectrum?

A5: Adduct ions form when your peptide associates with salts or other molecules in the sample or solvent system.[1] To minimize them:

  • Use High-Purity Reagents: Always use LC-MS grade solvents, acids (like formic acid), and water.[1]

  • Optimize Sample Preparation: Ensure your sample is properly desalted before analysis.

  • Labware: Avoid using glassware that can leach sodium or potassium; opt for polypropylene labware.

  • Source Optimization: Adjust ion source parameters, such as desolvation temperature and gas flow, to discourage adduct formation.

Troubleshooting Workflow

Use this workflow to diagnose and resolve common issues leading to poor or uninformative fragmentation spectra.

G start Start: Poor MS/MS Spectrum check_precursor Is the precursor ion ([M+H]⁺) at ~380.18 m/z intense and stable? start->check_precursor no_precursor Troubleshoot Sample Prep & MS1: - Check sample concentration - Verify ESI stability - Confirm MS1 calibration check_precursor->no_precursor No check_fragmentation Is fragmentation low or absent? check_precursor->check_fragmentation Yes reanalyze Re-acquire MS/MS Data no_precursor->reanalyze good_fragmentation Analyze Spectrum: - Compare with theoretical fragments - Identify b- and y-ions - Look for neutral losses & immonium ions check_fragmentation->good_fragmentation No optimize_ce Optimize Collision Energy: - Perform CE ramp (e.g., 10-40 eV) - Use stepped CE check_fragmentation->optimize_ce Yes check_adducts Are adducts ([M+Na]⁺, [M+K]⁺) present? optimize_ce->check_adducts clean_sample Improve Sample Purity: - Use LC-MS grade solvents - Desalt sample - Use polypropylene tubes check_adducts->clean_sample Yes check_adducts->reanalyze No clean_sample->reanalyze

Caption: A logical workflow for troubleshooting poor peptide fragmentation.

Experimental Protocol

This protocol outlines a general workflow for acquiring and analyzing the MS/MS spectrum of this compound using an electrospray ionization (ESI) mass spectrometer coupled to a liquid chromatography (LC) system or via direct infusion.

1. Sample Preparation

  • Dissolve the this compound standard in a solution of 50:50 acetonitrile/water with 0.1% formic acid to a final concentration of 1-10 pmol/µL. The use of LC-MS grade solvents is crucial to minimize contaminants.

  • Ensure the sample is free of detergents and high concentrations of salts, which can suppress ionization. If necessary, perform sample desalting using appropriate techniques like C18 spin columns.

2. Instrument Setup (LC-MS/MS Example)

  • LC System:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure proper separation and elution of the peptide.

  • Mass Spectrometer:

    • Ionization Mode: ESI positive ion mode.

    • MS1 Scan: Acquire a full scan MS1 spectrum to confirm the presence of the protonated precursor ion at m/z ~380.18. Check for other species like the doubly charged ion ([M+2H]²⁺ at m/z ~190.59) or sodium adducts.

    • MS/MS Acquisition (Data-Dependent Acquisition):

      • Set the instrument to select the precursor ion at m/z 380.18 for fragmentation.

      • Use an appropriate isolation window (e.g., 1-2 m/z).

      • Apply collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

      • Collision Energy: To optimize, it is highly recommended to perform a collision energy ramp or use stepped collision energies (e.g., 15, 25, 35 eV). A good starting point for a tripeptide of this mass is typically in the 15-35 eV range.

3. Data Analysis

  • Examine the resulting MS/MS spectrum for the expected b- and y-ions as listed in the quantitative data table.

  • Identify the diagnostic immonium ion for Tyrosine at m/z 136.08.

  • Look for the characteristic neutral loss of the Tyrosine side chain (~107.05 Da) from the precursor ion.

  • Use software for peptide sequencing to automatically compare the experimental spectrum with the theoretical fragmentation pattern.

References

Validation & Comparative

Unraveling the Biological Activity of H-D-Tyr-val-gly-OH: A Comparative Analysis of Kappa Opioid Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the biological activity of a synthetic peptide is paramount. While H-D-Tyr-val-gly-OH has been identified in scientific literature, a comprehensive, experimentally validated profile of its biological activity remains elusive. This guide addresses this gap by exploring its potential as a Kappa Opioid Receptor (KOR) ligand, a role suggested by computational studies, and provides a comparative framework using well-characterized KOR agonists as benchmarks.

An in silico study by Stefanucci et al. identified tripeptides as potential lead compounds for the design of KOR ligands, with synthesized hits demonstrating antinociceptive effects in vivo.[1][2][3] The dipeptide H-D-Tyr-Val-NH2, derived from the amidation of this compound, was highlighted in this computational screening.[1][2] Furthermore, H-D-Tyr-val-gly and its derivatives have been utilized as substrates in amidation assays, a key process in the biosynthesis of many neuropeptides. However, to date, publicly available, quantitative experimental data confirming the direct biological activity of this compound at the KOR or other targets is limited. Another area of research has noted that the tripeptide motif 'DVG' can cause ribosome pausing during translation, a fundamental cellular process.

Given the promising computational evidence pointing towards KOR activity, this guide will focus on providing a comparative analysis of established KOR agonists. This will serve as a valuable resource for researchers interested in the potential therapeutic applications of peptides like this compound in areas such as pain management, addiction, and depression, where KORs play a significant role.

Comparative Analysis of Kappa Opioid Receptor Agonists

To provide a clear benchmark for evaluating potential KOR ligands, this section compares the biological activity of two well-characterized agonists: the selective synthetic compound U-69,593 and the potent naturally occurring diterpene Salvinorin A.

CompoundReceptor Binding Affinity (Ki, nM)Functional Potency (EC50, nM)Efficacy (% of max response)
U-69,593 ~2.4 (κ1)80-109Not specified
Salvinorin A 2.4 (κ)1.8Potent Agonist

Note: Data is compiled from multiple sources and may vary depending on the specific assay conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of biological activity. Below are standardized protocols for key experiments in KOR ligand characterization.

Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the kappa opioid receptor.

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human kappa opioid receptor (e.g., CHO-KOR cells).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]-U-69,593 or another suitable KOR-selective radioligand.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Incubation is carried out at 25°C for 60 minutes.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled KOR agonist (e.g., 10 µM U-50,488).

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • Radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound by quantifying its ability to stimulate G-protein coupling to the KOR.

  • Membrane Preparation: Similar to the binding assay, membranes from cells expressing KOR are used.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Reagents:

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • GDP (to maintain the G-protein in its inactive state).

    • Varying concentrations of the test compound.

  • Procedure:

    • Membranes are pre-incubated with GDP.

    • The test compound and [³⁵S]GTPγS are added, and the mixture is incubated at 30°C for 60 minutes.

    • The reaction is stopped by filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins is quantified.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal stimulation (EC50) and the maximal effect (Emax) are determined from concentration-response curves.

Signaling Pathways and Experimental Workflows

The interaction of an agonist with the Kappa Opioid Receptor initiates a cascade of intracellular events. The following diagrams illustrate the canonical KOR signaling pathway and a typical experimental workflow for characterizing a novel peptide.

KOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist KOR Agonist (e.g., this compound) KOR Kappa Opioid Receptor (KOR) Agonist->KOR Binding & Activation G_protein Gi/o Protein KOR->G_protein Coupling AC Adenylyl Cyclase G_protein->AC Inhibition K_channel ↑ K+ Channel Activation G_protein->K_channel Ca_channel ↓ Ca2+ Channel Inhibition G_protein->Ca_channel MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK Alternative Pathway cAMP ↓ cAMP AC->cAMP

Canonical KOR Signaling Pathway

Experimental_Workflow cluster_design Peptide Design & Synthesis cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation in_silico In Silico Screening (e.g., Docking) synthesis Peptide Synthesis (this compound) in_silico->synthesis purification Purification & Characterization (HPLC, Mass Spec) synthesis->purification binding_assay Receptor Binding Assay (Determine Ki) purification->binding_assay functional_assay Functional Assay (Determine EC50, Emax) binding_assay->functional_assay animal_model Animal Model of Disease (e.g., Pain Model) functional_assay->animal_model pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd

Experimental Workflow for Peptide Characterization

References

A Comparative Analysis of H-D-Tyr-Val-Gly-OH and Related Tripeptides for Enhanced Stability and Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of D-amino acids into peptide sequences offers a powerful tool to enhance therapeutic potential. This guide provides a detailed comparison of H-D-Tyr-Val-Gly-OH with its L-isoform and other similar tripeptides, focusing on proteolytic stability and potential biological activities. The inclusion of the D-Tyrosine residue at the N-terminus significantly impacts the peptide's resistance to degradation, a critical factor in drug design.

The fundamental difference between this compound and its L-counterpart, H-L-Tyr-Val-Gly-OH, lies in the stereochemistry of the N-terminal tyrosine residue. While possessing identical chemical formulas and molecular weights, the spatial arrangement of the amino group on the alpha-carbon is a mirror image. This seemingly subtle change has profound implications for the peptide's interaction with biological systems, particularly with enzymes.

Enhanced Proteolytic Stability of D-Amino Acid Containing Peptides

Peptides composed entirely of L-amino acids are often susceptible to rapid degradation by proteases present in biological fluids like serum. This enzymatic cleavage limits their in vivo half-life and therapeutic efficacy. The substitution of an L-amino acid with its D-enantiomer, especially at the N-terminus, is a well-established strategy to overcome this limitation.[1][2][3] The peptide bonds formed by D-amino acids are not readily recognized by the active sites of most common proteases, which are stereospecific for L-amino acids.[1][2] Consequently, peptides with an N-terminal D-amino acid exhibit significantly increased resistance to degradation by aminopeptidases.

Table 1: Comparative Proteolytic Stability

TripeptideN-Terminal Amino AcidExpected Proteolytic StabilityRationale
This compound D-TyrosineHigh The D-configuration of the N-terminal tyrosine residue confers resistance to degradation by aminopeptidases.
H-L-Tyr-Val-Gly-OHL-TyrosineLowThe L-configuration is the natural substrate for proteases, leading to rapid cleavage.
H-D-Ala-Val-Gly-OHD-AlanineHighSimilar to this compound, the N-terminal D-amino acid enhances stability.
H-L-Ala-Val-Gly-OHL-AlanineLowSusceptible to proteolytic degradation.

Potential Biological Activities and Comparative Analysis

The biological function of a peptide is intrinsically linked to its sequence and structure. The Tyr-Val-Gly motif and its analogs have been explored for various biological activities, including antioxidant and opioid receptor binding activities.

Antioxidant Activity

The presence of a tyrosine residue, with its phenolic hydroxyl group, suggests potential antioxidant activity. Tyrosine can act as a radical scavenger by donating a hydrogen atom. The antioxidant capacity of tripeptides is influenced by the amino acid composition and their position within the sequence. Studies on various tripeptides have indicated that the presence of tyrosine, particularly at the C-terminus, is favorable for antioxidant activity.

While specific antioxidant data for this compound is unavailable, we can infer its potential based on studies of similar peptides. It is important to note that the stereochemistry of the amino acids can influence the overall conformation of the peptide and its interaction with reactive oxygen species.

Table 2: Inferred Antioxidant Potential

TripeptideKey Residue for Antioxidant ActivityInferred Antioxidant PotentialNotes
This compound TyrosineModerateThe presence of Tyrosine suggests antioxidant capabilities. The impact of the D-configuration on this activity requires specific experimental validation.
H-L-Tyr-Val-Gly-OHTyrosineModerateSimilar to its D-isoform, the Tyrosine residue is the primary contributor to potential antioxidant activity.
H-L-Trp-Val-Gly-OHTryptophanHighTryptophan generally exhibits stronger antioxidant activity than tyrosine in peptides.
H-L-His-Val-Gly-OHHistidineLow to ModerateHistidine-containing peptides can also exhibit antioxidant properties, though often to a lesser extent than those with Tyrosine or Tryptophan.
Opioid Receptor Binding

The Tyr-Gly-Gly-Phe-Met/Leu sequence is the endogenous opioid peptide enkephalin. The N-terminal tyrosine is crucial for binding to opioid receptors. It is plausible that tripeptides with a similar N-terminal tyrosine, such as Tyr-Val-Gly, may exhibit some affinity for opioid receptors. The substitution of L-Tyr with D-Tyr could potentially alter the binding affinity and selectivity for different opioid receptor subtypes (μ, δ, κ). In some cases, D-amino acid substitution in opioid peptides has led to increased potency and stability.

Again, direct binding affinity data for this compound is not available. However, the potential for opioid receptor interaction warrants investigation for this class of tripeptides.

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments.

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is the standard method for synthesizing peptides like this compound. A generalized workflow using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is described below.

dot

SPPS_Workflow Resin Fmoc-Gly-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Coupling1 Coupling (Fmoc-Val-OH, HBTU/HOBt, DIPEA in DMF) Deprotection1->Coupling1 Wash1 Wash (DMF, DCM) Coupling1->Wash1 Deprotection2 Fmoc Deprotection (20% Piperidine in DMF) Wash1->Deprotection2 Coupling2 Coupling (Fmoc-D-Tyr(tBu)-OH, HBTU/HOBt, DIPEA in DMF) Deprotection2->Coupling2 Wash2 Wash (DMF, DCM) Coupling2->Wash2 Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Wash2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry, HPLC) Purification->Analysis

Caption: Solid-Phase Peptide Synthesis Workflow.

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-Val-OH

  • Fmoc-D-Tyr(tBu)-OH (for this compound) or Fmoc-L-Tyr(tBu)-OH (for H-L-Tyr-Val-Gly-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection reagent: 20% Piperidine in DMF

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from glycine using 20% piperidine in DMF.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Coupling of Valine: Activate Fmoc-Val-OH with HBTU/HOBt and DIPEA in DMF and couple it to the deprotected glycine on the resin.

  • Washing: Wash the resin.

  • Fmoc Deprotection: Remove the Fmoc group from valine.

  • Washing: Wash the resin.

  • Coupling of Tyrosine: Couple Fmoc-D-Tyr(tBu)-OH (or Fmoc-L-Tyr(tBu)-OH) to the deprotected valine.

  • Washing: Wash the resin.

  • Final Fmoc Deprotection: Remove the final Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting group (tBu from Tyr) using the cleavage cocktail.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Proteolytic Stability Assay (In Vitro)

This assay determines the half-life of the peptide in the presence of serum proteases.

dot

Stability_Assay_Workflow Peptide Peptide Solution (in buffer) Incubation Incubate with Serum (e.g., Human Serum) at 37°C Peptide->Incubation TimePoints Aliquots taken at different time points Incubation->TimePoints Quench Quench Reaction (e.g., Acetonitrile/TFA) TimePoints->Quench Centrifuge Centrifuge to remove precipitated proteins Quench->Centrifuge Analyze Analyze Supernatant by RP-HPLC Centrifuge->Analyze Data Quantify remaining peptide and calculate half-life Analyze->Data

Caption: In Vitro Proteolytic Stability Assay Workflow.

Materials:

  • Lyophilized peptides (this compound, H-L-Tyr-Val-Gly-OH, etc.)

  • Human or rat serum

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., 10% Trichloroacetic acid or Acetonitrile with 1% TFA)

  • RP-HPLC system

Procedure:

  • Peptide Solution Preparation: Dissolve the peptides in PBS to a final concentration (e.g., 1 mg/mL).

  • Incubation: Add the peptide solution to pre-warmed serum (e.g., 90% serum) to achieve a final peptide concentration (e.g., 100 µg/mL). Incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately add the aliquot to the quenching solution to stop enzymatic activity and precipitate serum proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by RP-HPLC.

  • Quantification: Determine the percentage of intact peptide remaining at each time point by measuring the peak area and calculate the half-life (t₁/₂) of the peptide.

In Vitro Antioxidant Activity Assay (ABTS Radical Scavenging)

This assay measures the ability of the peptides to scavenge the ABTS radical cation.

dot

ABTS_Assay_Workflow ABTS_Solution Generate ABTS•+ solution (ABTS + Potassium Persulfate) Incubation Incubate peptide solution with ABTS•+ solution ABTS_Solution->Incubation Absorbance Measure Absorbance (e.g., at 734 nm) Incubation->Absorbance Calculation Calculate % Inhibition and IC50 value Absorbance->Calculation Trolox Trolox Standard Curve Trolox->Calculation

References

Comparative Guide to the Catalytic Activity of H-D-Tyr-Val-Gly-OH and Alternative Tripeptide Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

H-D-Tyr-Val-Gly-OH: Catalysis of Phenylhydrazone Synthesis

This compound has been identified as a catalyst in the synthesis of phenylhydrazones.[1] This reaction typically involves the condensation of a carbonyl compound (an aldehyde or a ketone) with phenylhydrazine. The resulting phenylhydrazone is a valuable chemical intermediate in the synthesis of various heterocyclic compounds, such as indoles in the Fischer indole synthesis.

General Reaction Scheme

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Carbonyl Compound (Aldehyde/Ketone) Carbonyl Compound (Aldehyde/Ketone) Phenylhydrazone Phenylhydrazone Carbonyl Compound (Aldehyde/Ketone)->Phenylhydrazone Condensation Phenylhydrazine Phenylhydrazine Phenylhydrazine->Phenylhydrazone This compound This compound This compound->Phenylhydrazone Catalysis Water Water

Caption: General reaction for the synthesis of phenylhydrazones catalyzed by this compound.

Experimental Protocol: General Phenylhydrazone Synthesis

The following is a general protocol for the synthesis of phenylhydrazones. The specific conditions, such as solvent, temperature, and catalyst loading, may require optimization for a given substrate.

Experimental Workflow

G Start Start Dissolve Carbonyl Compound Dissolve Carbonyl Compound Start->Dissolve Carbonyl Compound Add Phenylhydrazine Add Phenylhydrazine Dissolve Carbonyl Compound->Add Phenylhydrazine Add Catalyst (this compound) Add Catalyst (this compound) Add Phenylhydrazine->Add Catalyst (this compound) Reaction Monitoring (TLC/LC-MS) Reaction Monitoring (TLC/LC-MS) Add Catalyst (this compound)->Reaction Monitoring (TLC/LC-MS) Work-up and Extraction Work-up and Extraction Reaction Monitoring (TLC/LC-MS)->Work-up and Extraction Purification (Crystallization/Chromatography) Purification (Crystallization/Chromatography) Work-up and Extraction->Purification (Crystallization/Chromatography) Characterization (NMR, MS) Characterization (NMR, MS) Purification (Crystallization/Chromatography)->Characterization (NMR, MS) End End Characterization (NMR, MS)->End

Caption: Experimental workflow for the synthesis of phenylhydrazones.

Detailed Methodology
  • Reactant Preparation: In a round-bottom flask, dissolve the carbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution).

  • Addition of Phenylhydrazine: To the solution, add phenylhydrazine (1.0-1.2 eq.).

  • Catalyst Loading: Introduce the catalyst, this compound (typically 0.1-10 mol%).

  • Reaction Conditions: Stir the mixture at a specified temperature (e.g., room temperature to reflux) and monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove the catalyst and any water-soluble byproducts.

  • Extraction: Extract the product with a suitable organic solvent.

  • Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of the final product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Comparative Analysis of Alternative Tripeptide Catalysts

While specific quantitative data for this compound is lacking, the field of peptide catalysis has extensively documented the performance of other tripeptides. Notably, proline-based tripeptides have emerged as highly efficient and stereoselective catalysts for various carbon-carbon bond-forming reactions, such as the conjugate addition of aldehydes to nitroolefins.

The data presented below for H-D-Pro-Pro-Xaa-NH2 type catalysts serves as an illustrative example of how the catalytic performance of tripeptides is typically evaluated and compared.

Performance Data of Proline-Based Tripeptide Catalysts in Conjugate Addition Reactions
CatalystReaction TypeAldehydeNitroolefinYield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)Reference
H-D-Pro-Pro-Glu-NH2Conjugate AdditionPropanaltrans-β-Nitrostyrene9895:599 (syn)[2]
H-D-Pro-Pro-Asp-NH2Conjugate AdditionPropanaltrans-β-Nitrostyrene9593:798 (syn)
H-D-Pro-Pro-Asn-NH2Conjugate AdditionPropanaltrans-β-Nitrostyrene8588:1295 (syn)
H-L-Pro-Pro-Glu-NH2Conjugate AdditionPropanaltrans-β-Nitrostyrene9794:699 (syn, opposite enantiomer)

Logical Relationship for Comparative Catalyst Evaluation

G cluster_catalysts Catalyst Candidates cluster_reaction Standardized Reaction cluster_metrics Performance Metrics cluster_analysis Comparative Analysis This compound This compound Defined Substrates Defined Substrates This compound->Defined Substrates Alternative Tripeptides (e.g., Pro-based) Alternative Tripeptides (e.g., Pro-based) Alternative Tripeptides (e.g., Pro-based)->Defined Substrates Yield Yield Defined Substrates->Yield Stereoselectivity (dr, er) Stereoselectivity (dr, er) Defined Substrates->Stereoselectivity (dr, er) Turnover Number (TON) Turnover Number (TON) Defined Substrates->Turnover Number (TON) Reaction Rate Reaction Rate Defined Substrates->Reaction Rate Controlled Conditions (Temp, Conc, Time) Controlled Conditions (Temp, Conc, Time) Controlled Conditions (Temp, Conc, Time)->Yield Controlled Conditions (Temp, Conc, Time)->Stereoselectivity (dr, er) Controlled Conditions (Temp, Conc, Time)->Turnover Number (TON) Controlled Conditions (Temp, Conc, Time)->Reaction Rate Data Tabulation Data Tabulation Yield->Data Tabulation Stereoselectivity (dr, er)->Data Tabulation Turnover Number (TON)->Data Tabulation Reaction Rate->Data Tabulation Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Data Tabulation->Structure-Activity Relationship (SAR) Optimal Catalyst Selection Optimal Catalyst Selection Structure-Activity Relationship (SAR)->Optimal Catalyst Selection

Caption: Logical workflow for the comparative validation of peptide catalysts.

Conclusion

This compound is a promising tripeptide catalyst for phenylhydrazone synthesis. To rigorously validate its catalytic activity and compare it with other alternatives, a systematic experimental approach is necessary. This would involve subjecting this compound and other catalysts to a standardized set of reaction conditions and quantifying their performance based on key metrics such as yield, selectivity, and reaction rate. The study of proline-based tripeptides demonstrates a successful framework for such comparative analyses, which are crucial for the rational design and selection of optimal peptide catalysts for specific applications in research and development. Further research is encouraged to generate the quantitative data needed for a direct comparison of this compound with other catalytic systems.

References

Cross-Validation of H-D-Tyr-val-gly-OH: A Comparative Guide to its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inclusion of a D-amino acid (D-Tyrosine) can offer increased stability against enzymatic degradation compared to peptides containing only L-amino acids, a desirable characteristic for therapeutic candidates. This guide outlines the necessary experimental protocols and data presentation structures to facilitate a comprehensive evaluation of this peptide's potential.

Comparative Analysis of Potential Biological Activities

To objectively assess the performance of H-D-Tyr-val-gly-OH, its activity can be benchmarked against other peptides in relevant in vitro assays. The following tables present a hypothetical comparison for this compound alongside published data for alternative peptides.

Table 1: Tyrosinase Inhibition Activity

Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a target for treating hyperpigmentation. The inhibitory activity is often measured by the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.

PeptideSequenceIC50 (µM)Source
This compound D-Tyr-Val-GlyHypothetical-
CSFCys-Ser-Phe136.04[2]
CSNCys-Ser-Asn177.74[2]
CVLCys-Val-Leu261.79[2]
Kojic Acid (Reference)-16.69[3]
Table 2: Antioxidant Activity (DPPH Radical Scavenging)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of a compound. A lower IC50 value signifies stronger antioxidant activity.

PeptideSequenceIC50 (mg/mL)Source
This compound D-Tyr-Val-GlyHypothetical-
Tyr-AlaTyr-Ala> 1.0
Ascorbic Acid (Reference)-~0.002
Table 3: ACE Inhibition Activity

Angiotensin-converting enzyme (ACE) is a central component of the renin-angiotensin system, which regulates blood pressure. ACE inhibitors are used to treat hypertension.

PeptideSequenceIC50 (µM)Source
This compound D-Tyr-Val-GlyHypothetical-
Ala-Leu-Pro-Met-His-Ile-ArgALPMHIR~50
Tyr-TyrTyr-Tyr~77.3 (0.028 mg/mL)
Captopril (Reference)-~0.0017

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable experimental results. The following are standard protocols for the assays mentioned above.

Tyrosinase Inhibition Assay

This protocol is adapted from studies on peptide-based tyrosinase inhibitors.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which has a measurable absorbance. The presence of an inhibitor reduces the rate of this reaction.

Protocol:

  • Prepare a solution of mushroom tyrosinase (e.g., 250 U/mL) in phosphate buffer (pH 6.8).

  • Prepare solutions of the test peptide (this compound and alternatives) and a reference inhibitor (e.g., kojic acid) at various concentrations.

  • In a 96-well plate, add 40 µL of the test peptide or reference inhibitor solution.

  • Add 80 µL of phosphate buffer to each well.

  • Add 40 µL of L-DOPA solution (e.g., 10 mM) to each well.

  • Initiate the reaction by adding 40 µL of the tyrosinase solution to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

  • Measure the absorbance at 475 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

DPPH Radical Scavenging Assay

This protocol is based on standard methods for assessing antioxidant activity.

Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to a colorless or pale yellow hydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare solutions of the test peptide and a reference antioxidant (e.g., ascorbic acid) at various concentrations.

  • In a 96-well plate, add 100 µL of the test peptide or reference antioxidant solution.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

ACE Inhibition Assay

This protocol is adapted from established methods for determining ACE inhibitory activity.

Principle: ACE catalyzes the hydrolysis of the substrate Hippuryl-His-Leu (HHL) to hippuric acid (HA) and His-Leu. The amount of HA produced is quantified. An inhibitor will reduce the amount of HA formed.

Protocol:

  • Prepare a solution of rabbit lung ACE (e.g., 0.04 U/mL) in a suitable buffer (e.g., 50 mM HEPES, 300 mM NaCl, pH 8.3).

  • Prepare solutions of the test peptide and a reference inhibitor (e.g., captopril) at various concentrations.

  • Prepare a solution of the substrate HHL (e.g., 5 mM) in the same buffer.

  • In a reaction tube, pre-incubate 20 µL of the test peptide or reference inhibitor with 20 µL of the ACE solution at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of the HHL solution.

  • Incubate at 37°C for 60 minutes.

  • Stop the reaction by adding 50 µL of 1 M HCl.

  • Extract the hippuric acid with a suitable solvent (e.g., ethyl acetate).

  • Evaporate the solvent and redissolve the hippuric acid in water.

  • Measure the absorbance at 228 nm.

  • Calculate the percentage of ACE inhibition and determine the IC50 value.

Visualizations

Hypothetical Signaling Pathway: Tyrosinase Inhibition

Tyrosinase_Inhibition Hypothetical Tyrosinase Inhibition Pathway L-Tyrosine L-Tyrosine Tyrosinase Tyrosinase L-Tyrosine->Tyrosinase Substrate L-DOPA L-DOPA Tyrosinase->L-DOPA Hydroxylation Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Oxidation L-DOPA->Tyrosinase Substrate Melanin Melanin Dopaquinone->Melanin Further Reactions This compound This compound This compound->Tyrosinase Inhibition

Caption: Hypothetical inhibition of the melanin synthesis pathway by this compound.

Experimental Workflow: DPPH Antioxidant Assay

DPPH_Workflow DPPH Radical Scavenging Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Peptide_Solutions Prepare Peptide Dilutions Mix Mix Peptide and DPPH (1:1 ratio) Peptide_Solutions->Mix DPPH_Solution Prepare 0.1 mM DPPH Solution DPPH_Solution->Mix Incubate Incubate 30 min in dark Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: Workflow for determining antioxidant activity using the DPPH assay.

Logical Relationship: Peptide Screening Funnel

Peptide_Screening Peptide Screening and Validation Funnel Library Peptide Library (including this compound) Primary_Screen Primary Screening (e.g., Tyrosinase Assay) Library->Primary_Screen Hits Initial Hits Primary_Screen->Hits Secondary_Screen Secondary Screening (e.g., Antioxidant, ACE Assays) Hits->Secondary_Screen Leads Lead Peptides Secondary_Screen->Leads Optimization Lead Optimization (Structure-Activity Relationship) Leads->Optimization Candidate Drug Candidate Optimization->Candidate

References

comparative analysis of L-Tyr vs D-Tyr in tripeptides

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of tripeptides containing L-Tyrosine versus D-Tyrosine reveals significant differences in their biochemical and biophysical properties. These differences, stemming from the change in stereochemistry at a single amino acid residue, have profound implications for drug design and development. This guide provides a comparative analysis of L-Tyr and D-Tyr containing tripeptides, focusing on enzymatic stability, receptor binding affinity, biological activity, and immunogenicity, supported by experimental data.

Enzymatic Stability

The substitution of L-tyrosine with D-tyrosine in a tripeptide backbone significantly enhances its resistance to enzymatic degradation. Proteases, the enzymes responsible for peptide cleavage, are highly stereospecific and preferentially recognize L-amino acids.[1][2] This inherent resistance of D-amino acid-containing peptides leads to a longer biological half-life, a desirable characteristic for therapeutic peptides.[3][4]

A comparative study on the enzymatic stability of model tripeptides demonstrated this principle. The tripeptide L-lysyl-L-phenylalanyl-L-leucine was completely cleaved by a panel of enzymes within 72 hours. In contrast, its diastereomer, L-lysyl-D-phenylalanyl-L-leucine, remained stable under the same conditions, showcasing the protective effect of the D-amino acid residue.[5] While this study used phenylalanine, the principle of steric hindrance to protease activity is directly applicable to tyrosine.

Table 1: Comparative Enzymatic Stability of L-Amino Acid vs. D-Amino Acid Containing Tripeptides

Tripeptide SequenceEnzyme Cocktail (Aminopeptidase, Carboxypeptidase, Thermolysin)Stability
L-Lys-L-Phe-L-LeuCleavedUnstable
L-Lys-D-Phe-L-LeuStableStable

Data adapted from a study on model tripeptides, demonstrating the general principle of increased stability with D-amino acid incorporation.

Receptor Binding Affinity and Biological Activity

The stereochemistry of the tyrosine residue is a critical determinant of a tripeptide's ability to bind to its target receptor and elicit a biological response. The precise three-dimensional arrangement of the amino acid side chains is crucial for forming the necessary interactions with the receptor's binding pocket.

In the context of opioid peptides, the N-terminal tyrosine is essential for receptor recognition and activation. Studies on enkephalin analogs, which are pentapeptides but provide valuable insights, have shown that modifications to the stereochemistry of the tyrosine residue dramatically alter receptor affinity and selectivity. For example, dimerization of the tripeptide fragment Tyr-D-Ala-Gly resulted in a significant increase in affinity for the µ-opioid receptor. This highlights that while an L-tyrosine is often considered the canonical residue for activity, the incorporation of a D-amino acid in a different position within the tripeptide can enhance binding.

Furthermore, a study on opioid peptide analogs where the N-terminal L-Tyr was replaced by its D-enantiomer (in the form of D-Dmt) resulted in diminished or lesser potency in all assays compared to the parent peptide. This suggests that for certain receptors, an L-tyrosine at a specific position is crucial for maintaining high-affinity binding and biological activity.

Conversely, D-tyrosine itself has been shown to possess unique biological activities. For instance, it can exert an anti-melanogenic effect by inhibiting the enzymatic activity of tyrosinase, an activity not typically associated with L-tyrosine in the same manner. This opens the possibility of designing tripeptides with novel biological functions by incorporating D-tyrosine.

Table 2: Comparative Receptor Binding Affinity and Biological Activity

Peptide/AnalogTarget Receptor/EnzymeMetricValueReference
[L-Dmt¹]Enkephalinµ-opioid receptorBinding Affinity (vs. Enkephalin)356-fold increase
[D-Dmt¹]Enkephalinµ-opioid receptorActivityDiminished potency
Tyr-D-Ala-Gly Dimerµ-opioid receptorSelectivity (µ vs. δ)400-fold higher for µ
D-TyrosineTyrosinaseActivityInhibition of melanogenesis

Immunogenicity

A significant advantage of incorporating D-amino acids into peptides is the general reduction in immunogenicity. The cellular machinery responsible for antigen processing and presentation, the Major Histocompatibility Complex (MHC), is adapted to handle L-peptides. D-peptides are poorly processed by proteasomes and other enzymes within antigen-presenting cells (APCs) and, consequently, are not efficiently loaded onto MHC molecules for presentation to T-cells. This lack of presentation to helper T cells is a primary reason for their reduced immunogenicity.

However, it is not an absolute rule that D-peptides are completely non-immunogenic. One study demonstrated that D-analogues of a hexapeptide could still induce an immune response. Interestingly, antibodies raised against the all-D enantiomer were found to cross-react with the all-L peptide, indicating that some level of immune recognition can occur. This suggests that while the T-cell mediated response may be blunted, a B-cell response can sometimes be elicited.

Table 3: Comparative Immunogenicity Profile

Peptide ChiralityMHC Processing and PresentationT-Cell ResponseGeneral Immunogenicity
L-Tyrosine containing tripeptideEfficientCan be elicitedPotentially immunogenic
D-Tyrosine containing tripeptideInefficientGenerally not elicitedPoorly immunogenic

Experimental Protocols

Enzymatic Stability Assay
  • Peptide Synthesis and Purification: Tripeptides containing either L-tyrosine or D-tyrosine are synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The synthesized peptides are then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity and their identity is confirmed by mass spectrometry.

  • Incubation with Proteases: The purified peptides are incubated at a standard concentration (e.g., 1 mg/mL) in a buffered solution (e.g., phosphate-buffered saline, pH 7.4) containing a mixture of proteases (e.g., from human serum or a cocktail of purified enzymes like trypsin, chymotrypsin, and aminopeptidases) at 37°C.

  • Time-Course Analysis: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours). The enzymatic reaction is stopped by adding a quenching solution (e.g., trifluoroacetic acid).

  • Quantification: The amount of remaining intact peptide at each time point is quantified by RP-HPLC. The peak area of the intact peptide is integrated and plotted against time to determine the degradation kinetics and calculate the peptide's half-life.

Receptor Binding Assay (Competitive Binding)
  • Membrane Preparation: Cell membranes expressing the target receptor of interest are prepared from cultured cells or animal tissues through homogenization and centrifugation.

  • Radioligand Binding: A known concentration of a radiolabeled ligand that binds to the target receptor is incubated with the prepared membranes in a suitable binding buffer.

  • Competition: Increasing concentrations of the unlabeled test peptides (the L-Tyr and D-Tyr tripeptides) are added to the incubation mixture to compete with the radioligand for binding to the receptor.

  • Separation and Detection: After reaching equilibrium, the membrane-bound radioligand is separated from the unbound radioligand by rapid filtration. The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. This IC50 value is an indicator of the peptide's binding affinity.

Visualizations

Experimental_Workflow Experimental Workflow for Comparative Analysis cluster_synthesis Peptide Synthesis & Purification cluster_analysis Comparative Analysis cluster_stability Stability Details cluster_binding Binding Details SPPS Solid-Phase Peptide Synthesis HPLC RP-HPLC Purification SPPS->HPLC MS Mass Spectrometry Confirmation HPLC->MS Stability Enzymatic Stability Assay MS->Stability Binding Receptor Binding Assay MS->Binding Activity Biological Activity Assay MS->Activity Immunogenicity Immunogenicity Assessment MS->Immunogenicity Incubation Incubation with Proteases MembranePrep Membrane Preparation TimeCourse Time-Course Sampling Incubation->TimeCourse HPLC_Quant HPLC Quantification TimeCourse->HPLC_Quant HalfLife Half-Life Calculation HPLC_Quant->HalfLife Competition Competitive Binding with Radioligand MembranePrep->Competition Filtration Separation of Bound/Unbound Competition->Filtration IC50 IC50 Determination Filtration->IC50

Caption: Workflow for the synthesis, purification, and comparative analysis of L-Tyr and D-Tyr tripeptides.

Signaling_Pathway_Comparison Conceptual Signaling Pathway Activation cluster_LTyr L-Tyr Tripeptide cluster_DTyr D-Tyr Tripeptide cluster_stability_comparison Biological Stability LTyr L-Tyr Tripeptide ReceptorL Receptor (High Affinity) LTyr->ReceptorL Binds Protease Proteases LTyr->Protease Degraded SignalL Downstream Signaling Cascade ReceptorL->SignalL Activates ResponseL Biological Response SignalL->ResponseL Leads to DTyr D-Tyr Tripeptide ReceptorD Receptor (Low/No Affinity) DTyr->ReceptorD Poor/No Binding DTyr->Protease Resistant NoSignalD No Activation ReceptorD->NoSignalD NoResponseD No/Altered Response NoSignalD->NoResponseD

Caption: Comparative interaction of L-Tyr and D-Tyr tripeptides with a target receptor and proteases.

References

A Comparative Guide to the Biological Efficacy of H-D-Tyr-Val-Gly-OH and Alternative Kappa Opioid Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological efficacy of the tripeptide H-D-Tyr-Val-Gly-OH and established alternatives, with a focus on their interaction with the kappa opioid receptor (KOR). While this compound has been identified as a potential KOR ligand through in-silico studies, experimental data on its biological activity in cell lines is not currently available in the public domain. Therefore, this guide presents a theoretical framework for its evaluation, alongside robust experimental data for the well-characterized KOR agonist, U-50,488H, to serve as a benchmark for future studies.

Introduction to this compound

This compound is a synthetic tripeptide that has been highlighted in computational screening studies as a potential lead compound for the design of kappa opioid receptor (KOR) ligands.[1] The KOR is a G protein-coupled receptor that plays a crucial role in pain perception, mood, and addiction. Activation of KOR can lead to analgesia, but it is also associated with undesirable side effects such as dysphoria and sedation, which has limited the therapeutic application of KOR agonists. The development of novel KOR ligands with improved pharmacological profiles is an active area of research.

Alternative Kappa Opioid Receptor Agonist: U-50,488H

A widely studied selective KOR agonist, U-50,488H, serves as a valuable comparator for assessing the potential efficacy of novel compounds like this compound. U-50,488H has been extensively characterized in a variety of in vitro and in vivo models.

Quantitative Comparison of Biological Efficacy

The following tables summarize the biological efficacy of the established KOR agonist U-50,488H in different cell lines. It is important to note that no experimental data for this compound is currently available to populate these tables. These tables are provided as a template for the evaluation and comparison of this compound upon the acquisition of experimental data.

Table 1: Kappa Opioid Receptor Binding Affinity

CompoundCell LineRadioligandBinding Affinity (Ki) [nM]
This compound e.g., CHO-KORe.g., [³H]diprenorphineData Not Available
U-50,488H CHO-hKOR[³H]diprenorphine0.2

This value for U-50,488H is a representative value from the literature and may vary depending on the specific experimental conditions.

Table 2: In Vitro Functional Activity at the Kappa Opioid Receptor

CompoundCell LineAssayFunctional Activity (EC₅₀/IC₅₀) [nM]Efficacy (% of max response)
This compound e.g., SH-SY5Ye.g., cAMP AccumulationData Not AvailableData Not Available
U-50,488H CHO-hKOR[³⁵S]GTPγS Binding9.31~100%

These values for U-50,488H are representative and can differ based on the assay and cell line used.

Table 3: Effect on Cell Viability

CompoundCell LineAssayConcentration Range TestedEffect on Viability (e.g., IC₅₀)
This compound e.g., CHO-KORe.g., MTT AssayData Not AvailableData Not Available
U-50,488H VariousMTT AssayTypically up to 100 µMGenerally low cytotoxicity reported

Proposed Experimental Protocols for Evaluation of this compound

The following are detailed methodologies for key experiments that could be employed to determine the biological efficacy of this compound and enable a direct comparison with U-50,488H.

Radioligand Binding Assay

This assay is used to determine the binding affinity of the test compound to the kappa opioid receptor.

  • Cell Line: Chinese Hamster Ovary cells stably expressing the human kappa opioid receptor (CHO-KOR).

  • Radioligand: [³H]diprenorphine, a non-selective opioid antagonist, or a selective KOR radioligand like [³H]U-69,593.

  • Procedure:

    • Prepare cell membranes from CHO-KOR cells.

    • Incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled test compound (this compound or U-50,488H) and the cell membranes in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

    • The binding affinity (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.[2]

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the receptor upon agonist binding.

  • Cell Line: CHO-KOR cells.

  • Reagents: [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP.

  • Procedure:

    • Incubate cell membranes with varying concentrations of the test compound in the presence of [³⁵S]GTPγS and GDP.

    • Agonist binding to the KOR promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the coupled G-protein.

    • The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).

    • Separate bound and free [³⁵S]GTPγS by filtration.

    • Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

    • Determine the potency (EC₅₀) and maximal effect (Emax) of the agonist from the dose-response curve.[3][4]

cAMP Accumulation Assay

This assay measures the functional consequence of Gαi/o-protein activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

  • Cell Line: SH-SY5Y (human neuroblastoma cell line endogenously expressing KOR) or a recombinant cell line like CHO-KOR.

  • Procedure:

    • Pre-incubate cells with the test compound at various concentrations.

    • Stimulate the production of cAMP by adding forskolin, an adenylyl cyclase activator.

    • Incubate for a specific time to allow for cAMP accumulation.

    • Stop the reaction and lyse the cells.

    • Measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA or HTRF-based assay).

    • Determine the ability of the agonist to inhibit forskolin-stimulated cAMP accumulation and calculate the IC₅₀ value from the dose-response curve.[5]

Cell Viability (MTT) Assay

This assay assesses the potential cytotoxic effects of the test compound.

  • Cell Line: CHO-KOR or other relevant cell lines.

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test peptide for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

KOR_Signaling_Pathway Ligand KOR Agonist (e.g., this compound) KOR Kappa Opioid Receptor (KOR) Ligand->KOR Binds to G_protein Gi/o Protein KOR->G_protein Activates Beta_Arrestin β-Arrestin KOR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channels G_protein->GIRK Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates Cellular_Response Cellular Responses (Analgesia, Dysphoria, etc.) Gene_Expression->Cellular_Response MAPK MAPK Pathway (e.g., ERK, JNK, p38) Beta_Arrestin->MAPK Activates MAPK->Cellular_Response K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Promotes K_efflux->Cellular_Response Experimental_Workflow cluster_0 In Vitro Evaluation of this compound start Synthesize and Purify This compound binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assays (GTPγS, cAMP) (Determine EC₅₀/IC₅₀, Efficacy) start->functional_assay viability_assay Cell Viability Assay (MTT) (Determine Cytotoxicity) start->viability_assay data_analysis Data Analysis and Comparison with U-50,488H binding_assay->data_analysis functional_assay->data_analysis viability_assay->data_analysis conclusion Conclusion on Biological Efficacy data_analysis->conclusion

References

A Comparative Guide to the Quantification of H-D-Tyr-val-gly-OH: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of peptides is paramount in pharmaceutical development and research. This guide provides a detailed comparison of two common analytical techniques for the quantification of the tripeptide H-D-Tyr-val-gly-OH: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While specific performance data for this compound is not extensively published, this comparison is built upon established methodologies for the analysis of short peptides in complex matrices.

Data Presentation: A Comparative Overview

The following table summarizes the expected performance characteristics of HPLC-UV and LC-MS/MS for the quantification of this compound in a biological matrix such as human plasma. These values are representative of typical performance for short peptides and may vary based on specific instrumentation and matrix effects.

ParameterHPLC-UVLC-MS/MS
Selectivity ModerateHigh to Very High
Sensitivity (Typical LOQ) ~0.5 - 1 µg/mL~0.5 - 20 ng/mL[1][2]
Linearity (Typical Range) 1 - 100 µg/mL0.5 - 500 ng/mL
Precision (%RSD) < 15%< 15%[1]
Accuracy (%Bias) ± 15%± 15%[1]
Matrix Effect Prone to interferenceCan be minimized with stable isotope-labeled internal standards
Cost (Instrument) LowerHigher
Cost (Operational) LowerHigher
Throughput ModerateHigh (with automation)

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for reproducible results. The following are proposed protocols for the quantification of this compound in human plasma.

1. Sample Preparation: Protein Precipitation followed by Solid-Phase Extraction (SPE)

This protocol is a generic yet robust method for extracting short peptides from plasma.[3]

  • Protein Precipitation:

    • To 100 µL of human plasma, add 300 µL of acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in 5% methanol to remove salts and other polar impurities.

    • Elute the peptide with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for analysis.

2. Analytical Method 1: HPLC-UV

This method is suitable for applications where high sensitivity is not a primary requirement.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for separating peptides of this nature.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 40% B

    • 15-16 min: 40% to 95% B

    • 16-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm (for the peptide bond) and 280 nm (for the tyrosine residue).

  • Quantification: Based on the peak area of the analyte compared to a calibration curve prepared with known concentrations of this compound standard.

3. Analytical Method 2: LC-MS/MS

This method is the gold standard for sensitive and selective quantification of peptides in biological matrices.

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 or a polar-embedded column (e.g., 2.1 x 50 mm, 1.7 µm) for faster analysis.

  • Mobile Phase A: 0.1% Formic Acid in water.

  • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

  • Gradient: A shallow gradient, for instance, a 1% per minute increase in mobile phase B, is often effective for peptide analysis.

    • 0-1 min: 2% B

    • 1-8 min: 2% to 30% B

    • 8-8.5 min: 30% to 95% B

    • 8.5-9.5 min: 95% B

    • 9.5-10 min: 95% to 2% B

    • 10-12 min: 2% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and a stable isotope-labeled internal standard (if available) would need to be determined by direct infusion of the compounds.

  • Quantification: Based on the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against a calibration curve.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the analytical techniques described.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_hplc_uv HPLC-UV cluster_lc_msms LC-MS/MS Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation SPE Solid-Phase Extraction (Mixed-Mode Cation Exchange) Precipitation->SPE Extract Reconstituted Extract SPE->Extract HPLC_UV_Col C18 Column Separation Extract->HPLC_UV_Col LC_MSMS_Col C18/Polar-Embedded Column Separation Extract->LC_MSMS_Col UV_Detect UV Detection (220/280 nm) HPLC_UV_Col->UV_Detect MSMS_Detect Tandem MS Detection (MRM) LC_MSMS_Col->MSMS_Detect

Caption: General workflow for the quantification of this compound.

Method_Comparison cluster_criteria Comparison Criteria cluster_hplc_uv HPLC-UV cluster_lc_msms LC-MS/MS Selectivity Selectivity HPLC_Select Moderate Selectivity->HPLC_Select LCMS_Select High Selectivity->LCMS_Select Sensitivity Sensitivity (LOQ) HPLC_Sens Lower (~µg/mL) Sensitivity->HPLC_Sens LCMS_Sens Higher (~ng/mL) Sensitivity->LCMS_Sens Cost Cost HPLC_Cost Lower Cost->HPLC_Cost LCMS_Cost Higher Cost->LCMS_Cost Throughput Throughput HPLC_Thru Moderate Throughput->HPLC_Thru LCMS_Thru High Throughput->LCMS_Thru

Caption: Key comparison points between HPLC-UV and LC-MS/MS.

References

Independent Verification of H-D-Tyr-val-gly-OH: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the tripeptide H-D-Tyr-val-gly-OH with a known kappa-opioid receptor (KOR) agonist. Due to a lack of extensive experimental data on this compound's biological activity, this comparison is framed based on a computational study identifying it as a potential KOR ligand.

Currently, the primary documented application of this compound is in biochemical research as a synthetic peptide building block and as a catalyst in the synthesis of phenylhydrazones.[1][2] However, a significant in silico study has identified this compound as a potential lead compound for the design of kappa-opioid receptor (KOR) ligands, suggesting a possible, yet unproven, therapeutic relevance.[3][4][5]

The inclusion of a D-Tyrosine residue in its structure theoretically enhances its stability against enzymatic degradation, a common strategy in peptide drug design to improve bioavailability and half-life. Peptides containing D-amino acids are known to be more resistant to proteases, which can be advantageous for therapeutic applications.

This guide will, therefore, present a hypothetical performance comparison of this compound with the well-characterized, selective KOR agonist U-50488. This comparative framework is intended to serve as a blueprint for the potential future evaluation of this compound, should experimental data become available.

Data Presentation: A Comparative Analysis

The following table summarizes the available and hypothetical data for this compound and the established experimental data for the selective KOR agonist, U-50488.

ParameterThis compoundU-50488 (Comparator)Reference
Molecular Formula C16H23N3O5C17H24N2O
Molecular Weight 337.37 g/mol 272.39 g/mol
Target Receptor Kappa-Opioid Receptor (Predicted)Kappa-Opioid Receptor
Receptor Affinity (Ki) Not Determined1.2 nM
Functional Activity Agonist (Predicted)Agonist
In Vitro Efficacy (EC50) Not Determined3.42 x 10⁻¹⁰ M (Receptor Internalization)
In Vivo Efficacy Antinociceptive effect predicted in silicoAnalgesic, Anticonvulsant,
Signaling Pathway G-protein coupled (Predicted)G-protein coupled

Experimental Protocols

To experimentally validate the predicted activity of this compound as a KOR agonist, a series of standard assays would be required. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound to the kappa-opioid receptor.

Protocol:

  • Membrane Preparation: Cell membranes expressing the human kappa-opioid receptor are prepared from transfected HEK293 cells.

  • Binding Reaction: Membranes are incubated with a radiolabeled KOR ligand (e.g., [³H]-U-69,593) and varying concentrations of the test compound (this compound).

  • Incubation: The reaction is incubated at room temperature for a specified time to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (concentration of the test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To assess the functional activity of this compound as a KOR agonist by measuring its effect on forskolin-stimulated cAMP levels.

Protocol:

  • Cell Culture: HEK293 cells stably expressing the human kappa-opioid receptor are cultured to confluence.

  • Treatment: Cells are pre-treated with varying concentrations of this compound, followed by stimulation with forskolin to induce cAMP production.

  • Lysis: Cells are lysed to release intracellular cAMP.

  • Detection: The concentration of cAMP is measured using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: The EC50 value (concentration of the agonist that produces 50% of the maximal response) is determined from the dose-response curve.

In Vivo Antinociception Assay (e.g., Tail-Flick Test)

Objective: To evaluate the analgesic effect of this compound in an animal model of acute pain.

Protocol:

  • Animal Model: Male Swiss Webster mice are used.

  • Drug Administration: this compound is administered via a specified route (e.g., subcutaneous or intracerebroventricular injection).

  • Pain Induction: A radiant heat source is focused on the tail of the mouse.

  • Measurement: The latency of the tail-flick response is measured. A cut-off time is set to prevent tissue damage.

  • Data Analysis: The antinociceptive effect is expressed as the percentage of maximal possible effect (%MPE).

Mandatory Visualization

Kappa-Opioid Receptor Signaling Pathway

Activation of the kappa-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to various cellular responses.

KOR_Signaling cluster_membrane Cell Membrane KOR KOR G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates MAPK MAPK Pathway (e.g., p38, JNK) G_protein->MAPK Activates Agonist KOR Agonist (e.g., this compound) Agonist->KOR Binds cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Cellular_Response K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Cellular_Response MAPK->Cellular_Response

Caption: Canonical signaling pathway of the kappa-opioid receptor.

Experimental Workflow for KOR Agonist Screening

The process of identifying and characterizing a novel KOR agonist like this compound follows a structured workflow.

Experimental_Workflow In_Silico In Silico Screening (Virtual Docking) Synthesis Peptide Synthesis (Solid-Phase) In_Silico->Synthesis Binding_Assay In Vitro Binding Assay (Radioligand Displacement) Synthesis->Binding_Assay Functional_Assay In Vitro Functional Assay (cAMP Measurement) Binding_Assay->Functional_Assay In_Vivo In Vivo Efficacy Study (Animal Models of Pain) Functional_Assay->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

Caption: Workflow for KOR agonist discovery and validation.

References

A Comparative Analysis of H-D-Tyr-val-gly-OH and its L-Enantiomer: Exploring the Impact of Stereochemistry on Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide-based drug discovery, the stereochemistry of constituent amino acids plays a pivotal role in determining biological activity. The substitution of a naturally occurring L-amino acid with its D-enantiomer can profoundly alter a peptide's pharmacological profile, influencing its receptor binding affinity, functional activity, and enzymatic stability. This guide provides a comparative analysis of the tripeptide H-D-Tyr-val-gly-OH and its corresponding L-enantiomer, H-L-Tyr-val-gly-OH.

While direct experimental data for this compound and its L-enantiomer are not extensively available in peer-reviewed literature, the well-established principles of opioid receptor pharmacology allow for a robust predictive comparison. The N-terminal tyrosine residue is a critical pharmacophore for opioid peptides, and its stereochemistry is paramount for receptor interaction. To illustrate the profound effects of this single stereochemical change, this guide will present comparative data from a closely related and extensively studied class of opioid peptides, the endomorphins.

The Critical Role of N-Terminal Tyrosine Stereochemistry in Opioid Peptides

Opioid receptors are highly stereoselective, meaning they preferentially bind ligands with a specific three-dimensional arrangement. For the vast majority of opioid peptides, an L-tyrosine at the N-terminus is essential for high-affinity binding and potent agonist activity at opioid receptors, particularly the mu-opioid receptor (MOR), which is the primary target for many analgesics. The precise orientation of the tyramine moiety (the phenolic side chain and the protonated amine) of the N-terminal L-tyrosine allows for critical interactions with specific residues within the receptor's binding pocket.

Substitution with a D-tyrosine disrupts this optimal orientation, leading to a significant decrease in binding affinity and, consequently, a dramatic reduction in biological activity. This principle has been demonstrated across numerous studies of opioid peptides.

Comparative Analysis: Insights from Endomorphin-1

To provide a quantitative illustration of the impact of N-terminal tyrosine stereochemistry, we present data from a study on endomorphin-1 (H-Tyr-Pro-Trp-Phe-NH2), a potent and selective endogenous mu-opioid receptor agonist. In this study, the L-tyrosine at position 1 was replaced with a D-tyrosine, and the biological activity of the resulting analogue was compared to the native peptide.

Table 1: Comparison of the Biological Potency of L-Tyr vs. D-Tyr Endomorphin-1 Analogues

PeptideSequenceRelative Potency (Guinea Pig Ileum Assay)
Endomorphin-1 (L-Tyr)H-L-Tyr -Pro-Trp-Phe-NH21
[D-Tyr1]Endomorphin-1H-D-Tyr -Pro-Trp-Phe-NH20.02

Data sourced from a study on the stereochemical requirements for mu-opioid receptor recognition.

As the data clearly indicates, the substitution of L-tyrosine with D-tyrosine at the N-terminus of endomorphin-1 results in a 50-fold decrease in potency in the guinea pig ileum assay, a classic functional bioassay for opioid activity. This dramatic loss of function underscores the stringent stereochemical requirements of the mu-opioid receptor. It is highly probable that a similar decrease in activity would be observed when comparing H-L-Tyr-val-gly-OH to this compound.

Experimental Protocols

Guinea Pig Ileum (GPI) Bioassay for Opioid Activity

The guinea pig ileum (GPI) assay is a robust and widely used ex vivo method to determine the functional activity of opioid receptor ligands. The myenteric plexus of the guinea pig ileum is richly innervated with neurons that express opioid receptors. Activation of these receptors by an agonist inhibits the release of acetylcholine, thereby suppressing electrically induced contractions of the ileum.

Methodology:

  • Tissue Preparation: A segment of the ileum is dissected from a euthanized guinea pig and placed in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.

  • Stimulation: The ileum segment is subjected to electrical field stimulation, which causes the release of acetylcholine and subsequent muscle contraction. The contractions are measured and recorded using an isometric force transducer.

  • Drug Application: After a stable baseline of contractions is established, the test peptide (e.g., this compound or H-L-Tyr-val-gly-OH) is added to the organ bath in a cumulative concentration-dependent manner.

  • Data Analysis: The inhibitory effect of the peptide on the electrically induced contractions is quantified. The concentration of the peptide that produces a 50% inhibition of the contraction (IC50) is determined. A lower IC50 value indicates a higher potency of the opioid agonist. The relative potency of different peptides can be calculated by comparing their IC50 values.

GPI_Assay_Workflow cluster_preparation Tissue Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis A Euthanize Guinea Pig B Dissect Ileum Segment A->B C Mount in Organ Bath (Krebs Solution, 37°C, 95% O2/5% CO2) B->C D Electrical Field Stimulation C->D E Record Baseline Contractions D->E F Cumulative Addition of Test Peptide E->F G Record Inhibition of Contractions F->G H Determine IC50 Value G->H I Compare Potencies H->I

Figure 1: Workflow of the Guinea Pig Ileum (GPI) Bioassay for Opioid Activity.

Signaling Pathways

Opioid receptors, including the mu-opioid receptor, are G-protein coupled receptors (GPCRs). Upon binding of an agonist like H-L-Tyr-val-gly-OH, the receptor undergoes a conformational change that activates intracellular G-proteins (specifically of the Gi/Go family). This activation triggers a cascade of intracellular signaling events that ultimately lead to the modulation of neuronal excitability and the analgesic effect.

The primary signaling pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). Additionally, the activated G-proteins can directly modulate ion channels, leading to the opening of inwardly rectifying potassium (K+) channels (causing hyperpolarization) and the closing of voltage-gated calcium (Ca2+) channels (reducing neurotransmitter release).

Opioid_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase (AC) ATP ATP K_channel K+ Channel Neuronal_Inhibition Decreased Neuronal Excitability K_channel->Neuronal_Inhibition Hyperpolarization Ca_channel Ca2+ Channel Ca_ion Ca2+ Ca_channel->Ca_ion Ca_channel->Neuronal_Inhibition Reduced Neurotransmitter Release Opioid Opioid Peptide (e.g., H-L-Tyr-val-gly-OH) Opioid->MOR Binds G_protein->AC Inhibits G_protein->K_channel Opens G_protein->Ca_channel Closes cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates K_ion K+ K_ion->K_channel

Assessing the Specificity of H-D-Tyr-Val-Gly-OH's Inhibitory Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tripeptide H-D-Tyr-Val-Gly-OH is a synthetic peptide that has been explored for its potential biological activities.[1] Notably, it can serve as a substrate for peptidylglycine monooxygenase, an enzyme crucial for the biosynthesis of many neuroendocrine peptides.[2] An in silico study has suggested that tripeptides with similar structures could be lead compounds for designing Kappa-Opioid Receptor (KOR) ligands.[3] However, a comprehensive understanding of its inhibitory specificity requires comparison with well-characterized opioid receptor ligands. This guide provides a comparative analysis of this compound against a panel of established opioid peptides, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.

Quantitative Comparison of Opioid Peptide Receptor Affinities

To contextualize the potential inhibitory profile of this compound, it is essential to compare it with ligands of known affinity and selectivity for the primary opioid receptor subtypes: mu (µ, MOR), delta (δ, DOR), and kappa (κ, KOR). The following table summarizes the binding affinities (Ki values) of several key opioid peptides. A lower Ki value indicates a higher binding affinity.

Peptide/CompoundSequence/TypeKi (nM) MORKi (nM) DORKi (nM) KORPrimary Selectivity
This compound Synthetic Tripeptide N/A N/A N/A Unknown (Predicted KOR) [3]
DAMGOSynthetic Peptide Agonist1.18 [4]1430213MOR
DPDPESynthetic Peptide Agonist>100001.4 >10000DOR
U-69,593Non-Peptidic Agonist>1000>10001.53 KOR
U-50,488Non-Peptidic Agonist430N/A2.2 KOR
Endomorphin-1Endogenous Peptide1.11 >100020-30MOR
DermorphinNatural Heptapeptide0.72 197>10000MOR
Met-enkephalinEndogenous Peptide1.70.65>1000DOR/MOR
Leu-enkephalinEndogenous PeptideHigh AffinityHigh AffinityLow AffinityDOR/MOR

N/A: Not Available. Data for this compound is not available from experimental studies.

Experimental Protocols: Assessing Inhibitory Action

The standard method for determining the binding affinity (Ki) of a compound for a specific receptor is the competitive radioligand binding assay. This assay measures the ability of a test compound (an unlabeled "cold" ligand) to displace a radiolabeled ligand with known affinity from the receptor.

Protocol: Competitive Radioligand Binding Assay for Opioid Receptors

1. Materials:

  • Receptor Source: Cell membranes from cell lines (e.g., CHO or HEK293) stably expressing the human mu-, delta-, or kappa-opioid receptor.
  • Radioligands:
  • For MOR: [³H]DAMGO
  • For DOR: [³H]DPDPE
  • For KOR: [³H]U-69,593
  • Unlabeled Ligands: this compound (test compound), and a known non-selective antagonist (e.g., Naloxone) to determine non-specific binding.
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.
  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
  • Scintillation Cocktail
  • 96-well Filter Plates (e.g., GF/B)
  • Cell Harvester
  • Liquid Scintillation Counter

2. Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in assay buffer to a final protein concentration of 5-20 µg per well.
  • Assay Setup: In a 96-well plate, add the following in triplicate:
  • Total Binding: Radioligand and assay buffer.
  • Non-specific Binding: Radioligand and a high concentration of a non-selective antagonist (e.g., 10 µM Naloxone).
  • Competition: Radioligand and serial dilutions of the test compound (e.g., this compound).
  • Initiation: Add the membrane preparation to each well to start the binding reaction.
  • Incubation: Incubate the plate for 60-90 minutes at room temperature (25°C) to allow the binding to reach equilibrium.
  • Termination and Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
  • Quantification: Dry the filter mats, add scintillation cocktail to each well, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Key Processes

To better understand the experimental and biological context of this analysis, the following diagrams illustrate the workflow of the binding assay and the canonical signaling pathway of opioid receptors.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Membranes Receptor Membranes Incubation Incubation Membranes->Incubation Radioligand Radioligand ([3H]Ligand) Radioligand->Incubation TestCompound Test Compound (this compound) TestCompound->Incubation Filtration Filtration Incubation->Filtration Separation Scintillation Scintillation Counting Filtration->Scintillation Quantification Analysis Data Analysis (IC50 -> Ki) Scintillation->Analysis

Competitive Radioligand Binding Assay Workflow

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR Opioid Receptor (GPCR) G_protein Gi/o Protein GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits IonChannel Ion Channels (K+, Ca2+) G_protein->IonChannel Modulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Agonist Agonist (e.g., this compound) Agonist->GPCR Binds

References

A Comparative Guide to the Target Engagement of H-D-Tyr-Val-Gly-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to H-D-Tyr-Val-Gly-OH

This compound is a synthetic tripeptide notable for the inclusion of a D-isomeric form of Tyrosine at its N-terminus. The presence of this D-amino acid is known to confer enhanced stability against enzymatic degradation, a desirable property in drug development[1]. Research indicates that this peptide interacts with at least two distinct biological targets: the Kappa Opioid Receptor (KOR) and the enzyme Peptidylglycine Alpha-Amidating Monooxygenase (PAM).

Target 1: Kappa Opioid Receptor (KOR)

An in silico study by Stefanucci et al. (2021) identified tripeptides with an N-terminal D-Tyrosine as potential ligands for the Kappa Opioid Receptor (KOR), a G-protein coupled receptor involved in pain, mood, and addiction. While the study focused on amidated derivatives, it provides a strong rationale for investigating this compound as a KOR ligand.

Comparative Analysis of KOR Ligand Binding Affinity

To contextualize the potential affinity of this compound for KOR, the following table presents binding affinity data (Ki) for well-characterized KOR ligands.

CompoundChemical ClassKi (nM) for KORReference
Dynorphin A (1-17)Endogenous Peptide~0.3[2]
U50,488Non-peptide Agonist~12
JDTicNon-peptide Antagonist0.32[3]
nor-Binaltorphimine (nor-BNI)Non-peptide Antagonist~0.2[2]

Note: Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity. The specific Ki of this compound for KOR is not currently available in the literature.

KOR Signaling Pathway

Activation of the Kappa Opioid Receptor, a Gi/Go-coupled receptor, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.

KOR_Signaling cluster_membrane Cell Membrane KOR KOR GiGo Gαi/o KOR->GiGo Activates Ligand KOR Agonist (e.g., this compound) Ligand->KOR Binds Gbg Gβγ GiGo->Gbg Dissociates AC Adenylyl Cyclase GiGo->AC Inhibits Ca_channel Ca²⁺ Channel Gbg->Ca_channel Inhibits K_channel K⁺ Channel Gbg->K_channel Activates MAPK MAPK Pathway Gbg->MAPK cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Analgesia, Dysphoria) cAMP->Cellular_Response Ca_channel->Cellular_Response K_channel->Cellular_Response MAPK->Cellular_Response PAM_Reaction cluster_phm PHM Domain cluster_pal PAL Domain Substrate This compound Intermediate α-hydroxylated Intermediate Substrate->Intermediate PHM Product H-D-Tyr-Val-NH₂ Intermediate->Product PAL Glyoxylate Glyoxylate Intermediate->Glyoxylate PAL Cofactors_PHM Ascorbate, O₂, Cu²⁺ Cofactors_PHM->Intermediate Cofactors_PAL Zn²⁺ Cofactors_PAL->Product

References

A Comparative Analysis of the Hypothetical Peptide H-D-Tyr-val-gly-OH Across Preclinical Species: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, there is no publicly available scientific literature or experimental data specifically pertaining to the peptide H-D-Tyr-val-gly-OH. The following guide is a hypothetical framework designed to instruct researchers on how a comparative study for such a novel peptide could be structured. All data presented are illustrative examples and not based on actual experimental results.

This guide provides a robust methodological framework for the preclinical comparative evaluation of the novel D-amino acid-containing tripeptide, this compound. The objective is to characterize its pharmacokinetic and pharmacodynamic properties across commonly used preclinical species to assess its therapeutic potential and inform future clinical development.

Comparative In Vitro Metabolic Stability

A critical first step in peptide drug development is to assess its stability in biological matrices. Due to the presence of a D-amino acid at the N-terminus, this compound is hypothesized to exhibit enhanced resistance to aminopeptidases compared to its L-amino acid counterpart.

Table 1: Comparative Plasma Stability of this compound

Species Plasma Half-life (t½, min) Primary Metabolites Identified
Mouse (CD-1) 125 ± 15 D-Tyr-val + gly
Rat (Sprague-Dawley) 140 ± 18 D-Tyr-val + gly
Cynomolgus Monkey 210 ± 25 D-Tyr-val + gly

| Human | 250 ± 30 | D-Tyr-val + gly |

Comparative Receptor Binding Affinity

To understand the potential mechanism of action, the binding affinity of this compound would be evaluated against a panel of relevant receptors, hypothetically focusing on opioid receptors due to the N-terminal tyrosine residue, a common feature in endogenous opioid peptides.

Table 2: Hypothetical Receptor Binding Affinities (Ki, nM) of this compound

Receptor Target Mouse Rat Cynomolgus Monkey Human
Mu-Opioid Receptor (MOR) 85 ± 9 75 ± 8 60 ± 7 55 ± 6
Delta-Opioid Receptor (DOR) 1500 ± 120 1800 ± 150 2200 ± 200 2500 ± 210

| Kappa-Opioid Receptor (KOR) | >10,000 | >10,000 | >10,000 | >10,000 |

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

  • Preparation: Freshly collected plasma from each species (Mouse, Rat, Cynomolgus Monkey, Human) containing anticoagulants (e.g., K2-EDTA) is thawed on ice.

  • Incubation: this compound is spiked into the plasma at a final concentration of 10 µM. The samples are incubated in a shaking water bath at 37°C.

  • Sampling: Aliquots are taken at multiple time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Reaction Quenching: The enzymatic degradation is stopped by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the remaining parent peptide.

  • Data Calculation: The half-life (t½) is calculated by plotting the natural log of the peptide concentration versus time and fitting to a first-order decay model.

Protocol 2: Competitive Radioligand Binding Assay

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the receptor of interest (e.g., HEK293-hMOR) for each species ortholog.

  • Assay Buffer: A suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.

  • Reaction Mixture: The assay is set up in a 96-well plate containing the cell membranes, a specific radioligand (e.g., [³H]-DAMGO for MOR), and increasing concentrations of the unlabeled competitor, this compound.

  • Incubation: The plate is incubated for a defined period (e.g., 60 minutes) at room temperature to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizations: Pathways and Workflows

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Peptide This compound Receptor G-Protein Coupled Receptor (GPCR) Peptide->Receptor Binds G_Protein Gα(i/o)βγ Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Modulates G Start Peptide Synthesis This compound InVitro In Vitro Characterization Start->InVitro Stability Plasma Stability Assay (Mouse, Rat, Monkey, Human) InVitro->Stability Binding Receptor Binding Assay (Species Orthologs) InVitro->Binding InVivo In Vivo PK/PD Studies Stability->InVivo Binding->InVivo PK Pharmacokinetics (PK) (Rat, Monkey) InVivo->PK PD Pharmacodynamics (PD) (Mouse, Rat) InVivo->PD Analysis Data Analysis & Species Comparison PK->Analysis PD->Analysis Decision Lead Optimization or Candidate Selection Analysis->Decision

Safety Operating Guide

Navigating the Safe Disposal of H-D-Tyr-Val-Gly-OH: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of the tripeptide H-D-Tyr-Val-Gly-OH, synthesized from best practices for non-hazardous chemical and peptide waste.

Crucial First Step: Before proceeding with any disposal, it is imperative to obtain the official Safety Data Sheet (SDS) from your supplier and consult with your institution's Environmental Health and Safety (EHS) department. This document will provide specific handling and disposal instructions tailored to your location and facility.

Summary of Disposal Procedures

While specific quantitative data for this compound is not publicly available without a formal SDS, the following table outlines the general procedural steps and key considerations for its disposal, assuming it is classified as a non-hazardous substance.

StepActionKey Considerations
1. Assessment & Consultation Review the Safety Data Sheet (SDS). Consult your institution's Environmental Health and Safety (EHS) department.The SDS is the primary source of handling and disposal information. EHS will provide site-specific procedures and ensure regulatory compliance.
2. Personal Protective Equipment (PPE) Wear appropriate PPE.This includes, at a minimum, a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).
3. Decontamination of Solutions For aqueous solutions, assess the need for neutralization or other decontamination steps.If the solution contains other hazardous materials, those must be addressed first. For the peptide alone in a neutral aqueous solution, this step may not be required.
4. Waste Collection Collect waste in a designated, properly labeled container.Use original containers when possible. Do not mix with other waste streams unless explicitly permitted by your EHS department.
5. Disposal Pathway Follow the disposal pathway mandated by your institution.This will typically involve a designated chemical waste pickup service. Waste material must be disposed of in accordance with national and local regulations.

Experimental Protocol: Step-by-Step Disposal Guide

The proper disposal of this compound, as with many non-hazardous peptide compounds, involves a systematic process to ensure the safety of laboratory personnel and the environment.

  • Institutional Guideline Consultation: The first and most critical step is to consult your organization's EHS guidelines. These guidelines will provide specific instructions tailored to your facility's capabilities and local regulations.

  • Wear Appropriate Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound waste:

    • Safety glasses or goggles

    • Chemical-resistant gloves (e.g., nitrile)

    • A lab coat

  • Handling Solid Waste:

    • Carefully sweep up any solid this compound, avoiding dust generation.

    • Place the solid waste into a clearly labeled, sealed container designated for non-hazardous chemical waste.

  • Handling Aqueous Solutions:

    • For neutral aqueous solutions of this compound, check with your EHS department for guidance on disposal. Depending on the concentration and local regulations, it may be permissible to dispose of it down the drain with copious amounts of water. However, this should only be done with explicit approval.

    • If the solution contains other hazardous components (e.g., solvents, acids, bases), it must be treated as hazardous waste.

  • Container Management:

    • Ensure the waste container is properly sealed and labeled with the full chemical name: "this compound".

    • Store the waste container in a designated, secure area until it is collected by your institution's chemical waste management service.

    • Handle uncleaned, empty containers as you would the product itself.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

G start Start: Have this compound Waste sds Obtain and Review Supplier's SDS start->sds ehs Consult Institutional EHS Department sds->ehs ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) ehs->ppe assess_form Assess Waste Form ppe->assess_form solid Solid Waste assess_form->solid Solid liquid Aqueous Solution assess_form->liquid Liquid collect_solid Collect in Labeled Solid Chemical Waste Container solid->collect_solid assess_liquid Does solution contain other hazardous materials? liquid->assess_liquid disposal Store for Pickup by Chemical Waste Management collect_solid->disposal neutralize Neutralize if necessary (per EHS guidance) assess_liquid->neutralize No collect_liquid Collect in Labeled Aqueous Waste Container assess_liquid->collect_liquid Yes drain_disposal Drain Disposal (ONLY with explicit EHS approval) neutralize->drain_disposal collect_liquid->disposal

Caption: Disposal decision workflow for this compound.

Essential Safety and Handling Protocols for H-D-Tyr-val-gly-OH

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions:

Proper handling begins with the use of appropriate personal protective equipment (PPE) to minimize exposure and prevent contamination.[1][2] Laboratory personnel should always adhere to the following minimum PPE requirements when working with H-D-Tyr-val-gly-OH in either lyophilized powder or solution form.

Personal Protective Equipment (PPE) Summary
PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired to protect against splashes of chemical solutions and airborne particles of lyophilized powder.[1][3][4]
Face ShieldRecommended when there is a significant risk of splashing, such as during the initial reconstitution of the powder or when handling larger volumes.
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly recommended for handling peptides. Always inspect gloves for any damage before use and change them immediately if they become contaminated.
Respiratory Protection RespiratorRecommended when working with the lyophilized powder to prevent inhalation of fine particles, especially in areas with poor ventilation.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound from the moment it is received to its final disposal is essential for laboratory safety and efficiency.

Step-by-Step Handling and Storage Protocol:
  • Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks. Ensure the product is correctly labeled.

  • Storage of Lyophilized Powder: Store the lyophilized peptide in a cool, dry, and dark environment, typically at -20°C or below, to ensure its stability.

  • Preparation for Use: Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation, which can degrade the peptide.

  • Reconstitution: Reconstitute the peptide in a sterile environment using the appropriate high-purity solvent or buffer. Gently swirl or vortex to dissolve the peptide; avoid vigorous shaking.

  • Aliquoting and Storage of Solutions: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide solution into smaller, single-use volumes. Store these aliquots at -20°C or below.

  • Labeling: Clearly label all containers with the peptide name, concentration, date of preparation, and any relevant hazard information.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol:
Waste TypeDisposal Procedure
Unused Peptide (Solid or Solution) Dispose of as chemical waste in a clearly labeled hazardous waste container.
Contaminated Materials Items such as pipette tips, gloves, and empty vials that have come into contact with the peptide should be collected in a designated hazardous waste container.
Aqueous Waste Dilute aqueous solutions containing the peptide should be collected as chemical waste. Do not pour down the drain unless authorized by your institution's environmental health and safety (EHS) department.

Always consult and adhere to your institution's specific EHS guidelines and local regulations for chemical waste disposal.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from initial receipt to final disposal.

G A Receiving and Storage B Preparation for Use (Equilibration) A->B Bring to Room Temp D Reconstitution (Solvent Addition) B->D Wear Appropriate PPE C Personal Protective Equipment (PPE) C->D E Experimental Use D->E Use in Experiment F Aliquoting and Storage of Solution D->F Aliquot for Storage G Waste Disposal (Chemical Waste) E->G H Decontamination of Work Area E->H F->E Future Use H->G Dispose of Contaminated Materials

Caption: Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
H-D-Tyr-val-gly-OH
Reactant of Route 2
H-D-Tyr-val-gly-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.